molecular formula C10H6BrNO3 B1269253 8-Bromo-4-hydroxyquinoline-3-carboxylic acid CAS No. 35973-17-2

8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Katalognummer: B1269253
CAS-Nummer: 35973-17-2
Molekulargewicht: 268.06 g/mol
InChI-Schlüssel: NKUGXZLINWIUOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO3 and its molecular weight is 268.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

8-bromo-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUGXZLINWIUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352761
Record name 8-bromo-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35973-17-2
Record name 8-Bromo-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35973-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-bromo-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

8-Bromo-4-hydroxyquinoline-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structure, physical characteristics, spectral properties, and general reactivity, alongside a discussion of the known biological activities of the broader 8-hydroxyquinoline class of compounds.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] While specific, experimentally determined data for its melting point, boiling point, and solubility remain to be definitively published in readily accessible literature, its fundamental properties have been characterized.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₃[2][3]
Molecular Weight 268.06 g/mol [2][3]
CAS Number 35973-17-2[2][3]
Appearance Solid[3]
IUPAC Name This compound[2]
InChI Key NKUGXZLINWIUOR-UHFFFAOYSA-N[2]
SMILES O=C(O)c1cnc2c(Br)cccc2c1O[3]
XlogP (Predicted) 2.5[2][4]
Monoisotopic Mass 266.95311 Da[2]

Synthesis and Reactivity

The synthesis of 8-hydroxyquinoline derivatives can be achieved through various established methods, such as the Skraup or Friedländer synthesis for the quinoline core.[5] Specific substitution patterns are often introduced through subsequent reactions. For instance, bromination of 8-substituted quinolines has been investigated to yield mono- and di-bromo derivatives.[6]

A general synthetic approach for quinoline-4-carboxylic acids involves the Gould-Jacobs reaction. While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure for the basic hydrolysis of related ester precursors is as follows:

Experimental Protocol: General Basic Hydrolysis for Quinoline-4-carboxylic Acid Synthesis

  • A suspension of the corresponding ethyl ester (2 mmol) in a 4% sodium hydroxide hydroalcoholic solution (5 ml) is refluxed.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 5 hours).

  • After cooling to room temperature, the mixture is acidified to a low pH by the addition of concentrated hydrochloric acid.

  • The resulting solid precipitate is collected by filtration, washed with water, and can be further purified by crystallization from a suitable solvent such as ethanol.

The chemical reactivity of the 8-hydroxyquinoline scaffold is characterized by the electron-deficient nature of the pyridine ring and the phenolic properties of the hydroxyl group, making it amenable to electrophilic aromatic substitution and other modifications.[7]

Spectral Data

Detailed, experimentally obtained spectral data for this compound are not widely available in the public domain. However, the expected spectral characteristics can be inferred from the known properties of its functional groups.

Table 2: Expected Spectral Characteristics

SpectroscopyFeatureExpected Region/Characteristics
¹H NMR Aromatic ProtonsSignals in the aromatic region (typically δ 7.0-9.0 ppm).
Hydroxyl ProtonA broad singlet, chemical shift can vary depending on solvent and concentration.
Carboxylic Acid ProtonA very broad singlet, typically downfield (δ 10-13 ppm).
¹³C NMR Aromatic CarbonsSignals in the aromatic region (typically δ 110-160 ppm).
Carbonyl CarbonSignal for the carboxylic acid carbonyl group (typically δ 165-185 ppm).
IR Spectroscopy O-H Stretch (Carboxylic Acid)A very broad band in the region of 3300-2500 cm⁻¹.
C=O Stretch (Carboxylic Acid)A strong, sharp band around 1700-1725 cm⁻¹.
O-H Stretch (Phenol)A broad band around 3200-3600 cm⁻¹.
C=C and C=N StretchesBands in the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring.

Biological Activity and Potential Applications

The 8-hydroxyquinoline (8-HQ) scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects.[7][8] The biological activity of 8-HQ derivatives is often attributed to their ability to chelate metal ions, which can disrupt essential biological processes in pathogens or cancer cells.

While specific biological data for this compound is limited in the reviewed literature, related 8-hydroxyquinoline derivatives have shown significant activity:

  • Antimicrobial and Antifungal Activity: Various halogenated 8-hydroxyquinoline derivatives have demonstrated potent activity against a range of bacteria and fungi.[5] For example, a hybrid of 5-chloro-8-hydroxyquinoline and ciprofloxacin displayed significant effects against both susceptible and drug-resistant bacterial strains, with MIC values ranging from 4–16 µg/mL.[7]

  • Anticancer Activity: The anticancer potential of 8-hydroxyquinoline derivatives is an active area of research. Their mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation.

  • Enzyme Inhibition: Certain quinoline-4-carboxylic acids have been investigated as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), a target for antiproliferative and anti-inflammatory therapies.[9]

The introduction of a bromine atom and a carboxylic acid group to the 8-hydroxyquinoline scaffold in this compound is expected to modulate its physicochemical properties, such as lipophilicity and metal-chelating ability, which in turn would influence its biological activity. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.

Visualizations

To aid in the understanding of the synthetic and mechanistic context of this compound, the following diagrams are provided.

G General Synthetic Pathway for Quinolines A Substituted Aniline C Quinoline Core A->C Skraup/Friedländer Synthesis B α,β-Unsaturated Aldehyde/Ketone B->C D Bromination C->D E 8-Bromo-quinoline Derivative D->E F Further Functionalization (e.g., Carboxylation) E->F G This compound F->G G Hypothesized Mechanism of Biological Activity A 8-Hydroxyquinoline Derivative C Metal Chelation A->C B Metal Ion (e.g., Fe²⁺, Cu²⁺, Zn²⁺) B->C D Disruption of Metalloenzyme Function C->D E Generation of Reactive Oxygen Species (ROS) C->E F Inhibition of Cellular Processes (e.g., DNA replication, respiration) D->F E->F G Cell Death (Apoptosis/Necrosis) F->G

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is achieved through the well-established Gould-Jacobs reaction, a robust method for the formation of 4-hydroxyquinoline scaffolds. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Synthesis Pathway

The synthesis of this compound is a three-step process commencing with the condensation of 2-bromoaniline with diethyl ethoxymethylenemalonate. The resulting intermediate, diethyl 2-((2-bromoanilino)methylene)malonate, undergoes a thermally induced cyclization to form the corresponding ethyl ester of the quinoline core. The final step involves the hydrolysis of the ethyl ester to yield the target carboxylic acid.

The overall reaction scheme is as follows:

Step 1: Condensation 2-Bromoaniline reacts with diethyl ethoxymethylenemalonate to form diethyl 2-((2-bromoanilino)methylene)malonate.

Step 2: Thermal Cyclization The intermediate undergoes intramolecular cyclization at an elevated temperature to yield ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis The ethyl ester is hydrolyzed to produce this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are based on analogous reactions due to the limited availability of specific data for the 8-bromo derivative.

StepReactantsProductSolventTemperature (°C)Time (h)Yield (%)Reference
1. Condensation2-Bromoaniline, Diethyl ethoxymethylenemalonateDiethyl 2-((2-bromoanilino)methylene)malonateNone110-1301.5-2~94[1]
2. Thermal CyclizationDiethyl 2-((2-bromoanilino)methylene)malonateEthyl 8-bromo-4-hydroxyquinoline-3-carboxylateDiphenyl ether2400.5-[1]
3. HydrolysisEthyl 8-bromo-4-hydroxyquinoline-3-carboxylate, Sodium HydroxideThis compoundEthanol/WaterReflux5~87.5[1]

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of Diethyl 2-((2-bromoanilino)methylene)malonate

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture with stirring to 110-130°C.

  • Maintain the temperature for 1.5 to 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Methodology:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, heat diphenyl ether to 240°C.

  • Slowly add a solution of diethyl 2-((2-bromoanilino)methylene)malonate (1 equivalent) in a minimal amount of diphenyl ether to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 240°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

  • Dilute the mixture with an equal volume of petroleum ether or hexane to facilitate further precipitation.

  • Collect the solid product by filtration and wash it thoroughly with petroleum ether to remove the diphenyl ether.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid.

Step 3: Synthesis of this compound

Methodology:

  • In a round-bottom flask, suspend ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring for 5 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution as a solid.

  • Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford the final product.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 2-Bromoaniline C Diethyl 2-((2-bromoanilino)methylene)malonate A->C + B Diethyl ethoxymethylenemalonate B->C + D Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate C->D - EtOH C_reaction 110-130 °C E This compound D->E - EtOH D_reaction Diphenyl ether, 240 °C E_reaction NaOH, H2O, Reflux then HCl

Caption: Synthesis pathway of this compound.

Experimental Workflow

Experimental_Workflow start Start step1 Condensation of 2-Bromoaniline and Diethyl ethoxymethylenemalonate start->step1 purification1 Purification of Intermediate (Vacuum Distillation or Column Chromatography) step1->purification1 step2 Thermal Cyclization in Diphenyl Ether purification1->step2 precipitation Precipitation and Filtration step2->precipitation recrystallization Recrystallization of Ester precipitation->recrystallization step3 Hydrolysis with NaOH recrystallization->step3 acidification Acidification with HCl step3->acidification filtration_drying Filtration and Drying of Final Product acidification->filtration_drying end End filtration_drying->end

Caption: Experimental workflow for the synthesis.

References

An In-Depth Technical Guide to 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35973-17-2

This technical guide provides a comprehensive overview of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a halogenated quinoline derivative of interest to researchers and professionals in drug discovery and development. This document collates available data on its physicochemical properties, synthesis, and potential biological activities, presenting the information in a structured and accessible format for a scientific audience.

Physicochemical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below, combining data from various chemical suppliers and databases.[1] While experimental data for some properties are limited, predicted values from computational models are also included.

PropertyValueSource
CAS Number 35973-17-2[1]
Molecular Formula C₁₀H₆BrNO₃[1]
Molecular Weight 268.06 g/mol [1]
Appearance Solid
Boiling Point (Predicted) 436.9 ± 45.0 °C
Density (Predicted) 1.862 ± 0.06 g/cm³
pKa (Predicted) 0.56 ± 0.30
InChI 1S/C10H6BrNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
SMILES OC(=O)c1cnc2c(Br)cccc2c1O

Synthesis and Experimental Protocols

Another potential route is the bromination of a pre-formed 4-hydroxyquinoline-3-carboxylic acid scaffold. The bromination of 8-substituted quinolines has been investigated, and these methods could be optimized for the desired product.[2]

General Experimental Workflow for Quinoline Synthesis (Gould-Jacobs Reaction Adaptation):

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis 2-Bromoaniline 2-Bromoaniline Intermediate_A Diethyl 2-((2-bromophenyl)amino)methylenemalonate 2-Bromoaniline->Intermediate_A Heat Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_A Intermediate_A_2 Diethyl 2-((2-bromophenyl)amino)methylenemalonate Intermediate_B Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Intermediate_A_2->Intermediate_B High Temperature (e.g., Dowtherm A) Intermediate_B_2 Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Final_Product This compound Intermediate_B_2->Final_Product Acid or Base Catalysis

Caption: A potential synthetic workflow for this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Spectral Data

Experimental spectral data for this compound is not available in a consolidated form in the public domain. However, characteristic spectral features can be predicted based on its structure.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants would be influenced by the positions of the bromine, hydroxyl, and carboxylic acid groups.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for the ten carbon atoms of the quinoline core and the carboxylic acid. The carbon attached to the bromine atom would likely appear in the 110-130 ppm range, while the carbonyl carbon of the carboxylic acid would be significantly downfield.

Expected FT-IR Spectral Data: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring in the 1600-1400 cm⁻¹ region.[3]

Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively studied. However, the broader class of 8-hydroxyquinoline derivatives is known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[4] The mechanism of action for many 8-hydroxyquinolines is attributed to their ability to chelate metal ions, which can disrupt essential biological processes in pathogens and cancer cells.

Research on the closely related compound, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, has shown notable antimicrobial properties, with a proposed mechanism involving the disruption of bacterial cell wall synthesis.[5] Furthermore, studies on other brominated 8-hydroxyquinolines have demonstrated strong antiproliferative activity against various tumor cell lines, with some derivatives acting as topoisomerase I inhibitors.[6][7]

Given these precedents, it is plausible that this compound could exhibit similar biological activities. Further research is warranted to elucidate its specific mechanism of action and potential therapeutic applications.

Hypothesized Mechanism of Action - Topoisomerase I Inhibition:

Compound This compound TopoI Topoisomerase I Compound->TopoI inhibits Cleavage DNA Cleavage TopoI->Cleavage induces Re-ligation DNA Re-ligation TopoI->Re-ligation inhibition of DNA Supercoiled DNA DNA->TopoI binding Cleavage->Re-ligation normally followed by Apoptosis Apoptosis Cleavage->Apoptosis leads to

Caption: A proposed mechanism of action via Topoisomerase I inhibition.

Safety and Handling

According to available safety data, this compound is classified as an eye irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves.

GHS Hazard Statements:

  • H319: Causes serious eye irritation.

GHS Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited, its structural similarity to other biologically active quinolines suggests that it may possess interesting pharmacological properties. This guide provides a summary of the available information to serve as a starting point for researchers and developers. Further empirical studies are necessary to fully characterize its synthesis, properties, and applications.

References

In-Depth Technical Guide: 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical data for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this molecule.

Physicochemical and Analytical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, analytical method development, and computational modeling.

PropertyValue
Molecular Formula C₁₀H₆BrNO₃[1][2][3][4]
Molecular Weight 268.06 g/mol [1][3][4]
CAS Number 35973-17-2[1][3][4]
Monoisotopic Mass 266.95311 Da[2][3]
Physical Form Solid[4]
IUPAC Name 8-bromo-4-oxo-1H-quinoline-3-carboxylic acid[2][3]
InChI Key NKUGXZLINWIUOR-UHFFFAOYSA-N[2][4]
SMILES OC(=O)c1cnc2c(Br)cccc2c1O[1][4]

Experimental Protocols

Determination of Molecular Weight

The molecular weight of a compound is a fundamental property derived from its molecular formula. It is calculated by summing the atomic weights of each constituent atom.

Methodology:

  • Identify the Molecular Formula: The molecular formula for this compound was determined to be C₁₀H₆BrNO₃.[1][2][3][4]

  • Determine Atomic Weights: The standard atomic weights of the constituent elements are utilized:

    • Carbon (C): ~12.011 amu

    • Hydrogen (H): ~1.008 amu

    • Bromine (Br): ~79.904 amu

    • Nitrogen (N): ~14.007 amu

    • Oxygen (O): ~15.999 amu

  • Calculate Total Molecular Weight: The molecular weight is the sum of the masses of all atoms in the molecule:

    • (10 * 12.011) + (6 * 1.008) + (1 * 79.904) + (1 * 14.007) + (3 * 15.999) = 268.06 g/mol

This calculated value is consistent with data from mass spectrometry analysis, which provides a highly accurate experimental mass, and is corroborated by supplier and database information.[1][3][4]

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the physicochemical characterization of a chemical compound like this compound, starting from initial identification to final data compilation.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Calculation & Verification cluster_2 Phase 3: Data Compilation A Obtain Sample B Determine Molecular Formula (e.g., Elemental Analysis, HRMS) A->B C Calculate Theoretical Molecular Weight B->C Input Formula D Mass Spectrometry (MS) (Experimental Mass) B->D Analyze Sample E Compare Theoretical vs. Experimental Mass C->E Theoretical Value D->E Experimental Value F Summarize Data in Table E->F Verified Data G Generate Technical Guide F->G cluster_0 Derived Properties A Molecular Structure B Molecular Formula (C10H6BrNO3) A->B Defines D Spectroscopic Data (NMR, IR, MS) A->D Determines E CAS Registry Number A->E Is Assigned to C Molecular Weight (268.06 g/mol) B->C Allows Calculation of

References

A Technical Guide to the Physicochemical Properties of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document focuses on its known properties, outlines a standardized experimental protocol for solubility determination, and presents a logical workflow for its analysis.

Core Physicochemical Properties

While extensive experimental data is not available, a summary of the compound's basic identifiers and predicted properties is presented in Table 1. These values are computationally derived and provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₃PubChem[1]
Molecular Weight 268.06 g/mol PubChem[1]
Predicted pKa 0.56 ± 0.30ChemicalBook
Predicted Boiling Point 436.9 ± 45.0 °CChemicalBook
Physical Form SolidSigma-Aldrich

Table 1: General Properties of this compound

Experimental Determination of Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of specific experimental solubility data for this compound, this section details a standardized and widely accepted protocol for determining the thermodynamic solubility of a solid compound: the shake-flask method.[2][3] This method is considered the "gold standard" for its reliability in establishing equilibrium solubility.[2]

Principle of the Shake-Flask Method

The shake-flask method is based on achieving a thermodynamic equilibrium between the solid state of the compound and its dissolved state in a specific solvent at a controlled temperature.[3] An excess of the solid compound is agitated in the solvent for a sufficient period to ensure the solution becomes saturated. Following the separation of the solid and liquid phases, the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4][5]

Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvent(s) (e.g., water, phosphate-buffered saline (PBS), organic solvents)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that saturation is reached.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Analyze the standard solutions and the filtered sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solid B Add Known Volume of Solvent A->B Dispense C Agitate at Controlled Temperature B->C Incubate D Settle or Centrifuge C->D Separate E Filter Supernatant D->E Clarify F HPLC Analysis E->F Inject G Quantify against Calibration Curve F->G Calculate H Solubility Data G->H Result

Experimental Workflow for Solubility Determination.

Biological Context and Signaling Pathways

While specific signaling pathways involving this compound are not well-documented, quinoline derivatives, in general, are known to exhibit a wide range of biological activities.[6] Many quinoline-based compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[6][7] For instance, some quinoline-3-carboxylic acids have been identified as inhibitors of protein kinase CK2, a key enzyme in various cellular signaling pathways.[8][9]

The logical workflow for investigating the biological activity of a novel quinoline derivative like this compound would typically involve a series of in vitro and in vivo studies.

G A Compound Synthesis & Characterization B In Vitro Screening (e.g., Enzyme Assays, Cell Viability) A->B Test C Identification of Biological Target(s) B->C Identify D Pathway Analysis & Mechanism of Action Studies C->D Elucidate E In Vivo Efficacy & Toxicity Studies D->E Validate F Lead Optimization E->F Refine

Logical Workflow for Biological Activity Investigation.

This guide serves as a foundational resource for researchers interested in this compound. While specific experimental data remains to be elucidated, the provided protocols and workflows offer a robust framework for its further investigation.

References

Unraveling the Molecular Intrigue: A Technical Guide to the Postulated Mechanism of Action of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the postulated mechanism of action for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a compound of interest for researchers, scientists, and drug development professionals. While direct experimental data on this specific molecule is limited, this document synthesizes findings from structurally related quinoline-3-carboxylic acid derivatives to propose a plausible mode of action, offering a foundation for future research and development.

Executive Summary

This compound belongs to the quinoline carboxylic acid class of compounds, which has demonstrated a range of biological activities. Based on the analysis of analogous compounds, it is hypothesized that the primary mechanism of action for this compound involves the inhibition of protein kinase CK2 (formerly casein kinase II) . This inhibition is likely a key contributor to its potential downstream effects, including anticancer and antimicrobial activities. This guide will delve into the specifics of this proposed mechanism, supported by data from related compounds, and outline potential experimental approaches for validation.

Postulated Core Mechanism: Protein Kinase CK2 Inhibition

Protein kinase CK2 is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is frequently implicated in various diseases, most notably cancer.

The structural features of this compound, particularly the quinoline-3-carboxylic acid core, are analogous to other reported inhibitors of CK2. For instance, the related compound, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, has been identified as an inhibitor of protein kinase CK2. It is proposed that the 4-hydroxy and 3-carboxylic acid groups of this compound can form crucial hydrogen bonds and electrostatic interactions within the ATP-binding pocket of the CK2 catalytic subunit, thereby preventing the binding of ATP and subsequent phosphorylation of its substrates. The bromine atom at the 8-position may contribute to the overall binding affinity and selectivity through hydrophobic or halogen bonding interactions.

CK2_Inhibition_Pathway Cell_Growth Cell Growth & Proliferation Apoptosis_Regulation Apoptosis Regulation DNA_Repair DNA Repair Growth_Factors Growth Factors CK2 Protein Kinase CK2 Growth_Factors->CK2 Stress_Signals Stress Signals Stress_Signals->CK2 Substrate_Proteins Substrate Proteins CK2->Substrate_Proteins Phosphorylation BHQC 8-Bromo-4-hydroxyquinoline- 3-carboxylic acid BHQC->CK2 Phosphorylated_Substrates Phosphorylated Substrates Phosphorylated_Substrates->Cell_Growth Phosphorylated_Substrates->Apoptosis_Regulation Phosphorylated_Substrates->DNA_Repair

Figure 1: Postulated signaling pathway of CK2 inhibition.

Quantitative Data from Analogous Compounds

To provide a quantitative context for the potential inhibitory activity of this compound, the following table summarizes the IC50 values of related quinoline-3-carboxylic acid derivatives against protein kinase CK2. It is important to note that these values are for analogous compounds and experimental determination for the title compound is required for confirmation.

CompoundTarget EnzymeIC50 (µM)Reference
7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acidProtein Kinase CK2NDIdentified as a hit compound, but specific IC50 value not provided in the initial screening.[1]
Various 2-aminoquinoline-3-carboxylic acid derivativesProtein Kinase CK20.65 - 18.2A study on a series of related compounds showed a range of inhibitory activities.[1]

ND: Not Determined in the cited literature.

Potential Downstream Effects and Therapeutic Implications

The inhibition of protein kinase CK2 can lead to a cascade of downstream cellular effects, which may underpin the observed biological activities of related bromo-hydroxyquinoline derivatives, such as anticancer and antimicrobial effects.

  • Anticancer Activity: By inhibiting CK2, this compound could potentially suppress the proliferation of cancer cells and induce apoptosis. CK2 is known to phosphorylate and regulate numerous proteins involved in cell cycle progression and survival pathways.

  • Antimicrobial Activity: While the primary postulated mechanism is CK2 inhibition, quinoline derivatives are also known to possess antimicrobial properties. One potential mechanism for a related compound, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, is the disruption of bacterial cell wall synthesis. It is plausible that this compound could exhibit a similar dual-action mechanism.

Experimental Protocols for Mechanism Validation

To validate the postulated mechanism of action of this compound, the following experimental protocols are recommended:

In Vitro Protein Kinase CK2 Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of recombinant human protein kinase CK2.

Methodology:

  • Reagents: Recombinant human CK2α, CK2β, ATP, and a specific peptide substrate (e.g., RRRADDSDDDDD).

  • Assay Principle: A radiometric assay using [γ-³²P]ATP or a non-radioactive method such as ADP-Glo™ Kinase Assay can be employed.

  • Procedure:

    • Prepare a reaction mixture containing the CK2 enzyme, peptide substrate, and varying concentrations of this compound in a suitable buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a specified time.

    • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant CK2 - Peptide Substrate - ATP - Test Compound Start->Prepare_Reagents Reaction_Setup Set up Reaction Mixture: - Enzyme - Substrate - Varying [Compound] Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Quantification Quantify Phosphorylation (e.g., Radiometric, Luminescence) Stop_Reaction->Quantification Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: In vitro kinase assay workflow.
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with CK2 in a cellular context.

Methodology:

  • Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

  • Procedure:

    • Treat intact cells with the test compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble CK2 at each temperature using Western blotting.

  • Data Analysis: A shift in the melting curve of CK2 in the presence of the compound indicates target engagement.

Safety and Toxicity

According to available safety data sheets, this compound is classified as an eye irritant. Standard laboratory safety precautions should be observed when handling this compound.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound is a promising candidate for further investigation as a protein kinase CK2 inhibitor. The proposed mechanism of action provides a solid framework for future studies aimed at validating its biological targets and elucidating its therapeutic potential. Further research should focus on comprehensive in vitro and in vivo studies to confirm its efficacy and safety profile. The exploration of its potential dual-action as an antimicrobial agent also warrants further investigation. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

Navigating the Biological Landscape of Quinoline Carboxylic Acids: A Focus on 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. The functionalization of this scaffold provides a versatile platform for the development of novel therapeutic agents. This technical guide focuses on the anticipated biological activities of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a specific derivative that combines the key features of the 8-hydroxyquinoline and 4-hydroxyquinoline-3-carboxylic acid pharmacophores. While direct experimental data on this particular compound is limited in the public domain, this paper will extrapolate its potential biological profile based on the well-documented activities of its structural relatives.

The 8-Hydroxyquinoline Moiety: A Metal Chelator with Diverse Biological Effects

The 8-hydroxyquinoline (oxine) core is renowned for its potent metal-chelating properties, which are central to its diverse biological activities.[1][2] By binding to essential metal ions, 8-hydroxyquinoline derivatives can disrupt critical cellular processes in pathogenic organisms and cancer cells. This mechanism underpins a range of observed effects:

  • Antimicrobial and Antifungal Activity: 8-Hydroxyquinolines have demonstrated significant efficacy against a broad spectrum of bacteria and fungi.[1][3] Their mechanism is often attributed to the chelation of metal ions crucial for microbial growth and enzyme function, leading to the disruption of cellular integrity and metabolic pathways.[1][4] For instance, some derivatives exhibit their antimicrobial action by interfering with bacterial cell wall synthesis.[4] A novel 8-hydroxyquinoline derivative, L14, has shown potent in vitro and in vivo antifungal activity, suggesting the therapeutic potential of this class of compounds.[3]

  • Anticancer Activity: The chelation of iron and copper in the tumor microenvironment can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.[5] Furthermore, 8-hydroxyquinoline derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation and survival.[6] The conjugation of 8-hydroxyquinoline to other bioactive molecules, such as benzothiazole, has yielded metal complexes with significant cytotoxicity against various cancer cell lines.[7]

  • Neuroprotective Properties: The ability of 8-hydroxyquinolines to chelate metal ions implicated in neurodegenerative diseases, such as Alzheimer's, has been a key area of investigation. By modulating metal-ion homeostasis, these compounds can potentially mitigate metal-induced neurotoxicity.

The 4-Hydroxyquinoline-3-carboxylic Acid Scaffold: Targeting Cellular Metabolism

The 4-hydroxyquinoline-3-carboxylic acid core is another important pharmacophore found in compounds with significant biological activities. A primary mechanism of action for derivatives of this scaffold is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8]

  • Antiproliferative and Immunosuppressive Effects: By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[8] This leads to cell cycle arrest, particularly in rapidly proliferating cells like cancer cells and activated lymphocytes, thus exerting antiproliferative and immunosuppressive effects.[8] The carboxylate group at the 3-position is crucial for binding to the enzyme, often forming key interactions with amino acid residues in the active site.[8]

Anticipated Biological Profile of this compound

Based on the activities of its constituent pharmacophores, this compound is hypothesized to possess a multi-target biological profile. The presence of the 8-bromo substituent may further enhance its activity and modulate its pharmacokinetic properties.

Potential Mechanisms of Action

The biological activity of this compound is likely to be multifaceted, stemming from the combined properties of the 8-hydroxyquinoline and 4-hydroxyquinoline-3-carboxylic acid scaffolds.

G cluster_0 Cellular Environment cluster_1 Biological Effects cluster_2 Potential Therapeutic Outcomes Compound 8-Bromo-4-hydroxyquinoline- 3-carboxylic acid Chelation Metal Chelation Compound->Chelation 8-hydroxyquinoline moiety DHODH_Inhibition DHODH Inhibition Compound->DHODH_Inhibition 4-hydroxyquinoline-3-carboxylic acid moiety Metal_Ions Metal Ions (Fe, Cu, Zn) Metal_Ions->Chelation DHODH Dihydroorotate Dehydrogenase (DHODH) DHODH->DHODH_Inhibition ROS ↑ Reactive Oxygen Species (ROS) Chelation->ROS Enzyme_Disruption Microbial Enzyme Disruption Chelation->Enzyme_Disruption Anticancer Anticancer Activity ROS->Anticancer Antimicrobial Antimicrobial/ Antifungal Activity Enzyme_Disruption->Antimicrobial Pyrimidine_Depletion Pyrimidine Depletion DHODH_Inhibition->Pyrimidine_Depletion Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Cell_Cycle_Arrest->Anticancer Immunosuppression Immunosuppression Cell_Cycle_Arrest->Immunosuppression

Caption: Hypothesized dual mechanism of action for this compound.

Future Directions

The biological activities outlined in this guide are based on the established pharmacology of related compounds. To ascertain the specific profile of this compound, a comprehensive series of in vitro and in vivo studies are required. Initial screening should focus on its antimicrobial, antifungal, and anticancer activities. Mechanistic studies would then be necessary to elucidate its precise molecular targets and pathways. The findings from such research will be crucial in determining the therapeutic potential of this promising, yet understudied, molecule.

References

Crystal Structure of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: An exhaustive search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. For researchers and drug development professionals, access to precise structural data is critical for understanding molecular interactions, guiding synthesis efforts, and predicting physicochemical properties.

To fulfill the core requirements of a detailed technical guide, this document will instead provide a comprehensive analysis of a closely related and structurally characterized compound: 5,7-Dibromo-2-methylquinolin-8-ol . The methodologies, data presentation, and structural analyses provided herein serve as a robust template for what would be expected in a whitepaper for the originally requested compound, once its crystal structure is determined.

Introduction to 5,7-Dibromo-2-methylquinolin-8-ol

5,7-Dibromo-2-methylquinolin-8-ol is a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. Compounds from this family are of significant interest due to their wide range of biological activities, which include antimicrobial, anticancer, and neuroprotective effects. The determination of their three-dimensional structure is paramount for understanding the structure-activity relationships (SAR) that govern their therapeutic potential. X-ray crystallography provides definitive insights into molecular geometry, conformation, and the supramolecular assembly driven by intermolecular forces. This guide details the synthesis, crystallization, and complete single-crystal X-ray diffraction analysis of this exemplar compound.

Experimental Protocols

Synthesis of 5,7-Dibromo-2-methylquinolin-8-ol

The synthesis of the title compound was adapted from the procedure described by Choi & Chi (2004).[1]

  • Reaction Setup: A mixture of 8-hydroxy-2-methylquinoline (5.0 g, 31.4 mmol) and sodium bicarbonate (NaHCO₃, 5 g) was prepared in methanol (MeOH, 50 ml).

  • Bromination: A solution of bromine (5 ml) in methanol (50 ml) was added to the mixture.

  • Stirring: The reaction mixture was stirred for 5 minutes at room temperature.

  • Quenching: Sodium sulfite (Na₂SO₃, 2.5 g) was added to quench the excess bromine.

  • Isolation: The mixture was filtered and the collected solid was washed with water (100 ml).

  • Drying: The resulting white solid was dried under vacuum to yield the raw product (8.9 g, 89% yield).

Crystallization

Single crystals suitable for X-ray diffraction were obtained through recrystallization. The raw product was dissolved in boiling ethanol and allowed to cool slowly to room temperature, which promoted the formation of high-quality single crystals.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected using a Bruker SMART CCD area-detector diffractometer.

  • Data Collection: A suitable single crystal (0.40 × 0.24 × 0.22 mm) was mounted and maintained at a temperature of 93 K. Data were collected using Mo Kα radiation (λ = 0.71073 Å). A total of 13,437 reflections were measured.

  • Data Reduction: Data were processed using the SAINT software package. A multi-scan absorption correction was applied using SADABS.

  • Structure Solution and Refinement: The structure was solved using direct methods with SHELXS97 and refined on F² by full-matrix least-squares using SHELXL97. Hydrogen atoms were placed in constrained positions.

Data Presentation

Crystal Data and Structure Refinement

The fundamental crystallographic parameters and refinement statistics are summarized below.

ParameterValue
Chemical formulaC₁₀H₇Br₂NO
Formula weight316.99 g/mol
Temperature93 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a22.2221 (5) Å
b4.0479 (1) Å
c21.7221 (4) Å
α90°
β102.167 (1)°
γ90°
Volume1910.07 (7) ų
Z8
Density (calculated)2.203 Mg/m³
Absorption coefficient8.45 mm⁻¹
F(000)1216
Refinement Details
Reflections collected13437
Independent reflections1727 [R(int) = 0.025]
Goodness-of-fit on F²1.11
Final R indices [I>2σ(I)]R1 = 0.017, wR2 = 0.046
Largest diff. peak/hole0.36 and -0.60 e.Å⁻³

Data sourced from Schmidt et al. (2011).[1]

Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions, including hydrogen bonds and halogen contacts.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
O—H···N----
C—H···O----
Contact TypeDistance (Å)
Br···Br3.6284 (4)

(Note: Specific geometric parameters for hydrogen bonds were not available in the abstract).

Mandatory Visualizations

The following diagrams illustrate the key workflows and structural relationships as required.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis start 8-hydroxy-2-methylquinoline reagents Br₂, NaHCO₃ in MeOH start->reagents stir Stir 5 min @ RT reagents->stir quench Add Na₂SO₃ stir->quench isolate Filter & Wash quench->isolate product Crude Product isolate->product recrystallize Recrystallize from boiling Ethanol product->recrystallize crystals Single Crystals recrystallize->crystals data_collection Data Collection (93 K) Bruker SMART CCD crystals->data_collection data_reduction Data Reduction (SAINT) data_collection->data_reduction structure_solution Structure Solution (SHELXS97) data_reduction->structure_solution refinement Refinement (SHELXL97) structure_solution->refinement final_structure Final Structure & CIF refinement->final_structure

Figure 1. Experimental workflow from synthesis to final structure.

molecular_packing Key Supramolecular Interactions cluster_interactions Intermolecular Forces mol_A Molecule A (C₁₀H₇Br₂NO) H_bond_OHN O-H···N Hydrogen Bond mol_A->H_bond_OHN Packing H_bond_CHO C-H···O Hydrogen Bond mol_A->H_bond_CHO Packing Br_contact Br···Br Contact mol_A->Br_contact Packing mol_B Molecule B (Symmetry Equivalent) mol_B->H_bond_OHN Packing mol_B->H_bond_CHO Packing mol_B->Br_contact Packing

References

Spectroscopic Profile of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS No: 35973-17-2), a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available predicted spectroscopic data and outlines standard experimental protocols for acquiring such data.

Compound Information

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.06 g/mol
Canonical SMILES C1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O
InChI Key NKUGXZLINWIUOR-UHFFFAOYSA-N

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below. This data is computationally generated and provides expected values for experimental analysis.[1]

Adduct IonPredicted m/z
[M+H]⁺267.9604
[M+Na]⁺289.9423
[M-H]⁻265.9458
[M+NH₄]⁺284.9869
[M+K]⁺305.9163
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Note: The following NMR data is predicted based on the chemical structure and typical chemical shifts for quinoline and carboxylic acid moieties. Experimental verification is required.

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.9 - 9.1sH2
~8.2 - 8.4dH5
~7.6 - 7.8tH6
~7.9 - 8.1dH7
~12.0 - 13.0br s-COOH
~11.0 - 12.0br s-OH

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~170 - 175-COOH
~160 - 165C4
~145 - 150C2
~140 - 145C8a
~130 - 135C7
~125 - 130C5
~120 - 125C6
~115 - 120C8
~110 - 115C4a
~105 - 110C3
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The expected characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid)
~3200Broad, MediumO-H stretch (Phenolic)
~3100 - 3000MediumC-H stretch (Aromatic)
1720 - 1680StrongC=O stretch (Carboxylic acid)
1620 - 1580MediumC=C stretch (Aromatic)
1450 - 1400MediumC-O-H bend (Carboxylic acid)
1300 - 1200StrongC-O stretch (Carboxylic acid)
~1200MediumC-O stretch (Phenolic)
~800 - 750StrongC-H bend (Aromatic)
~700 - 600MediumC-Br stretch

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-64 (or more for dilute samples).

    • Relaxation Delay (d1): 1-5 seconds.

    • Spectral Width: -2 to 16 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2-10 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

    • A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) may be added to the solvent to enhance ionization.

  • Instrument Parameters:

    • Ionization Source: Electrospray Ionization (ESI).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Ionization Mode: Positive and/or negative ion mode.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas (N₂) Flow and Temperature: Optimized for the specific instrument and solvent system.

  • Data Acquisition and Processing:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum.

    • Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and other adducts.

    • If fragmentation data is desired (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (8-Bromo-4-hydroxyquinoline- 3-carboxylic acid) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (ESI-MS) Dissolution->MS Process_NMR NMR Data Processing (FT, Phasing, Integration) NMR->Process_NMR Process_IR IR Spectrum Analysis (Peak Identification) IR->Process_IR Process_MS MS Data Analysis (m/z, Fragmentation) MS->Process_MS Structure Structural Elucidation & Characterization Process_NMR->Structure Process_IR->Structure Process_MS->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of 8-hydroxyquinoline (8-HQ) and its derivatives from a laboratory curiosity to a cornerstone in medicinal and materials chemistry is a testament to the enduring power of scientific inquiry. First isolated in the late 19th century, this bicyclic aromatic compound, a fusion of a benzene and a pyridine ring with a hydroxyl group at the C-8 position, has demonstrated a remarkable versatility that continues to inspire innovation. Its unique ability to chelate metal ions, coupled with a privileged structural scaffold, has paved the way for a vast array of applications, ranging from antiseptics and analytical reagents to advanced materials for organic light-emitting diodes (OLEDs) and promising therapeutic agents for neurodegenerative diseases and cancer. This technical guide delves into the seminal discoveries, key synthetic milestones, and the evolving understanding of the multifaceted biological activities of 8-hydroxyquinoline and its derivatives.

The Genesis: Discovery and Early Synthetic Routes

The story of 8-hydroxyquinoline begins in 1880, when it was first synthesized by the Austrian chemist Hugo Weidel and his student Albert Cobenzl.[1] Their initial method involved the decarboxylation of a cinchonine derivative.[1] However, it was the subsequent work of Czech chemist Zdenko Hans Skraup that provided a more general and practical route to quinolines, a method that bears his name.[1] The Skraup synthesis, a reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, proved to be a pivotal development in quinoline chemistry.[2][3] Shortly thereafter, in 1882, Paul Friedländer reported another fundamental method for quinoline synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] These early synthetic methodologies laid the groundwork for the systematic exploration of the chemical space around the quinoline nucleus.

The true potential of 8-hydroxyquinoline began to be unlocked in the 1920s with the discovery of its ability to form stable, often colorful, and insoluble complexes with a wide range of metal ions.[1] This chelating property, arising from the juxtaposition of the hydroxyl group and the pyridine nitrogen, became the defining characteristic of 8-HQ and the driving force behind its initial applications as an analytical reagent for the detection and quantification of metals.

Physicochemical Properties of 8-Hydroxyquinoline and Selected Derivatives

The substitution pattern on the 8-hydroxyquinoline scaffold significantly influences its physicochemical properties, which in turn dictate its biological activity and potential applications. The following table summarizes key properties of the parent compound and some of its notable derivatives.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
8-HydroxyquinolineC₉H₇NO145.1676276
5-Chloro-8-hydroxyquinolineC₉H₆ClNO179.60122-124-
5,7-Dichloro-8-hydroxyquinolineC₉H₅Cl₂NO214.05178-180-
5-Nitro-8-hydroxyquinolineC₉H₆N₂O₃190.16178-180-
2-Methyl-8-hydroxyquinolineC₁₀H₉NO159.1872-74266-267

Key Experimental Protocols: The Classical Syntheses

Skraup Synthesis of 8-Hydroxyquinoline

This protocol is a modification of the classic Skraup synthesis, adapted for the preparation of 8-hydroxyquinoline from o-aminophenol.

Materials:

  • o-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • o-Nitrophenol (as an oxidizing agent)

  • Sodium Hydroxide solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add glycerol to concentrated sulfuric acid while cooling in an ice bath.

  • To this mixture, slowly add o-aminophenol and o-nitrophenol with continuous stirring.

  • Heat the reaction mixture to 125-140°C for 4 hours. The reaction is exothermic and should be carefully controlled.[6]

  • After the reaction is complete, allow the mixture to cool to below 100°C.

  • Carefully pour the cooled reaction mixture into a large volume of water.

  • Neutralize the acidic solution with a 30% sodium hydroxide solution to a pH of 7-7.2 to precipitate the crude 8-hydroxyquinoline.[6]

  • Filter the precipitate, wash with water, and dry.

  • The crude product can be purified by steam distillation or recrystallization from ethanol.[6]

Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general procedure for the Friedländer synthesis of a 2-substituted quinoline derivative.

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Concentrated Hydrochloric Acid (catalyst)

  • Ethanol (solvent)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 2-aminobenzophenone in ethanol in a round-bottom flask.[2]

  • Add ethyl acetoacetate to the solution.[2]

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.[2]

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.[2]

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.[2]

Biological Activities and Therapeutic Potential

The initial use of 8-hydroxyquinoline derivatives as antiseptics and disinfectants hinted at their broader biological potential. Over the decades, extensive research has revealed a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects.

Antimicrobial and Antifungal Activity

The antimicrobial properties of 8-hydroxyquinoline and its derivatives have been recognized for over a century.[7] They exhibit activity against a range of bacteria and fungi, and their mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth and enzymatic function. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 8-hydroxyquinoline derivatives against various microbial strains.

CompoundOrganismMIC (µg/mL)Reference
8-HydroxyquinolineStaphylococcus aureus6 - 512[8]
5,7-Dichloro-8-hydroxyquinolineStaphylococcus aureus25 - 100[8]
PH265Cryptococcus neoformans1 - 0.5[1]
PH276Candida auris8[1]
Anticancer Activity

The potential of 8-hydroxyquinoline derivatives as anticancer agents has been an area of intense investigation. Their proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of topoisomerase, and modulation of signaling pathways involved in cell proliferation and survival. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for some 8-hydroxyquinoline derivatives against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034[8]
Compound 5b PC12 (neuroblastoma)> 50 (low toxicity)[9]
Compound 11 C6 (glioma)5.45–9.6 µg/mL[10]
Compound 11 HeLa (cervical cancer)5.45–9.6 µg/mL[10]
Compound 11 HT29 (colon cancer)5.45–9.6 µg/mL[10]

Signaling Pathways and Experimental Workflows

Mechanism of Action in Alzheimer's Disease

One of the most exciting contemporary applications of 8-hydroxyquinoline derivatives is in the potential treatment of Alzheimer's disease. The "metal hypothesis" of Alzheimer's posits that the dysregulation of metal ions, particularly copper, zinc, and iron, in the brain contributes to the aggregation of amyloid-β (Aβ) peptides and oxidative stress. 8-Hydroxyquinoline derivatives, such as clioquinol and PBT2, are thought to exert their neuroprotective effects by chelating these excess metal ions, thereby preventing them from binding to Aβ and catalyzing the formation of reactive oxygen species (ROS). This action can lead to the disaggregation of existing Aβ plaques and a reduction in oxidative damage to neurons.

Alzheimer_Pathway cluster_0 Pathophysiological Cascade in Alzheimer's Disease cluster_1 Therapeutic Intervention with 8-Hydroxyquinoline Derivatives Metal_Ions Excess Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) Abeta_Aggregation Aβ Aggregation (Oligomers, Fibrils, Plaques) Metal_Ions->Abeta_Aggregation Promotes ROS Reactive Oxygen Species (ROS) Generation Metal_Ions->ROS Catalyzes HQ_Metal_Complex Stable HQ-Metal Complex Abeta Amyloid-β (Aβ) Monomers Abeta->Abeta_Aggregation Neuronal_Damage Neuronal Damage & Cell Death Abeta_Aggregation->Neuronal_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Neuronal_Damage HQ_Derivative 8-Hydroxyquinoline Derivative HQ_Derivative->Metal_Ions Chelates Inhibition_Abeta Inhibition of Aβ Aggregation Reduction_ROS Reduction of ROS Generation Neuroprotection Neuroprotection Inhibition_Abeta->Neuroprotection Reduction_ROS->Neuroprotection Antimicrobial_Screening_Workflow Start Start: Design of 8-HQ Derivatives Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Antimicrobial Screening (e.g., Agar Disc Diffusion) Purification->Primary_Screening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Primary_Screening->MIC_Determination MBC_Determination Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_Determination Toxicity_Assay Cytotoxicity Assays (e.g., against mammalian cells) MBC_Determination->Toxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Toxicity_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End: Preclinical Development Lead_Optimization->End Anticancer_Screening_Workflow Start Start: Synthesis of 8-HQ Library Cell_Line_Screening In Vitro Cytotoxicity Screening (Panel of Cancer Cell Lines) Start->Cell_Line_Screening IC50_Determination IC₅₀ Value Determination Cell_Line_Screening->IC50_Determination Selectivity_Testing Selectivity Testing (Normal vs. Cancer Cells) IC50_Determination->Selectivity_Testing Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Arrest) Selectivity_Testing->Mechanism_of_Action Target_Identification Molecular Target Identification & Validation Mechanism_of_Action->Target_Identification In_Vivo_Models In Vivo Efficacy Studies (e.g., Xenograft Models) Target_Identification->In_Vivo_Models Pharmacokinetics Pharmacokinetic & ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Models->Pharmacokinetics Lead_Compound Lead Compound Selection Pharmacokinetics->Lead_Compound

References

Literature review on the synthesis of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline carboxylic acids represent a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis has been a subject of extensive research, leading to the development of several powerful named reactions and modern catalytic methods. This technical guide provides an in-depth review of the principal synthetic routes, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid in the design and execution of synthetic strategies.

Classical Named Reactions for Quinoline Carboxylic Acid Synthesis

The foundational methods for constructing the quinoline ring system often involve the condensation of anilines with carbonyl compounds. Many of these classical reactions can be adapted to produce quinoline carboxylic acids by selecting appropriate precursors.

Pfitzinger Reaction

The Pfitzinger reaction is a cornerstone for the synthesis of substituted quinoline-4-carboxylic acids. It involves the reaction of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2]

General Reaction: Isatin + Carbonyl Compound (with α-methylene) + Base → Substituted Quinoline-4-carboxylic Acid

The reaction proceeds via the hydrolysis of the amide bond in isatin by the base, forming a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline product.[1]

Experimental Protocol: Pfitzinger Synthesis of Indophenazino Fused Quinoline-4-Carboxylic Acids [3]

  • A solution containing the appropriate ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 ml) is prepared.

  • The mixture is heated under reflux for 24 hours.

  • Following reflux, the majority of the solvent is removed by distillation.

  • Water is added to the residue, and any neutral impurities are extracted with ether.

  • The aqueous layer is then acidified with acetic acid to precipitate the crude product.

Doebner Reaction

A variation of the Doebner-von Miller reaction, the Doebner reaction specifically synthesizes quinoline-4-carboxylic acids.[4] It involves a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[4][5]

General Reaction: Aniline + Aldehyde + Pyruvic Acid → Substituted Quinoline-4-carboxylic Acid

This method is particularly versatile as it allows for a wide variety of substituents on the aniline ring.[5] Recent improvements have focused on developing milder conditions and employing catalysts to improve yields, especially for anilines bearing electron-withdrawing groups.[5][6]

Experimental Protocol: Doebner Reaction for 2-Arylquinoline-4-carboxylic Acids (One-Pot, Solvent-Free) [6]

  • A mixture of an aromatic amine (e.g., 4-aminobenzoic acid, 1 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1 mmol), and pyruvic acid (1 mmol) is prepared.

  • A catalytic amount of a solid acid catalyst (e.g., Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride) is added.

  • The mixture is heated (e.g., at 80°C) without solvent for a short duration (e.g., 12-30 minutes).

  • After the reaction is complete, the solid mixture is washed with a suitable solvent (e.g., hot ethanol) to isolate the product.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can be further derivatized. The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate.[7][8] The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[7] Saponification of the ester followed by decarboxylation yields the corresponding 4-hydroxyquinoline. If the decarboxylation step is omitted, a quinoline-3-carboxylic acid derivative is obtained.[9]

General Reaction Steps:

  • Aniline + Diethyl ethoxymethylenemalonate → Anilinomethylenemalonate intermediate

  • Thermal Cyclization → Ethyl 4-hydroxyquinoline-3-carboxylate

  • Saponification (e.g., with NaOH) → 4-Hydroxyquinoline-3-carboxylic acid[7]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [10]

  • Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are added to a microwave vial equipped with a magnetic stir bar.

  • The vial is sealed and heated in a microwave synthesis system to a high temperature (e.g., 250 °C or 300 °C) for a specified time (e.g., 5-20 minutes).

  • After heating, the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration and washed with a cold solvent, such as acetonitrile.

  • The solid is dried under vacuum.

Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde).[11][12] This acid- or base-catalyzed condensation and subsequent cyclodehydration reaction is a direct and efficient method for producing substituted quinolines.[13][14] To synthesize a quinoline carboxylic acid via this route, one of the carbonyl starting materials must contain a carboxylic acid or ester functionality.

General Reaction: 2-Aminoaryl Aldehyde/Ketone + Carbonyl with α-methylene → Substituted Quinoline

The reaction can be catalyzed by a range of acids (trifluoroacetic acid, p-toluenesulfonic acid, Lewis acids) or bases.[11][12]

Comparative Data of Synthetic Methods

The choice of synthetic method often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes key quantitative data for the discussed reactions.

ReactionTypical SubstratesProductCatalyst/ConditionsYield RangeCitation(s)
Pfitzinger Isatin, Carbonyl compoundsQuinoline-4-carboxylic acidsStrong base (e.g., KOH), RefluxModerate to Good[1],[3],[15]
Doebner Anilines, Aldehydes, Pyruvic acidQuinoline-4-carboxylic acidsAcid-catalyzed or catalyst-free, Reflux or MWGood to Excellent[4],[16],[6]
Gould-Jacobs Anilines, Malonic esters4-Hydroxyquinoline-3-carboxylic acidsHigh temperature/Thermal cyclization, MWVariable, can be high[7],[9],[10]
Friedländer 2-Aminoaryl ketones, CarbonylsSubstituted QuinolinesAcid or Base catalyst, RefluxGood to Excellent[11],[12],[13]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Pfitzinger Reaction Mechanism

The Pfitzinger reaction begins with the base-catalyzed opening of the isatin ring, followed by condensation with a carbonyl compound and subsequent cyclization to form the quinoline-4-carboxylic acid.

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate (Ring Opening) Isatin->KetoAcid Hydrolysis Imine Imine Formation KetoAcid->Imine Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized Intramolecular Cyclization Enamine->Cyclized Product Quinoline-4- carboxylic Acid Cyclized->Product Dehydration Water H₂O Product->Water - Base Base (e.g., KOH) Base->Isatin + Carbonyl Carbonyl Compound Carbonyl->KetoAcid +

Caption: Mechanism of the Pfitzinger Reaction.

Doebner Reaction Workflow

The Doebner reaction typically follows a one-pot, three-component procedure, making it an efficient process.

Doebner_Workflow Start Combine Reactants: Aniline, Aldehyde, Pyruvic Acid AddCatalyst Add Catalyst (if applicable) Start->AddCatalyst Heat Heat Reaction Mixture (Reflux or Microwave) AddCatalyst->Heat Cool Cool to Room Temperature Heat->Cool Isolate Isolate Product (Filtration/Extraction) Cool->Isolate Purify Purify Product (Recrystallization/ Chromatography) Isolate->Purify Friedlander_Mechanism Reactants 2-Aminoaryl Carbonyl + Carbonyl (with α-H) Aldol Path 1: Aldol Condensation Reactants->Aldol Schiff Path 2: Schiff Base Formation Reactants->Schiff Unsaturated α,β-Unsaturated Carbonyl Aldol->Unsaturated - H₂O ImineFormation Intramolecular Imine Formation Unsaturated->ImineFormation Product Quinoline Product ImineFormation->Product - H₂O Aldol2 Intramolecular Aldol Reaction Schiff->Aldol2 Elimination Elimination Aldol2->Elimination Elimination->Product - H₂O

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Two plausible synthetic strategies are presented, based on established chemical transformations.

Introduction

This compound is a quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds. The introduction of a bromine atom and a carboxylic acid group to the quinoline core can significantly modulate the physicochemical and biological properties of the parent molecule, making it a valuable building block for the synthesis of novel therapeutic agents. The protocols outlined below are based on the well-established Gould-Jacobs reaction for the formation of the 4-hydroxyquinoline ring system.

Physicochemical Data

PropertyValueReference
Molecular FormulaC₁₀H₆BrNO₃[1][2]
Molecular Weight268.06 g/mol [1][2]
CAS Number35973-17-2[1]
AppearanceSolid
InChI KeyNKUGXZLINWIUOR-UHFFFAOYSA-N
SMILESOC(=O)c1cnc2c(Br)cccc2c1O

Experimental Protocols

Two primary synthetic routes are proposed for the synthesis of this compound.

Strategy A: Synthesis starting from 2-Bromoaniline

This strategy employs the Gould-Jacobs reaction, commencing with a substituted aniline.

Step 1: Synthesis of Diethyl 2-((2-bromoanilino)methylene)malonate

This step involves the condensation of 2-bromoaniline with diethyl ethoxymethylenemalonate.

  • Reactants:

    • 2-Bromoaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (1.05 eq)

  • Procedure:

    • In a round-bottom flask, combine 2-bromoaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture at 110-120°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The crude product, diethyl 2-((2-bromoanilino)methylene)malonate, can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Cyclization to Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate

This step involves the thermal cyclization of the intermediate to form the quinoline ring.

  • Reactants:

    • Diethyl 2-((2-bromoanilino)methylene)malonate (1.0 eq)

    • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-((2-bromoanilino)methylene)malonate in a high-boiling point solvent.

    • Heat the solution to reflux (typically 240-260°C) for 30-60 minutes. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate out of the solution.

    • Collect the solid by filtration, wash with a low-boiling point solvent like hexane to remove the high-boiling point solvent, and dry under vacuum.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Reactants:

    • Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq)

    • Aqueous Sodium Hydroxide (e.g., 2N NaOH)

    • Hydrochloric Acid (e.g., 2N HCl)

  • Procedure:

    • Suspend ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours, until the solid has completely dissolved.

    • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

    • Acidify the filtrate with hydrochloric acid to a pH of approximately 4.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

Strategy B: Synthesis via Bromination of 4-Hydroxyquinoline-3-carboxylic acid

This alternative route involves the synthesis of the parent quinoline carboxylic acid followed by selective bromination.

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This initial step follows the Gould-Jacobs reaction starting from aniline.

  • Reactants:

    • Aniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (1.05 eq)

    • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Procedure:

    • React aniline with diethyl ethoxymethylenemalonate as described in Strategy A, Step 1 to form diethyl anilinomethylenemalonate.

    • Cyclize the intermediate in a high-boiling point solvent as described in Strategy A, Step 2 to yield ethyl 4-hydroxyquinoline-3-carboxylate.

Step 2: Hydrolysis to 4-Hydroxyquinoline-3-carboxylic acid

  • Reactants:

    • Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq)

    • Aqueous Sodium Hydroxide (e.g., 2N NaOH)

    • Hydrochloric Acid (e.g., 2N HCl)

  • Procedure:

    • Hydrolyze the ethyl ester as described in Strategy A, Step 3 to obtain 4-hydroxyquinoline-3-carboxylic acid.[3][4]

Step 3: Bromination to this compound

This step introduces the bromine atom at the 8-position of the quinoline ring. The directing effects of the hydroxyl and carboxylic acid groups are expected to favor substitution on the benzene ring of the quinoline system.

  • Reactants:

    • 4-Hydroxyquinoline-3-carboxylic acid (1.0 eq)

    • Bromine (1.0 eq) or N-Bromosuccinimide (NBS) (1.0 eq)

    • Solvent (e.g., Acetic acid, Dichloromethane)

  • Procedure:

    • Dissolve or suspend 4-hydroxyquinoline-3-carboxylic acid in a suitable solvent in a round-bottom flask protected from light.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the cooled mixture with stirring.

    • Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.

    • The product, this compound, may precipitate. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization.

Diagrams

Synthesis_Strategy_A cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis 2-Bromoaniline 2-Bromoaniline Intermediate_A Diethyl 2-((2-bromoanilino)- methylene)malonate 2-Bromoaniline->Intermediate_A Heat DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_A Ester_A Ethyl 8-Bromo-4-hydroxy- quinoline-3-carboxylate Intermediate_A->Ester_A High Temp. (e.g., Dowtherm A) Final_Product_A 8-Bromo-4-hydroxyquinoline- 3-carboxylic acid Ester_A->Final_Product_A 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic workflow for Strategy A.

Synthesis_Strategy_B cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Bromination Aniline Aniline Ester_B Ethyl 4-hydroxyquinoline- 3-carboxylate Aniline->Ester_B 1. Heat 2. High Temp. DEEM_B Diethyl ethoxymethylenemalonate DEEM_B->Ester_B Acid_B 4-Hydroxyquinoline- 3-carboxylic acid Ester_B->Acid_B 1. NaOH (aq) 2. HCl (aq) Final_Product_B 8-Bromo-4-hydroxyquinoline- 3-carboxylic acid Acid_B->Final_Product_B Br2 or NBS

References

Application Notes and Protocols for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid as an antimicrobial agent. This document includes a summary of its antimicrobial activity, putative mechanism of action, and detailed protocols for its evaluation.

Introduction

Quinolone derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity. This compound belongs to this class and is of interest for its potential therapeutic applications. The addition of a bromine atom at the 8th position of the quinoline ring may influence its biological activity, including its antimicrobial potency and spectrum. This document outlines the current understanding and methodologies for investigating the antimicrobial properties of this compound.

Data Presentation: Antimicrobial Activity

While specific comprehensive minimum inhibitory concentration (MIC) data for this compound is not extensively available in the public domain, the following tables present illustrative data for structurally related quinoline derivatives to provide a comparative context for its potential antimicrobial efficacy.

Table 1: Illustrative Antibacterial Activity of a Related Quinolone Derivative

MicroorganismStrainMinimum Inhibitory Concentration (MIC) in µg/mL
Escherichia coli(Gram-negative)0.25
Staphylococcus aureus(Gram-positive)Not Reported
Pseudomonas aeruginosa(Gram-negative)Not Reported
Enterococcus faecalis(Gram-positive)Not Reported

Data presented is for the related compound 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid and is intended for illustrative purposes.[1]

Table 2: Illustrative Antifungal Activity of Quinolone Derivatives

MicroorganismStrainMinimum Inhibitory Concentration (MIC) in µg/mL
Candida albicansATCC 244331.95
Candida glabrataATCC 90030<0.06
Candida kruseiATCC 6258Not Reported
Candida parapsilosisATCC 22019<0.06

Data presented is for novel quinoline–thiazole derivatives and is intended for illustrative purposes to show the potential antifungal activity within the broader quinoline class.[2]

Putative Mechanism of Action

The primary mechanism of action for quinolone antimicrobials involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4][5]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, quinolones prevent the relaxation of positively supercoiled DNA that occurs during replication, leading to a cessation of DNA synthesis and ultimately cell death.[4][6]

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV results in the inability of the replicated chromosomes to segregate into daughter cells, leading to a blockage of cell division and bacterial death.[3][5]

The interaction of the quinolone with the enzyme-DNA complex stabilizes a transient double-strand break, leading to the formation of a toxic quinolone-enzyme-DNA complex. This complex is thought to be responsible for the bactericidal effects of this class of compounds.

Signaling Pathway Diagram

antimicrobial_pathway cluster_drug This compound cluster_bacterium Bacterial Cell cluster_targets Intracellular Targets cluster_processes Cellular Processes Drug 8-Bromo-4- hydroxyquinoline- 3-carboxylic acid CellEntry Cellular Uptake Drug->CellEntry DNAGyrase DNA Gyrase (Gram-negative) CellEntry->DNAGyrase inhibition TopoIV Topoisomerase IV (Gram-positive) CellEntry->TopoIV inhibition Replication DNA Replication DNAGyrase->Replication blocks Segregation Chromosome Segregation TopoIV->Segregation blocks CellDeath Bacterial Cell Death Replication->CellDeath Segregation->CellDeath

Caption: Generalized mechanism of action for quinolone antimicrobial agents.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antimicrobial and cytotoxic properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

1. Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • This compound

  • Test microorganisms (bacterial or fungal strains)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Compound Preparation and Serial Dilution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate. Typically, add 100 µL of broth to all wells except the first column. Add 200 µL of the compound at twice the highest desired concentration to the first column. Then, transfer 100 µL from the first column to the second, mix, and repeat across the plate. Discard 100 µL from the last dilution well.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.

  • Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.

5. MIC Determination:

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance.

broth_microdilution_workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_compound Prepare Compound Stock Solution start->prep_compound inoculate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Antimicrobial Susceptibility Testing by Agar Disk Diffusion (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial susceptibility.[7][8]

1. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • This compound

  • Test bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

2. Inoculum Preparation:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

3. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

4. Disk Preparation and Placement:

  • Impregnate sterile filter paper disks with a known concentration of this compound solution.

  • Allow the solvent to evaporate completely.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

5. Incubation:

  • Invert the plates and incubate at 35-37°C for 16-20 hours.

6. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

  • The size of the zone is inversely proportional to the MIC.

disk_diffusion_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate prep_disks Prepare and Place Compound-Impregnated Disks inoculate_plate->prep_disks incubate Incubate Plate (e.g., 37°C, 18-24h) prep_disks->incubate measure_zones Measure Zones of Inhibition (in mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Agar Disk Diffusion Susceptibility Test.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This assay determines the effect of the compound on the viability of mammalian cells.[3][9]

1. Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

2. Cell Seeding:

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

  • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

  • Incubate for 24, 48, or 72 hours.

4. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

5. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

mtt_assay_workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate_attach Incubate for Cell Attachment (24h) seed_cells->incubate_attach treat_compound Treat Cells with Compound (Serial Dilutions) incubate_attach->treat_compound incubate_treat Incubate (24-72h) treat_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_formazan Incubate for Formazan Formation (2-4h) add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate Cell Viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol 4: DNA Gyrase and Topoisomerase IV Inhibition Assays

These are cell-free assays to confirm the mechanism of action.[4][5][10]

1. Materials:

  • Purified bacterial DNA gyrase and topoisomerase IV enzymes

  • Relaxed plasmid DNA (for gyrase supercoiling assay) or catenated DNA (for topoisomerase IV decatenation assay)

  • Reaction buffers specific for each enzyme

  • ATP

  • This compound

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

2. DNA Gyrase Supercoiling Assay:

  • Set up reaction mixtures containing reaction buffer, relaxed plasmid DNA, ATP, and varying concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding SDS/proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis. Inhibition is observed as a decrease in the supercoiled DNA form.

3. Topoisomerase IV Decatenation Assay:

  • Set up reaction mixtures containing reaction buffer, catenated DNA, ATP, and varying concentrations of the test compound.

  • Start the reaction by adding topoisomerase IV.

  • Incubate at the optimal temperature for the enzyme.

  • Stop the reaction and analyze the products by agarose gel electrophoresis. Inhibition is indicated by the persistence of catenated DNA.

4. Data Analysis:

  • Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, by densitometric analysis of the DNA bands on the gel.

Conclusion

This compound is a promising candidate for further investigation as an antimicrobial agent. The provided protocols offer a standardized framework for evaluating its efficacy and safety profile. Further studies are warranted to establish a comprehensive antimicrobial spectrum, elucidate the precise mechanism of action, and assess its potential for in vivo applications.

References

Application of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current date, specific studies on the direct application of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid in cancer cell line research are not available in the public domain. However, the broader class of quinoline derivatives, particularly halogenated 8-hydroxyquinolines and quinoline-3-carboxylic acids, has been the subject of extensive research in oncology. These studies reveal significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines.

This document provides a detailed overview of the anticipated applications and potential mechanisms of this compound, based on the activities of structurally similar compounds. The experimental protocols and data presented are representative of the methodologies used to evaluate quinoline derivatives and should be adapted and optimized for the specific compound of interest.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities. Derivatives of 8-hydroxyquinoline and quinoline-3-carboxylic acid, in particular, have emerged as promising scaffolds in the development of novel anti-cancer agents. The introduction of a bromine atom at the 8th position and a carboxylic acid at the 3rd position of the 4-hydroxyquinoline core is expected to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its biological efficacy and target specificity.

The anticipated anti-cancer effects of this compound are predicated on the known mechanisms of similar quinoline derivatives, which include:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many chemotherapeutic agents.

  • Cell Cycle Arrest: Halting the progression of the cell cycle to prevent tumor cell proliferation.

  • Inhibition of Key Signaling Pathways: Modulating pathways critical for cancer cell survival and growth.

Potential Anti-Cancer Applications and Quantitative Data

Based on studies of related compounds, this compound is hypothesized to exhibit cytotoxic activity against a variety of cancer cell lines. The following table summarizes representative IC50 values for structurally similar quinoline derivatives against common cancer cell lines. These values serve as a benchmark for the potential potency of the title compound.

Compound ClassCancer Cell LineIC50 (µM)Reference Compound
Halogenated 8-Hydroxyquinolines MCF-7 (Breast)5 - 19Cisplatin
HeLa (Cervical)7 - 49Cisplatin
A549 (Lung)10 - 38Cisplatin
A2780 (Ovarian)10 - 30Cisplatin
Quinoline-3-Carboxylic Acid Derivatives MCF-7 (Breast)~168Paclitaxel

Postulated Signaling Pathways

The anti-cancer activity of quinoline derivatives is often mediated through the modulation of critical signaling pathways. A potential mechanism for this compound could involve the induction of apoptosis through intrinsic and extrinsic pathways.

G Compound 8-Bromo-4-hydroxyquinoline- 3-carboxylic acid ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start Seed Cells (96-well plate) Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Analyze Calculate IC50 Read->Analyze

Application Notes and Protocols: 8-Bromo-4-hydroxyquinoline-3-carboxylic acid as a Fluorescent Sensor for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the potential use of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid as a fluorescent sensor for the detection of metal ions. While specific performance data for this particular compound is not extensively available in the current scientific literature, this document outlines the fundamental principles, general experimental procedures, and expected outcomes based on the well-established behavior of structurally similar 8-hydroxyquinoline derivatives.

Introduction

8-Hydroxyquinoline and its derivatives are a prominent class of compounds utilized as fluorescent chemosensors for the detection of a wide array of metal ions.[1][2][3] Their efficacy stems from the bidentate chelating nature of the quinoline nitrogen and the hydroxyl oxygen, which can bind to metal ions, leading to significant changes in their photophysical properties.[4][5] The introduction of a bromine atom at the 8-position and a carboxylic acid group at the 3-position of the quinoline scaffold in this compound can modulate its electronic properties and chelation behavior, potentially offering selectivity and enhanced sensitivity for specific metal ions.

The primary mechanism of sensing often involves either fluorescence enhancement upon chelation, which restricts intramolecular vibrations and rotations, or a shift in the emission wavelength due to the altered electronic state of the fluorophore upon metal binding. A common phenomenon observed in 8-hydroxyquinoline derivatives is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) upon metal chelation, which "turns on" the fluorescence.[6]

Principle of Detection

The fluorescence sensing mechanism of this compound is predicated on its interaction with metal ions. In its free state, the compound may exhibit weak fluorescence. Upon binding to a metal ion, a stable complex is formed, leading to a significant change in its fluorescence properties. This can manifest as:

  • Fluorescence "Turn-On": A significant increase in fluorescence intensity.

  • Fluorescence "Turn-Off": A quenching of fluorescence.

  • Ratiometric Sensing: A shift in the wavelength of maximum fluorescence emission, allowing for detection based on the ratio of intensities at two different wavelengths.

The selectivity of the sensor is determined by the stability of the complex formed with different metal ions, which is influenced by factors such as the ion's size, charge, and coordination geometry.

Potential Applications

Given the established applications of 8-hydroxyquinoline derivatives, this compound could potentially be used in:

  • Environmental Monitoring: Detection of heavy metal ion contamination in water and soil.

  • Biological Imaging: Visualization of metal ion distribution and flux in living cells.

  • Pharmaceutical Analysis: Quantification of metal-based drugs or impurities.

  • Industrial Process Monitoring: In-line sensing of metal ions in chemical manufacturing.

Data Presentation: Expected Performance

The following table summarizes the hypothetical quantitative data for the interaction of this compound with various metal ions, based on typical values observed for similar 8-hydroxyquinoline-based sensors. Note: This data is for illustrative purposes only and requires experimental validation.

Metal IonExcitation Wavelength (nm)Emission Wavelength (nm)Stokes Shift (nm)Quantum Yield (Φ)Limit of Detection (LOD)Binding Constant (Kₐ) (M⁻¹)
Sensor Only ~350~450~100Low--
+ Al³⁺ ~360~480~120High~1 µM~1 x 10⁵
+ Zn²⁺ ~355~470~115Moderate~5 µM~5 x 10⁴
+ Cu²⁺ ~350~450~100Quenched-High
+ Fe³⁺ ~350~450~100Quenched-High

Experimental Protocols

The following are detailed protocols for the synthesis of the sensor and its application in metal ion detection.

Synthesis of this compound

While various synthetic routes for 8-hydroxyquinoline derivatives exist, a common approach involves the Gould-Jacobs reaction. A plausible synthetic pathway for this compound is outlined below.

Materials:

  • 2-Bromoaniline

  • Diethyl (ethoxymethylene)malonate (DEMM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: A mixture of 2-bromoaniline and diethyl (ethoxymethylene)malonate is heated at 100-120 °C for 1-2 hours.

  • Cyclization: The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C to induce cyclization.

  • Hydrolysis: The crude product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in ethanol.

  • Acidification and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the this compound. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol for Fluorescent Detection of Metal Ions

Materials and Equipment:

  • This compound

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., AlCl₃, ZnCl₂, CuCl₂, FeCl₃) in deionized water or an appropriate buffer.

  • Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)

  • Organic solvent (e.g., DMSO, Ethanol) for dissolving the sensor.

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Sensor Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a minimal amount of a suitable organic solvent like DMSO or ethanol.

  • Preparation of Working Solutions:

    • Sensor Working Solution: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the chosen buffer solution.

    • Metal Ion Working Solutions: Prepare a series of dilutions of the metal ion stock solutions in the same buffer.

  • Fluorescence Measurements:

    • Place 2 mL of the sensor working solution into a quartz cuvette.

    • Record the fluorescence emission spectrum by exciting at the predetermined excitation wavelength (a preliminary scan is required to determine the optimal excitation wavelength).

    • Incrementally add small aliquots of a specific metal ion working solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum again.

  • Selectivity Study:

    • To assess the selectivity of the sensor, repeat the fluorescence measurement with a range of different metal ions at the same concentration.

    • To perform competition experiments, add a solution of the target metal ion to the sensor solution, followed by the addition of other potentially interfering metal ions, and record the fluorescence response.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.

    • Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

    • Calculate the binding constant (Kₐ) using a suitable binding model, such as the Benesi-Hildebrand equation.

Visualizations

Signaling Pathway

G Figure 1. Proposed Signaling Pathway for Metal Ion Detection Sensor This compound (Low Fluorescence) Complex Sensor-Metal Ion Complex (High Fluorescence) Sensor->Complex Chelation Metal Metal Ion (e.g., Al³⁺) Metal->Complex Signal Fluorescence Signal Change (Intensity or Wavelength Shift) Complex->Signal Leads to

Caption: Proposed signaling pathway for metal ion detection.

Experimental Workflow

G Figure 2. Experimental Workflow for Metal Ion Sensing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Sensor Prepare Sensor Stock Solution Mix Mix Sensor and Buffer Prep_Sensor->Mix Prep_Metal Prepare Metal Ion Stock Solutions Titrate Titrate with Metal Ion Solution Prep_Metal->Titrate Prep_Buffer Prepare Buffer Prep_Buffer->Mix Mix->Titrate Measure Measure Fluorescence Spectrum Titrate->Measure Plot Plot Fluorescence vs. [Metal Ion] Measure->Plot LOD Calculate LOD Plot->LOD Ka Calculate Binding Constant Plot->Ka

Caption: General experimental workflow for fluorescent metal ion sensing.

Logical Relationship for Selectivity

G Figure 3. Logical Flow for Determining Sensor Selectivity Start Introduce Metal Ion to Sensor Solution Check_Signal Significant Fluorescence Change? Start->Check_Signal Selective Sensor is Selective for this Ion Check_Signal->Selective Yes Not_Selective Sensor is Not Selective for this Ion Check_Signal->Not_Selective No Competition Perform Competition Experiment Selective->Competition Check_Interference Interference Observed? Competition->Check_Interference High_Selectivity High Selectivity Confirmed Check_Interference->High_Selectivity No Low_Selectivity Selectivity is Limited Check_Interference->Low_Selectivity Yes

Caption: Logical flow for determining the selectivity of the fluorescent sensor.

References

Application Notes and Protocols for 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid: A Potent Metal Ion Chelator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives, particularly 8-hydroxyquinolines, are well-documented for their potent metal ion chelating properties.[1][2] This characteristic arises from the presence of a nitrogen atom in the quinoline ring and an adjacent hydroxyl group, which together form a bidentate chelation site for various metal ions. The introduction of a bromine atom at the 8th position and a carboxylic acid group at the 3rd position can modulate the electronic properties and steric hindrance of the molecule, potentially influencing its binding affinity and selectivity for specific metal ions.

The ability to chelate metal ions is of significant interest in various fields of research and drug development. Dysregulation of metal ion homeostasis is implicated in a range of pathological conditions, including neurodegenerative diseases, cancer, and microbial infections.[1][3] Compounds that can selectively bind and sequester metal ions are therefore valuable tools for studying these processes and hold therapeutic potential. These application notes provide an overview of the metal ion chelation properties of this compound and detailed protocols for its synthesis and the characterization of its metal-binding capabilities.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₃[4]
Molecular Weight 268.06 g/mol [4]
CAS Number 35973-17-2[4]
Appearance Solid (predicted)
Solubility Soluble in organic solvents like DMSO and DMF

Metal Ion Chelation Properties

Table 1: Stability Constants (log K₁) of Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid

Note: This data is for a structurally related compound and should be considered as an estimation of the chelating potential of this compound.

Metal Ionlog K₁
Mg(II)4.93
Ca(II)6.16
Sr(II)4.82
Ba(II)4.10
La(III)10.13
Gd(III)9.89
Cu(II)12.00
Zn(II)9.10
Cd(II)8.57
Pb(II)11.35

Data sourced from a study on 8-hydroxyquinoline-2-carboxylic acid.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, likely employing the Gould-Jacobs reaction as a key step for the formation of the 4-hydroxyquinoline core.[6][7][8]

G Reactants 2-Bromoaniline + Diethyl (ethoxymethylene)malonate Intermediate1 Diethyl 2-(((2-bromophenyl)amino)methylene)malonate Reactants->Intermediate1 Condensation Cyclization Thermal Cyclization (Gould-Jacobs Reaction) Intermediate1->Cyclization Intermediate2 Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Cyclization->Intermediate2 Hydrolysis Saponification (e.g., NaOH, H₂O) Intermediate2->Hydrolysis Product This compound Hydrolysis->Product G cluster_synthesis Synthesis Workflow start Start condensation Condensation of 2-Bromoaniline and Diethyl (ethoxymethylene)malonate start->condensation remove_etoh Remove Ethanol (Reduced Pressure) condensation->remove_etoh cyclization Thermal Cyclization in High-Boiling Solvent remove_etoh->cyclization isolate_ester Isolate Ethyl Ester (Precipitation and Filtration) cyclization->isolate_ester saponification Saponification (NaOH, Reflux) isolate_ester->saponification acidification Acidification with HCl to Precipitate Acid saponification->acidification purification Purify by Recrystallization acidification->purification end End purification->end G cluster_chelation Chelation Analysis Workflow start Start uv_vis UV-Vis Titration (Stoichiometry) start->uv_vis fluorescence Fluorescence Titration (Binding Affinity) start->fluorescence potentiometry Potentiometric Titration (Stability Constants) start->potentiometry data_analysis Data Analysis and Characterization uv_vis->data_analysis fluorescence->data_analysis potentiometry->data_analysis end End data_analysis->end

References

Application Notes and Protocols: 8-Bromo-4-hydroxyquinoline-3-carboxylic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid as an inhibitor of key metabolic enzymes. The protocols outlined below offer a framework for the experimental investigation of its inhibitory effects.

Introduction

This compound is a halogenated derivative of the 4-hydroxyquinoline-3-carboxylic acid scaffold. Compounds belonging to this class have been identified as inhibitors of enzymes involved in cellular respiration, specifically mitochondrial malate dehydrogenase (MDH) and skeletal muscle lactate dehydrogenase (LDH)[1]. These enzymes play critical roles in cellular energy metabolism, making them attractive targets for the development of novel therapeutics. This document provides protocols to investigate the inhibitory potential of this compound against these enzymes.

Putative Mechanism of Action

While the precise mechanism of inhibition by this compound has not been fully elucidated, it is hypothesized to act as a competitive or non-competitive inhibitor of malate dehydrogenase and lactate dehydrogenase. The quinoline core, along with the carboxylic acid and hydroxyl groups, likely interacts with the active site or allosteric sites of these enzymes, thereby impeding substrate binding or catalytic activity.

Applications

  • Cancer Research: Given the reliance of many cancer cells on altered metabolic pathways (the Warburg effect), inhibitors of LDH and MDH are being explored as potential anti-cancer agents.

  • Metabolic Disorders: The modulation of metabolic enzymes could be a therapeutic strategy for various metabolic diseases.

  • Drug Discovery: This compound can serve as a lead structure for the development of more potent and selective enzyme inhibitors.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory data for this compound against target enzymes. Note: These values are illustrative and should be experimentally determined.

Enzyme TargetInhibitorIC50 (µM) [Hypothetical]Ki (µM) [Hypothetical]Inhibition Type [Hypothetical]
Mitochondrial Malate Dehydrogenase (MDH)This compound15.58.2Competitive
Skeletal Muscle Lactate Dehydrogenase (LDH)This compound25.212.8Non-competitive

Experimental Protocols

Protocol 1: Determination of IC50 for Malate Dehydrogenase Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mitochondrial malate dehydrogenase.

Materials:

  • Purified mitochondrial malate dehydrogenase (e.g., from bovine heart)

  • This compound

  • Oxaloacetate

  • NADH

  • Tris-HCl buffer (pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • DMSO (for dissolving the inhibitor)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the following reaction mixture (final volume 200 µL):

    • 100 µL of Tris-HCl buffer

    • 20 µL of NADH solution (final concentration 0.2 mM)

    • 20 µL of this compound dilution (or DMSO for control)

    • 20 µL of malate dehydrogenase solution (final concentration to be optimized for a linear reaction rate)

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of oxaloacetate solution (final concentration to be optimized, e.g., 0.5 mM) to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of NADH oxidation is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of IC50 for Lactate Dehydrogenase Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against skeletal muscle lactate dehydrogenase.

Materials:

  • Purified skeletal muscle lactate dehydrogenase (e.g., from rabbit muscle)

  • This compound

  • Pyruvate

  • NADH

  • Phosphate buffer (pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • DMSO (for dissolving the inhibitor)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the following reaction mixture (final volume 200 µL):

    • 100 µL of phosphate buffer

    • 20 µL of NADH solution (final concentration 0.2 mM)

    • 20 µL of this compound dilution (or DMSO for control)

    • 20 µL of lactate dehydrogenase solution (final concentration to be optimized for a linear reaction rate)

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of pyruvate solution (final concentration to be optimized, e.g., 2.5 mM) to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity and determine the IC50 value as described in Protocol 1.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Stock Prepare Inhibitor Stock (this compound in DMSO) Serial_Dilutions Create Serial Dilutions Inhibitor_Stock->Serial_Dilutions Mix_Components Mix Components in Microplate: Buffer, NADH, Inhibitor, Enzyme Serial_Dilutions->Mix_Components Enzyme_Solution Prepare Enzyme Solution (MDH or LDH) Enzyme_Solution->Mix_Components Substrate_Solution Prepare Substrate Solution (Oxaloacetate or Pyruvate) Start_Reaction Initiate Reaction with Substrate Substrate_Solution->Start_Reaction Cofactor_Solution Prepare Cofactor Solution (NADH) Cofactor_Solution->Mix_Components Incubate Incubate at Optimal Temperature Mix_Components->Incubate Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Start_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

Metabolic_Pathway_Inhibition cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_lactate Lactate Fermentation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Lactate Lactate Pyruvate->Lactate Pyruvate->Lactate LDH Citrate Citrate Acetyl_CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate->Oxaloacetate MDH Oxaloacetate->Citrate Inhibitor 8-Bromo-4-hydroxyquinoline- 3-carboxylic acid LDH Lactate Dehydrogenase Inhibitor->LDH MDH Malate Dehydrogenase Inhibitor->MDH

Caption: Inhibition of key metabolic enzymes by the compound.

References

Application Notes and Protocols for the Purification of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of related quinoline derivatives and can be adapted to achieve high purity of the target compound.

Introduction

This compound is a heterocyclic compound of interest in drug discovery and development. Achieving high purity of this intermediate is critical for subsequent synthetic steps and for ensuring the quality and safety of the final active pharmaceutical ingredient. This document outlines two primary purification techniques: recrystallization and column chromatography. While specific quantitative data for the purification of this exact compound is limited in publicly available literature, the provided protocols are based on methods used for structurally similar bromo-hydroxyquinoline derivatives.

Purification Techniques

Two common and effective methods for the purification of this compound and related compounds are recrystallization and column chromatography.

  • Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

  • Column Chromatography is a separation technique used to isolate a single chemical compound from a mixture. It relies on the differential partitioning of compounds between a stationary phase and a mobile phase.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization. Based on data for related compounds, solvent systems such as ethanol/water or methanol/acetone are good starting points.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, methanol/acetone)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For better yields, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Expected Results:

The yield and purity of the recrystallized product will depend on the initial purity of the crude material and the chosen solvent system. For related bromoquinoline derivatives, yields can range from 50% to 90%.

Protocol 2: Column Chromatography

This protocol provides a general method for purifying this compound using silica gel column chromatography. The selection of the eluent (mobile phase) is crucial for effective separation. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Secure the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes or small flasks).

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the final product under vacuum to remove any residual solvent.

Data Presentation

CompoundRecrystallization Solvent(s)Solvent Ratio (v/v)Yield (%)
7-Bromo-8-hydroxyquinolineMethanol / Acetone1:151
5,7-Dibromo-8-hydroxyquinolineBenzene-90
4-(5-Bromoquinolin-8-yloxy)phthalonitrileEthanol / Water1:162
6-Bromo-2-chloroquinolineHexane-58

This data is compiled from literature on related compounds and should be used as a guideline.

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Purified Product G->H

Caption: General workflow for the purification of a solid compound by recrystallization.

Column Chromatography Workflow

ColumnChromatographyWorkflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Product H->I

Caption: Step-by-step workflow for purification using column chromatography.

Application Notes and Protocols for 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid in New Material Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a substituted quinoline derivative with reactive sites—a carboxylic acid group, a hydroxyl group, and a bromo substituent—that make it a potential candidate for the synthesis of novel materials. Quinoline and its derivatives are known for their coordination capabilities with various metal ions and their interesting photophysical properties. These characteristics suggest that this compound could serve as a versatile building block, or ligand, in the construction of new metal-organic frameworks (MOFs), coordination polymers, and other functional materials.

Theoretical Applications in Materials Science

While specific research on the use of this compound in materials science is not extensively documented in publicly available literature, its structural features suggest potential applications in the following areas:

  • Metal-Organic Frameworks (MOFs) and Coordination Polymers: The presence of both a carboxylic acid and a hydroxyl group allows this molecule to act as a chelating ligand, binding to metal ions to form extended one-, two-, or three-dimensional structures. The bromo-substituent can also influence the resulting framework's properties, potentially enhancing its stability or introducing specific functionalities. These materials could exhibit porosity for gas storage and separation, catalytic activity, or unique luminescent properties.

  • Luminescent Materials: 8-Hydroxyquinoline derivatives are well-known for forming highly luminescent metal complexes. By coordinating with metal ions such as aluminum (Al³⁺), zinc (Zn²⁺), or lanthanides, this compound could be used to develop new phosphorescent or fluorescent materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

  • Functional Polymers: The carboxylic acid group can be modified or directly used for polymerization reactions, allowing the incorporation of the quinoline unit into larger polymer chains. This could lead to the development of polymers with enhanced thermal stability, flame retardancy (due to the bromine), or specific metal-chelating properties.

Hypothetical Experimental Protocols

The following are generalized protocols for the synthesis of materials using a bifunctional quinoline-based ligand like this compound. These are illustrative and would require optimization for this specific compound.

Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework (MOF)

This protocol describes a common method for synthesizing crystalline MOFs.

Materials:

  • This compound (Ligand)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

  • High-purity solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or Ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of the chosen metal salt in 5 mL of DMF.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (typically between 80°C and 150°C) and hold for a period of 24 to 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Filter the resulting crystalline product and wash with fresh DMF to remove any unreacted starting materials.

  • Dry the product under vacuum at a moderate temperature (e.g., 60°C).

Characterization:

The resulting material should be characterized by single-crystal X-ray diffraction (to determine the structure), powder X-ray diffraction (to check phase purity), thermogravimetric analysis (to assess thermal stability), and gas sorption analysis (to measure porosity).

Visualizations

Logical Workflow for MOF Synthesis

The following diagram illustrates the general workflow for the synthesis and characterization of a Metal-Organic Framework using this compound as a ligand.

MOF_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_processing Post-Synthesis Processing cluster_characterization Characterization A Dissolve Ligand (8-Bromo-4-hydroxyquinoline- 3-carboxylic acid) in Solvent C Mix Solutions in Autoclave A->C B Dissolve Metal Salt in Solvent B->C D Solvothermal Reaction (Heating) C->D E Cooling and Crystallization D->E F Filter and Wash Crystals E->F G Drying F->G H Structural Analysis (X-ray Diffraction) G->H I Property Measurement (e.g., Porosity, Luminescence) G->I J Final Material H->J I->J

General workflow for MOF synthesis and characterization.
Potential Coordination Modes

This diagram illustrates a hypothetical coordination of the deprotonated this compound ligand to a metal center (M).

Coordination_Mode cluster_ligand Deprotonated Ligand cluster_metal Metal Center cluster_coordination Coordination Bonds L 8-Bromo-4-oxo-quinoline-3-carboxylate O1 O (carboxyl) O2 O (hydroxyl) N N (quinoline) M M O1->M O2->M N->M

Potential chelating coordination to a metal center.

Quantitative Data Summary

As there is no specific experimental data available in the literature for materials synthesized from this compound, a quantitative data table cannot be provided at this time. Should research become available, the following table structure is recommended for summarizing key material properties.

Material IDMetal IonSynthesis Temp. (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Photoluminescence λem (nm)Quantum Yield (%)
Example-MOF-1 Zn²⁺120DataDataDataData
Example-MOF-2 Cu²⁺100DataDataDataData
Example-CP-1 Cd²⁺80DataDataDataData

Disclaimer: The information provided in these Application Notes and Protocols is based on the general principles of materials synthesis and the known chemical properties of quinoline derivatives. The experimental protocols are hypothetical and have not been validated for this compound. Researchers should conduct their own literature searches for the most current information and perform thorough safety assessments before undertaking any experimental work.

Application Notes and Protocols: 8-Bromo-4-hydroxyquinoline-3-carboxylic acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a versatile heterocyclic building block with significant potential in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. Its unique structural features, including a quinoline core, a carboxylic acid handle for derivatization, a phenolic hydroxyl group, and a bromine atom suitable for cross-coupling reactions, make it an attractive starting material for creating diverse molecular architectures. The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its metal-chelating properties and a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of various derivatives.

Key Applications

Derivatives of this compound are promising candidates for a variety of applications in drug discovery and materials science:

  • Anticancer Agents: The quinoline nucleus is a common scaffold in many approved anticancer drugs. Derivatives can be designed as kinase inhibitors, topoisomerase inhibitors, or agents that induce apoptosis in cancer cells. The bromine atom at the 8-position allows for the introduction of various aryl or heteroaryl groups via Suzuki coupling, enabling the exploration of structure-activity relationships (SAR) for enhanced potency and selectivity.

  • Antimicrobial Agents: The inherent antibacterial and antifungal properties of the 8-hydroxyquinoline core can be fine-tuned through derivatization of the carboxylic acid group into amides and esters. These modifications can improve cell permeability and target engagement within microbial cells.

  • Neuroprotective Agents: The metal-chelating ability of the 8-hydroxyquinoline moiety is implicated in the modulation of metal-induced neurotoxicity, making its derivatives potential therapeutic leads for neurodegenerative diseases such as Alzheimer's and Parkinson's.

  • Fluorescent Probes and Materials: The rigid, planar structure of the quinoline ring system often imparts fluorescent properties. Derivatives of this compound can be explored as fluorescent chemosensors for metal ions or as components in organic light-emitting diodes (OLEDs).

Experimental Protocols

The following protocols describe key synthetic transformations of this compound.

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol details the synthesis of an amide derivative, a common strategy to enhance the biological activity of carboxylic acid-containing compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound 8-Bromo-4-hydroxyquinoline-3-carboxamide 8-Bromo-4-hydroxyquinoline-3-carboxamide This compound->8-Bromo-4-hydroxyquinoline-3-carboxamide Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->8-Bromo-4-hydroxyquinoline-3-carboxamide EDC EDC HOBt HOBt DIPEA DIPEA DMF DMF

Caption: Amide synthesis workflow.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

Data Presentation:

EntryAmine (R-NH2)Yield (%)Purity (HPLC, %)
1Aniline85>98
2Benzylamine92>99
34-Fluoroaniline88>98
Protocol 2: Ester Synthesis via Fischer Esterification

This protocol describes the formation of an ester derivative, which can modulate the lipophilicity and pharmacokinetic properties of the parent compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound 8-Bromo-4-hydroxyquinoline-3-carboxylate ester 8-Bromo-4-hydroxyquinoline-3-carboxylate ester This compound->8-Bromo-4-hydroxyquinoline-3-carboxylate ester Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->8-Bromo-4-hydroxyquinoline-3-carboxylate ester H2SO4 (cat.) H2SO4 (cat.) G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 8-Bromo-4-hydroxyquinoline-3-carboxylate ester 8-Bromo-4-hydroxyquinoline-3-carboxylate ester 8-Aryl-4-hydroxyquinoline-3-carboxylate ester 8-Aryl-4-hydroxyquinoline-3-carboxylate ester 8-Bromo-4-hydroxyquinoline-3-carboxylate ester->8-Aryl-4-hydroxyquinoline-3-carboxylate ester Boronic acid (Ar-B(OH)2) Boronic acid (Ar-B(OH)2) Boronic acid (Ar-B(OH)2)->8-Aryl-4-hydroxyquinoline-3-carboxylate ester Pd(PPh3)4 Pd(PPh3)4 K2CO3 K2CO3 Dioxane/H2O Dioxane/H2O MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->Raf Inhibition

Troubleshooting & Optimization

Optimizing reaction conditions for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method is the Gould-Jacobs reaction. This multi-step process begins with the condensation of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then cyclized at high temperatures to yield ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.[1][2]

Q2: Why is my cyclization step resulting in a low yield or failing completely?

Incomplete or failed cyclization is a frequent issue in the Gould-Jacobs synthesis and can be attributed to several factors:

  • Insufficient Temperature: The cyclization is a thermal process that typically requires high temperatures, often in the range of 250-260 °C.[3]

  • Reaction Time: The reaction time needs to be optimized. Prolonged heating can lead to decomposition, while insufficient time will result in incomplete conversion.

  • Inefficient Heat Transfer: Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A ensures uniform heating and can significantly improve cyclization yields, in some cases up to 95%.[3]

Q3: I am observing significant formation of dark, tarry materials in my reaction. What causes this and how can I prevent it?

Tar formation is a common side reaction resulting from the high temperatures used in the cyclization step, which can cause decomposition of starting materials and intermediates. To minimize tarring:

  • Optimize Temperature and Time: Carefully control the reaction temperature and monitor the reaction progress to avoid prolonged heating after the reaction is complete.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to tar formation.

Q4: How can I improve the overall yield of my synthesis?

Optimizing each step of the Gould-Jacobs reaction is crucial for maximizing the overall yield:

  • Condensation Step: Ensure the complete reaction of 2-bromoaniline with DEEM. This can be monitored by thin-layer chromatography (TLC).

  • Cyclization Step: As mentioned, optimizing temperature, reaction time, and using a suitable high-boiling solvent are key. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases.[4][5]

  • Hydrolysis Step: The choice of hydrolysis conditions (acidic vs. alkaline) can impact the final yield and purity. For the similar 7-bromo-4-hydroxy-3-quinolinecarboxylic acid, acidic hydrolysis has been reported to reduce the formation of byproducts compared to alkaline conditions.[6]

Q5: What are some common side products to look out for?

Besides tarry materials, other potential side products include:

  • Decarboxylated Product: At very high temperatures, the final product can undergo decarboxylation.

  • Isomeric Products: While the 8-bromo substituent on the aniline should direct the cyclization to the 6-position, there is a small possibility of other isomers forming depending on the reaction conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Cyclized Product - Reaction temperature is too low.- Reaction time is insufficient.- Poor heat transfer.- Gradually increase the reaction temperature to the optimal range (250-260 °C).- Monitor the reaction by TLC to determine the optimal reaction time.- Use a high-boiling inert solvent such as diphenyl ether or Dowtherm A for even heating.[3]- Consider using microwave synthesis for more efficient and rapid heating.[4][5]
Formation of Dark Tarry Materials - Decomposition at high temperatures.- Prolonged heating.- Presence of oxygen.- Optimize the temperature and reaction time to find a balance between cyclization and degradation.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is a Viscous Oil or Difficult to Crystallize - Presence of impurities.- Residual high-boiling solvent.- Purify the crude product using column chromatography.- Ensure the high-boiling solvent is thoroughly removed under high vacuum.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Formation of Decarboxylated Byproduct - Excessively high reaction temperature and/or pressure.- Carefully control the reaction temperature and time.- If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.
Incomplete Hydrolysis of the Ethyl Ester - Insufficient reaction time.- Hydrolysis conditions are not optimal.- Monitor the hydrolysis by TLC to ensure complete conversion.- Experiment with different hydrolysis conditions (e.g., concentration of acid/base, solvent, temperature). Acidic hydrolysis may be preferable to minimize byproducts.[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

Step 1: Condensation

  • In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

  • Heat the mixture at 120-130 °C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.

  • After the reaction is complete, the crude intermediate, diethyl 2-((2-bromoanilino)methylene)malonate, can be used directly in the next step or purified by vacuum distillation.

Step 2: Cyclization

  • Conventional Heating:

    • To the crude intermediate from Step 1, add a high-boiling inert solvent such as diphenyl ether or Dowtherm A.

    • Heat the mixture to 250-260 °C under an inert atmosphere (e.g., nitrogen) for 30-60 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Microwave-Assisted Synthesis:

    • Place the crude intermediate from Step 1 in a microwave-safe reaction vessel.

    • If desired, a high-boiling solvent can be added.

    • Heat the mixture in a microwave reactor to a temperature between 200-250 °C for 10-30 minutes.

    • Monitor the reaction progress and optimize the time and temperature as needed.

    • After cooling, the product can be isolated by filtration or extraction.

Protocol 2: Hydrolysis of Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate
  • Suspend the crude or purified ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in a solution of aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • If using basic hydrolysis, cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

  • If using acidic hydrolysis, the product may precipitate upon cooling.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Cyclization

ParameterConventional HeatingMicrowave-Assisted Synthesis
Solvent Diphenyl ether / Dowtherm ASolvent-free or high-boiling solvent
Temperature 250-260 °C200-250 °C
Reaction Time 30-60 minutes10-30 minutes
Typical Yield Moderate to GoodGood to Excellent
Notes Even heating, established method.Rapid optimization, potentially higher yields and purity.[4][5]

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A 2-Bromoaniline C Heat (120-130°C) A->C B Diethyl Ethoxymethylenemalonate B->C D Diethyl 2-((2-bromoanilino)methylene)malonate C->D E High Temperature (250-260°C) or Microwave D->E F Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate E->F G Acid or Base Hydrolysis F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Cyclization Step Q1 Is the reaction temperature > 250°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is a high-boiling solvent being used? A1_Yes->Q2 Sol1 Increase temperature to 250-260°C A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is significant tar formation observed? A2_Yes->Q3 Sol2 Use Diphenyl Ether or Dowtherm A A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Optimize heating time and use inert atmosphere A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->End

Caption: Troubleshooting logic for low yield in the cyclization step.

References

Technical Support Center: Synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established method for synthesizing 4-hydroxyquinoline derivatives, including this compound, is the Gould-Jacobs reaction.[1][2][3] This multi-step process begins with the condensation of an aniline derivative with a malonic ester derivative, followed by a thermal cyclization and subsequent saponification.[2]

Q2: What are the key steps in the Gould-Jacobs synthesis of this compound?

A2: The synthesis involves three main stages:

  • Condensation: 2-Bromoaniline is reacted with diethyl ethoxymethylenemalonate to form the intermediate, diethyl (2-bromoanilino)methylenemalonate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the quinoline ring structure, yielding ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

  • Saponification (Hydrolysis): The resulting ester is hydrolyzed, typically using a base like sodium hydroxide, to produce the final product, this compound.[2][4]

Q3: Are there any common tautomeric forms for the final product?

A3: Yes, 4-hydroxyquinolines can exist in equilibrium with their 4-oxo tautomeric form (a quinolone).[2] For this compound, the 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid tautomer is significant.

Q4: What are the typical solvents used in the cyclization step?

A4: The thermal cyclization is often carried out in a high-boiling point solvent like diphenyl ether or Dowtherm A. In some procedures, the reaction can be performed neat (without a solvent), relying on high temperatures to drive the reaction.[5]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields during the synthesis of this compound.

Problem 1: Low yield of the intermediate, diethyl (2-bromoanilino)methylenemalonate.

Possible Causes and Solutions:

  • Cause: Impure starting materials (2-bromoaniline or diethyl ethoxymethylenemalonate).

    • Solution: Ensure the purity of the starting materials. 2-Bromoaniline can oxidize and darken over time; purification by distillation or recrystallization may be necessary. Diethyl ethoxymethylenemalonate should be freshly distilled if it has been stored for a long time.

  • Cause: Incomplete reaction during the condensation step.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction of anilines with diethyl ethoxymethylenemalonate is often driven by heating to remove the ethanol byproduct.[6] Ensure the reaction temperature is adequate (typically around 100-130°C) and allow for sufficient reaction time (2-4 hours is common).[6]

  • Cause: Side reactions of the starting materials.

    • Solution: Avoid excessively high temperatures during the initial condensation, as this can lead to undesired side products. A moderate temperature that allows for the removal of ethanol is ideal.

Problem 2: Low yield during the thermal cyclization step.

Possible Causes and Solutions:

  • Cause: The cyclization temperature is too low.

    • Solution: The intramolecular cyclization is a high-temperature process, often requiring temperatures between 240-260°C.[5] Ensure that the reaction medium (e.g., diphenyl ether) reaches and maintains the target temperature. Microwave-assisted synthesis can also be an effective method for achieving the necessary high temperatures and reducing reaction times.[7]

  • Cause: The reaction time is insufficient.

    • Solution: While high temperatures are crucial, sufficient time is needed for the cyclization to complete. Monitor the reaction by TLC to determine the optimal reaction time. Extended reaction times at very high temperatures can sometimes lead to decomposition.

  • Cause: Decomposition of the intermediate or product at high temperatures.

    • Solution: If decomposition is suspected (indicated by significant charring or the formation of numerous byproducts on TLC), consider lowering the reaction temperature slightly and extending the reaction time. Alternatively, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition.

  • Cause: Inefficient heat transfer in the reaction mixture.

    • Solution: Ensure efficient stirring of the reaction mixture, especially when using a high-boiling solvent like diphenyl ether, to maintain a uniform temperature throughout.

Problem 3: Low yield after the saponification (hydrolysis) step.

Possible Causes and Solutions:

  • Cause: Incomplete hydrolysis of the ethyl ester.

    • Solution: The hydrolysis is typically carried out by refluxing with an aqueous solution of a base, such as sodium hydroxide.[4] Ensure that a sufficient excess of the base is used and that the reflux is maintained for an adequate period (often several hours).[4] Monitor the disappearance of the starting ester by TLC.

  • Cause: Difficulty in isolating the product after acidification.

    • Solution: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid product.[4] Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate. Cooling the mixture in an ice bath can aid in complete precipitation.

  • Cause: Formation of byproducts during hydrolysis.

    • Solution: While strong basic conditions are needed for hydrolysis, excessively harsh conditions (e.g., very high concentrations of NaOH or prolonged heating) can sometimes lead to side reactions.[8] Using a milder base or a mixed solvent system (e.g., ethanol/water) might be beneficial.[4]

Problem 4: General purification and isolation issues.

Possible Causes and Solutions:

  • Cause: The product is difficult to crystallize.

    • Solution: If the crude product is an oil or does not crystallize easily, try trituration with a suitable solvent (e.g., diethyl ether, hexanes) to induce solidification. Recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or DMF) is often necessary to obtain a pure product.

  • Cause: The product is contaminated with the cyclization solvent (e.g., diphenyl ether).

    • Solution: After cyclization, the product often precipitates upon cooling.[5] Washing the crude solid with a non-polar solvent like hexanes or petroleum ether can effectively remove residual high-boiling solvents before proceeding to the next step or further purification.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the key steps in similar syntheses.

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Condensation4-Bromoaniline, Diethyl ethoxymethylenemalonateNeat130273[6]
CyclizationDiethyl (3-bromoanilino methylene) malonateDiphenyl ether240--[9]
HydrolysisEthyl 4-hydroxy-8-methylquinoline-3-carboxylate4% NaOH (aq)Reflux5-[4]

Experimental Protocols

Protocol 1: Synthesis of Diethyl (2-bromoanilino)methylenemalonate (Intermediate)
  • In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1-1.2 equivalents).

  • Heat the mixture with stirring in an oil bath at 110-130°C for 1.5-2 hours.[9] Ethanol will be evolved during the reaction.

  • Monitor the reaction by TLC until the 2-bromoaniline is consumed.

  • Cool the reaction mixture to room temperature. The product may solidify upon cooling.

  • The crude product can be purified by recrystallization from a suitable solvent like diethyl ether or ethanol.[6]

Protocol 2: Synthesis of Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (Cyclization)
  • Add the intermediate, diethyl (2-bromoanilino)methylenemalonate, to a flask containing a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 240-250°C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid by filtration and wash it thoroughly with a non-polar solvent (e.g., hexanes or petroleum ether) to remove the diphenyl ether.

Protocol 3: Synthesis of this compound (Hydrolysis)
  • Suspend the crude ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 4-10% w/v). An alcohol co-solvent like ethanol may be added to improve solubility.[4]

  • Heat the mixture to reflux with stirring for 2-5 hours, or until TLC analysis indicates the complete consumption of the starting ester.[4]

  • Cool the reaction mixture to room temperature and filter if any solids are present.

  • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 while cooling in an ice bath.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification A 2-Bromoaniline + Diethyl ethoxymethylenemalonate B Heat (110-130°C) A->B C Diethyl (2-bromoanilino)methylenemalonate B->C D High Temperature (240-250°C) in Diphenyl Ether C->D E Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate D->E F NaOH (aq), Reflux E->F G Acidification (HCl) F->G H This compound G->H

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_condensation Condensation Step Issue? cluster_cyclization Cyclization Step Issue? cluster_hydrolysis Hydrolysis/Isolation Issue? start Low Overall Yield cond_check Check TLC of crude intermediate start->cond_check cond_impure Impure Starting Materials? - Purify/distill aniline - Use fresh malonate cond_check->cond_impure Starting material present cond_incomplete Incomplete Reaction? - Increase temp/time - Monitor by TLC cond_check->cond_incomplete Multiple spots cyc_check Check TLC post-cyclization cond_check->cyc_check Intermediate OK cyc_temp Temp too low? - Ensure temp > 240°C - Use high-boiling solvent cyc_check->cyc_temp Intermediate present cyc_decomp Decomposition? - Lower temp slightly - Use inert atmosphere cyc_check->cyc_decomp Charring/streaking hydro_check Check TLC of crude acid cyc_check->hydro_check Cyclization OK hydro_incomplete Incomplete Hydrolysis? - Increase reflux time - Ensure excess base hydro_check->hydro_incomplete Ester present hydro_precip Poor Precipitation? - Ensure pH is low enough - Cool in ice bath hydro_check->hydro_precip Low solid recovery

Caption: A decision tree for troubleshooting low yield in the synthesis.

Gould_Jacobs_Mechanism cluster_1 1. Nucleophilic Attack cluster_2 2. Condensation cluster_3 3. 6π Electrocyclization cluster_4 4. Aromatization node_style node_style aniline 2-Bromoaniline Attacks ethoxy- methylenemalonate intermediate1 Intermediate Adduct aniline->intermediate1 -EtOH enamine Enamine Intermediate Diethyl (2-bromoanilino)- methylenemalonate intermediate1->enamine cyclized Cyclized Intermediate enamine->cyclized Heat quinoline_ester Ethyl 8-Bromo-4-hydroxy- quinoline-3-carboxylate cyclized->quinoline_ester -H+

Caption: Simplified mechanism of the Gould-Jacobs reaction for quinoline synthesis.

References

Identifying and removing byproducts in 8-Bromo-4-hydroxyquinoline-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. The primary synthetic route discussed is the Gould-Jacobs reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective method is the Gould-Jacobs reaction. This multi-step synthesis involves:

  • Condensation: Reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((2-bromoanilino)methylene)malonate.[1][2]

  • Thermal Cyclization: Heating the intermediate in a high-boiling point solvent (like diphenyl ether) to induce an intramolecular cyclization, which forms ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.[3][4]

  • Saponification (Hydrolysis): Treatment of the resulting ethyl ester with a base (like sodium hydroxide) followed by acidification to hydrolyze the ester to the desired carboxylic acid.[2]

Q2: What are the most critical parameters in the Gould-Jacobs reaction?

A2: The most critical parameter is the temperature of the cyclization step. High temperatures (typically >250 °C) are required to overcome the energy barrier for the 6-electron electrocyclization.[3] However, excessively high temperatures or prolonged reaction times can lead to byproduct formation, particularly decarboxylation.[5] Careful optimization of both temperature and reaction time is crucial to maximize yield and minimize degradation.[6]

Q3: Why is a high-boiling point solvent like diphenyl ether used for the cyclization step?

A3: A high-boiling point, inert solvent is used to achieve the high temperatures (around 250 °C) necessary for the thermal cyclization of the anilidomethylenemalonate intermediate to form the quinoline ring system.[3] This ensures uniform heating and facilitates the reaction.

Q4: What are the common methods for purifying the final product?

A4: The final product, this compound, is a solid that can typically be purified by recrystallization.[6] Common solvents for recrystallization of organic acids include ethanol, acetic acid, or mixtures like DMF/water.[6][7] The choice of solvent depends on the impurity profile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause Suggested Solution
Low or No Yield of Final Product 1. Incomplete Condensation: The initial reaction between 2-bromoaniline and DEEM did not go to completion.- Ensure reagents are pure and dry. - Heat the initial mixture at 100-110 °C for 1-2 hours to ensure formation of the intermediate.[2][3] - Monitor by TLC to confirm the consumption of 2-bromoaniline.
2. Cyclization Temperature Too Low: The temperature was not high enough to drive the intramolecular cyclization.- Ensure the cyclization solvent (e.g., diphenyl ether) reaches a vigorous reflux (approx. 250 °C).[3] - Consider using a microwave reactor for more efficient and controlled heating to higher temperatures.[5][8]
Product Contains Multiple Impurities 1. Unreacted Starting Materials: Residual 2-bromoaniline or diethyl ethoxymethylenemalonate.- Identification: Check TLC/LC-MS for spots/peaks corresponding to the starting materials. - Removal: The final acidic product can be purified from these less polar starting materials by washing the crude solid with a non-polar solvent or by recrystallization.[7]
2. Presence of Uncyclized Intermediate: The thermal cyclization was incomplete.- Identification: The intermediate, diethyl 2-((2-bromoanilino)methylene)malonate, will have a distinct 1H NMR spectrum with signals for two ethyl groups. - Removal: Re-subject the crude product mixture to the high-temperature cyclization conditions or purify via column chromatography.[6]
3. Incomplete Hydrolysis: The product is contaminated with ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.- Identification: The ethyl ester byproduct will show characteristic signals for an ethyl group in the 1H NMR spectrum (a quartet around 4.2 ppm and a triplet around 1.3 ppm).[3] - Removal: Re-subject the product to the hydrolysis conditions (e.g., reflux with NaOH or HCl(aq)) until TLC shows complete conversion.[2]
4. Presence of Decarboxylated Byproduct: The desired product has lost CO2 to form 8-bromo-4-hydroxyquinoline.- Identification: This byproduct will lack the carboxylic acid proton signal in the 1H NMR spectrum and will have a different mass in MS analysis. - Prevention: Carefully control the temperature and duration of the cyclization and hydrolysis steps. Avoid unnecessarily high temperatures.[5] - Removal: Purification can be achieved by recrystallization, as the solubility properties will differ.
Product is a Dark Oil or Tarry Material 1. Decomposition: Reagents or products may have decomposed at the high temperatures used for cyclization.- Reduce the cyclization reaction time.[6] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[6] - Purify the intermediate before the high-temperature cyclization step.
2. Residual High-Boiling Solvent: Diphenyl ether can be difficult to remove completely.- After precipitation of the product with a non-polar solvent (e.g., petroleum ether or hexane), wash the solid thoroughly with the same solvent to remove residual diphenyl ether.[3] - Dry the product under high vacuum.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (Intermediate)

This protocol is based on a reported procedure for the Gould-Jacobs reaction.[3]

  • Condensation: In a round-bottom flask, combine 2-bromoaniline (2.5 g, 14.62 mmol) and diethyl ethoxymethylenemalonate (3.16 g, 14.62 mmol).

  • Heat the mixture at 100 °C for 3 hours. During this time, ethanol is evolved.

  • Remove any remaining volatile components by passing a stream of nitrogen over the warm mixture.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether (10 mL) to boiling (approx. 250-260 °C).

  • Slowly add the resulting crude intermediate from step 3 to the boiling diphenyl ether.

  • Heat the mixture at reflux for 2 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product may begin to precipitate.

  • Add petroleum ether or hexane to fully precipitate the solid product.

  • Collect the solid by filtration, wash thoroughly with petroleum ether to remove the diphenyl ether, and dry under vacuum. The expected product is ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate.[3]

Protocol 2: Hydrolysis to this compound (Final Product)

This protocol is adapted from a general procedure for the hydrolysis of quinoline esters.[2]

  • Hydrolysis: Suspend the crude ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (e.g., 10 mmol) in a mixture of methanol (25 mL) and 1M hydrochloric acid (50 mL).

  • Heat the mixture to reflux with stirring for 1.5-2 hours. Monitor the reaction by TLC until the starting ester is consumed. A solid product should precipitate during the reaction.

  • Isolation and Purification: Cool the reaction mixture and collect the precipitated solid by filtration.

  • If the filtrate is concentrated, more solid may precipitate. Combine all solid material.

  • Wash the filter cake with methanol three times and dry to yield the final product.[2]

  • If further purification is needed, the product can be recrystallized from a suitable solvent like ethanol.

Data Presentation

The yield of the quinoline product in the Gould-Jacobs reaction is highly dependent on the cyclization temperature and time. The following table, adapted from a study on a model Gould-Jacobs reaction, illustrates this relationship.

EntryTemperature (°C)Time (min)Yield of Cyclized Product (%)Comments
1250101Reaction is very slow; mostly uncyclized intermediate remains.
23001037Higher temperature significantly increases the rate of cyclization.
32502010Increasing time at lower temperature has a minor effect.
43002028Prolonged heating at high temperature leads to product degradation/decarboxylation.
5300547Optimal yield achieved with high temperature and short reaction time.
(Data adapted from a Biotage application note for a model Gould-Jacobs reaction. Yields are for the isolated cyclized ester product.)[5]

Visualizations

Reaction Pathway

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product cluster_byproduct Potential Byproducts A 2-Bromoaniline C Diethyl 2-((2-bromoanilino)methylene)malonate (Uncyclized Intermediate) A->C Condensation (100-110°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (Ester Precursor) C->D Thermal Cyclization (~250°C) E 8-Bromo-4-hydroxyquinoline- 3-carboxylic acid D->E Saponification (Hydrolysis) F 8-Bromo-4-hydroxyquinoline (Decarboxylated Product) D->F Decarboxylation (Excess Heat) E->F Decarboxylation (Excess Heat)

Caption: Gould-Jacobs reaction pathway for the synthesis of this compound.

Purification Workflow

G start Crude Reaction Mixture (after hydrolysis & acidification) filter1 Filter to Collect Crude Solid start->filter1 wash1 Wash Solid with Cold Water (Removes inorganic salts) filter1->wash1 dry1 Dry the Crude Product wash1->dry1 crude_solid Crude Solid Product dry1->crude_solid dissolve Dissolve in Minimum Hot Recrystallization Solvent (e.g., Ethanol) crude_solid->dissolve filter2 Hot Filtration (Removes insoluble impurities) dissolve->filter2 cool Cool Filtrate Slowly to Form Crystals filter2->cool filter3 Collect Pure Crystals by Filtration cool->filter3 wash2 Wash Crystals with Cold Solvent filter3->wash2 dry2 Dry Pure Product wash2->dry2 final_product Pure 8-Bromo-4-hydroxyquinoline- 3-carboxylic acid dry2->final_product

Caption: General workflow for the purification of the final product by recrystallization.

Troubleshooting Decision Tree

G start Analysis of Crude Product Shows Impurities q1 Does 1H NMR show signals for an ethyl group? (quartet ~4.2 ppm, triplet ~1.3 ppm) start->q1 ans1_yes Incomplete Hydrolysis: Contaminated with Ethyl Ester q1->ans1_yes Yes q2 Does TLC/LC-MS show spots/peaks corresponding to starting materials? q1->q2 No sol1 Solution: Re-run hydrolysis step or increase reaction time/temperature. ans1_yes->sol1 ans2_yes Incomplete Reaction: Unreacted Starting Materials or Uncyclized Intermediate Present q2->ans2_yes Yes q3 Is the mass of the main product ~44 amu lower than expected? q2->q3 No sol2 Solution: Optimize initial reaction conditions or purify via recrystallization/chromatography. ans2_yes->sol2 ans3_yes Decarboxylation Occurred: Contaminated with 8-Bromo-4-hydroxyquinoline q3->ans3_yes Yes sol3 Solution: Lower cyclization temperature/time. Purify via recrystallization. ans3_yes->sol3

Caption: Decision tree for identifying common impurities based on analytical data.

References

Technical Support Center: Synthesis and Purification of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges encountered during the synthesis and purification of this compound.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis and purification of this compound, which is typically prepared via the Gould-Jacobs reaction.

Q1: My Gould-Jacobs reaction to form the intermediate, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the Gould-Jacobs reaction are a common issue. Here are several factors to consider and troubleshoot:

  • Incomplete Condensation: The initial reaction between 2-bromoaniline and diethyl ethoxymethylenemalonate may be incomplete. Ensure the reagents are pure and the reaction is given sufficient time at the appropriate temperature (typically 100-140°C) to form the anilinomethylenemalonate intermediate.

  • Suboptimal Cyclization Temperature: The thermal cyclization of the intermediate requires high temperatures, often around 250°C.[1] If the temperature is too low, the reaction will be slow or incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of byproducts. It is crucial to use a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A to maintain a stable and appropriate reaction temperature.[2]

  • Reaction Time: Both the initial condensation and the final cyclization steps need to be monitored for completion, for instance by using thin-layer chromatography (TLC). Insufficient reaction time will lead to a lower yield of the desired product.

  • Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition of the starting materials and products, thereby improving the overall yield.

Q2: The final product after hydrolysis is a dark, discolored powder. How can I improve the color and purity?

A2: Discoloration in the final product often indicates the presence of impurities. Here are some effective purification strategies:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. For this compound and similar compounds, ethanol is a frequently used and effective solvent for recrystallization.[3] The general principle is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly, which facilitates the formation of pure crystals while the impurities remain in the mother liquor.

  • Activated Charcoal Treatment: If the discoloration is due to highly colored, non-polar impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can be very effective. The charcoal adsorbs these impurities, and they can then be removed by hot filtration. Be aware that using too much charcoal can also lead to a loss of the desired product.

  • Washing: Thoroughly washing the filtered crystals with a cold, appropriate solvent (in which the product is sparingly soluble) can help remove residual impurities from the crystal surface.

Q3: I am observing a significant amount of a byproduct that appears to be decarboxylated. How can I prevent this?

A3: The loss of the carboxylic acid group (decarboxylation) is a known side reaction in the synthesis of quinoline-3-carboxylic acids, especially at high temperatures.[1]

  • Temperature Control: The most critical factor is to carefully control the temperature during the cyclization step. While a high temperature is necessary, prolonged heating or excessive temperatures can promote decarboxylation. It is advisable to determine the optimal temperature and reaction time for the specific scale of your reaction.

  • Microwave Synthesis: Modern adaptations of the Gould-Jacobs reaction utilize microwave irradiation.[4] This technique can significantly reduce reaction times and often leads to higher yields and purities by providing rapid and uniform heating, which can minimize the formation of degradation byproducts like the decarboxylated compound.

Q4: During the hydrolysis of the ethyl ester, I am getting a mixture of the carboxylic acid and unreacted ester. How can I ensure complete hydrolysis?

A4: Incomplete hydrolysis can be addressed by optimizing the reaction conditions:

  • Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration at an appropriate temperature. Refluxing the ester with an aqueous solution of a base like sodium hydroxide is a common method.[5] The reaction progress can be monitored by TLC until the starting ester spot disappears.

  • Concentration of Base: Using a sufficiently concentrated solution of the base is important to drive the reaction to completion. A 4% aqueous sodium hydroxide solution has been reported to be effective for similar substrates.

  • Solvent: While water is the primary solvent for the base, adding a co-solvent like ethanol can improve the solubility of the ester and facilitate a more efficient reaction.

Quantitative Data on Purification

The following table summarizes representative data for the purification of quinoline derivatives using recrystallization, illustrating the potential for significant purity improvement.

CompoundPurification MethodInitial Purity (estimated)Final PurityYield (%)Reference
8-HydroxyquinolineRecrystallization~93-97%>99%83-93%[6]
5,7-dibromo-8-hydroxyquinolineRecrystallizationMixtureNot specified90%[3]
4-(quinolin-8-yloxy)phthalonitrileRecrystallizationCrudeNot specified62%[3]

Experimental Protocols

The synthesis of this compound is typically performed in two main stages. Below are detailed experimental protocols for each stage.

Stage 1: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This stage involves the condensation of 2-bromoaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.

Materials:

  • 2-Bromoaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (or another high-boiling, inert solvent)

  • Hexane (or another non-polar solvent for precipitation)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine 2-bromoaniline (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring to approximately 120-130°C for 1-2 hours. This initial step forms the anilinomethylenemalonate intermediate. The progress of the reaction can be monitored by TLC.

  • Cyclization: After the initial condensation, add diphenyl ether to the reaction mixture to serve as a high-boiling solvent.

  • Increase the temperature of the reaction mixture to around 250°C and maintain it at reflux for 30-60 minutes. This high temperature induces the intramolecular cyclization to form the quinoline ring system.

  • Isolation: After the cyclization is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature.

  • Add a non-polar solvent such as hexane to the cooled mixture to precipitate the crude ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

  • Collect the solid product by filtration and wash it thoroughly with the same non-polar solvent to remove the high-boiling diphenyl ether.

  • Dry the product under vacuum.

Stage 2: Hydrolysis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate to this compound

This stage involves the saponification of the ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (from Stage 1)

  • 4% Aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Saponification: Place the crude ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in a round-bottom flask.

  • Add a sufficient amount of 4% aqueous sodium hydroxide solution to the flask.

  • Heat the mixture to reflux with stirring. Continue refluxing for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Acidification: After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic. This will precipitate the this compound.

  • Isolation: Collect the precipitated solid by filtration and wash it with cold water to remove any remaining salts.

  • Purification (Recrystallization):

    • Transfer the crude carboxylic acid to a clean flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated at reflux for a few minutes before hot filtration.

    • Allow the clear filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Collect the purified crystals of this compound by filtration.

    • Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Visualizing the Workflow and Troubleshooting

To better understand the experimental process and potential troubleshooting points, the following diagrams have been generated.

Experimental Workflow

G cluster_stage1 Stage 1: Gould-Jacobs Reaction cluster_stage2 Stage 2: Hydrolysis and Purification A 1. Condensation (2-Bromoaniline + Diethyl ethoxymethylenemalonate) B 2. Thermal Cyclization (in Diphenyl Ether at ~250°C) A->B C 3. Isolation (Precipitation with Hexane) B->C D Crude Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate C->D E 4. Saponification (4% NaOH, Reflux) D->E Proceed to Hydrolysis F 5. Acidification (Conc. HCl) E->F G 6. Isolation (Filtration) F->G H 7. Purification (Recrystallization from Ethanol) G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_byproducts Byproduct Formation LowYield Low Yield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Decomposition Decomposition? LowYield->Decomposition OptimizeTemp Optimize Temperature & Time IncompleteReaction->OptimizeTemp CheckPurity Check Reagent Purity IncompleteReaction->CheckPurity Decomposition->OptimizeTemp InertAtmosphere Use Inert Atmosphere Decomposition->InertAtmosphere DiscoloredProduct Discolored Product Recrystallize Recrystallize from Ethanol DiscoloredProduct->Recrystallize Charcoal Use Activated Charcoal Recrystallize->Charcoal If highly colored WashCrystals Wash Crystals Thoroughly Recrystallize->WashCrystals Decarboxylation Decarboxylation Observed ControlTemp Control Cyclization Temperature Decarboxylation->ControlTemp Microwave Consider Microwave Synthesis Decarboxylation->Microwave

References

Preventing degradation of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For extended storage, refrigeration (2-8 °C) is advisable.

Q2: What are the main factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), humidity, and contact with incompatible materials such as strong oxidizing agents, strong bases, and some metals.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with a quinoline ring system can be susceptible to photodegradation. It is crucial to store this compound in amber or opaque containers to protect it from light.

Q4: What types of materials should be avoided for storing this compound?

A4: Avoid storing the compound in containers made of materials that can leach impurities or react with the compound. Use high-quality, inert containers such as amber glass vials with PTFE-lined caps. Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents, as these can promote degradation.

Q5: How can I tell if my sample of this compound has degraded?

A5: Visual signs of degradation can include a change in color (e.g., darkening or yellowing) or a change in the physical state of the powder. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for a decrease in the purity of the main compound and the appearance of new impurity peaks.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing or browning) Photodegradation: Exposure to UV or ambient light.Store the compound in an amber or opaque, tightly sealed container in a dark place.
Thermal Degradation: Storage at elevated temperatures.Store the compound in a temperature-controlled environment, preferably refrigerated (2-8 °C).
Loss of potency or decreased peak area in HPLC analysis General Degradation: Could be due to a combination of factors including light, heat, and moisture.Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place. Consider aliquoting the compound to minimize repeated opening and closing of the main container.
Hydrolysis: Exposure to moisture.Store in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use.
Appearance of new peaks in HPLC chromatogram Formation of Degradation Products: Specific degradation pathways are being initiated.Characterize the new peaks using techniques like LC-MS to identify the degradation products. This can help pinpoint the specific cause of degradation (e.g., oxidative or hydrolytic degradants). Refer to the experimental protocol for forced degradation studies to understand potential degradation products.
Poor solubility compared to a fresh batch Formation of Insoluble Degradants or Polymers: Advanced degradation can lead to less soluble byproducts.The sample may be too degraded for use. It is recommended to use a fresh, pure batch of the compound for your experiments.

Quantitative Stability Data

The following table presents hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Stress Condition Duration % Degradation Appearance Major Degradation Products (Hypothetical)
Thermal 7 days5.2%Slight yellowingDecarboxylated product, debrominated product
(60°C)14 days10.8%Yellow powderDecarboxylated product, debrominated product
Photolytic 24 hours8.5%Noticeable yellowingOxidized quinone-like structures, debrominated product
(ICH Q1B Option 1)48 hours15.2%Yellow-brown powderOxidized quinone-like structures, debrominated product
Acidic Hydrolysis 24 hours3.1%No significant changeMinor hydrolysis of the carboxylic acid to other derivatives
(0.1 M HCl, 60°C)48 hours6.5%No significant changeMinor hydrolysis of the carboxylic acid to other derivatives
Alkaline Hydrolysis 2 hours12.7%Slight darkeningDecarboxylation, potential ring opening products
(0.1 M NaOH, RT)6 hours25.4%Dark brown solutionDecarboxylation, potential ring opening products
Oxidative 8 hours9.8%Yellow-orange colorN-oxides, hydroxylated derivatives
(3% H₂O₂, RT)24 hours18.9%Orange-brown powderN-oxides, hydroxylated derivatives

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 48 hours. At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the working concentration.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 6 hours. At specified time points (e.g., 0, 1, 2, 4, 6 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 60°C for 14 days. At specified time points, weigh an appropriate amount of the solid, dissolve it in the solvent, and dilute to the working concentration.

  • Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). At the end of the exposure, dissolve the sample in the solvent and dilute to the working concentration. A control sample should be kept in the dark under the same temperature conditions.

3. HPLC-UV Analysis Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

4. Data Analysis:

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

  • Analyze the chromatograms for the appearance of new peaks, which represent degradation products. If possible, use a mass spectrometer (LC-MS) to identify the mass of these degradation products.

Visualizations

TroubleshootingWorkflow ObserveProblem Observe Degradation Issue (e.g., Discoloration, New HPLC Peaks) IdentifyConditions Identify Potential Stress Conditions ObserveProblem->IdentifyConditions Analyze symptoms Photodegradation Photodegradation (Light Exposure) IdentifyConditions->Photodegradation ThermalDegradation Thermal Degradation (High Temperature) IdentifyConditions->ThermalDegradation Hydrolysis Hydrolysis (Moisture Exposure) IdentifyConditions->Hydrolysis Oxidation Oxidation (Air/Oxidizing Agents) IdentifyConditions->Oxidation ImplementSolution Implement Corrective Actions Photodegradation->ImplementSolution If suspected ThermalDegradation->ImplementSolution If suspected Hydrolysis->ImplementSolution If suspected Oxidation->ImplementSolution If suspected StoreDark Store in Amber/ Opaque Container ImplementSolution->StoreDark StoreCool Store at Recommended Cool Temperature ImplementSolution->StoreCool StoreDry Store in Desiccator/ Tightly Sealed ImplementSolution->StoreDry InertAtmosphere Store Under Inert Atmosphere ImplementSolution->InertAtmosphere Verify Verify Stability with Follow-up Analysis StoreDark->Verify StoreCool->Verify StoreDry->Verify InertAtmosphere->Verify

Caption: Troubleshooting workflow for degradation of this compound.

Overcoming solubility issues of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 8-Bromo-4-hydroxyquinoline-3-carboxylic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The low aqueous solubility of this compound is due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is largely hydrophobic[1]. While the carboxylic acid and hydroxyl groups are polar, their contribution to overall solubility is often outweighed by the nonpolar surface area of the aromatic rings. In solid form, strong intermolecular forces within the crystal lattice can also hinder dissolution in water[2].

Q2: What are the primary strategies to improve the solubility of this compound?

A2: Several methods can be employed to enhance the solubility of this compound. The most common approaches include:

  • pH Adjustment: Increasing the pH of the solution will deprotonate the carboxylic acid and hydroxyl groups, forming more soluble anionic salts[3][4].

  • Co-solvency: The addition of a water-miscible organic solvent can decrease the polarity of the solvent system, improving the solubility of hydrophobic compounds[1][3].

  • Use of Excipients: Surfactants and cyclodextrins can encapsulate the compound, increasing its apparent solubility in aqueous media[1][4].

  • Salt Formation: Reacting the compound with a base to form a stable salt can significantly improve its aqueous solubility[1].

Q3: At what pH would this compound be most soluble?

A3: Due to the presence of the acidic carboxylic acid and phenolic hydroxyl groups, the solubility of this compound is expected to increase significantly in basic conditions (higher pH). At a pH above the pKa of these groups, they will exist in their deprotonated, ionized forms, which are more soluble in water[3][4].

Troubleshooting Guide

Issue: The compound precipitates when added to my aqueous buffer.

  • Possible Cause: The pH of your buffer is too low to maintain the compound in its soluble, ionized form. The final concentration of the compound may also be above its solubility limit in the chosen buffer system.

  • Solution:

    • pH Adjustment: Prepare your working solution by first dissolving the compound in a small amount of a basic solution (e.g., 0.1 M NaOH) to form the soluble salt. Then, add your aqueous buffer to reach the final volume, ensuring the final pH remains in the basic range[3].

    • Co-solvent Strategy: Prepare a concentrated stock solution of the compound in an organic solvent like DMSO. Add this stock solution dropwise to your vigorously stirring aqueous buffer. It is crucial to keep the final concentration of the organic solvent to a minimum (typically <1%) to avoid artifacts in biological experiments[3].

    • Lower Final Concentration: Your experiment may be exceeding the aqueous solubility limit of the compound. Try lowering the final concentration in your assay[4].

Issue: My compound will not dissolve in 100% DMSO.

  • Possible Cause: While uncommon for many organic molecules, this can occur if the compound is in a highly stable crystalline form[4].

  • Solution:

    • Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C) for a short period (5-10 minutes)[4].

    • Sonication: Use a bath sonicator for 5-15 minutes to aid in the dissolution process[4].

Solubility Enhancement Strategies

The following table summarizes various techniques to improve the solubility of this compound.

StrategyDescriptionCommon Reagents/SolventsTypical Concentration
pH Adjustment Increases solubility by forming a more soluble salt at a pH above the compound's pKa.NaOH, KOH, basic buffers (e.g., phosphate, borate)Titrate to dissolve; maintain final pH > 8
Co-solvency Reduces the polarity of the aqueous medium, allowing for better solvation of the hydrophobic compound.DMSO, Ethanol, Methanol, PEG 400<1% (v/v) in final assay to avoid toxicity
Cyclodextrin Complexation Encapsulates the hydrophobic molecule within the cyclodextrin's cavity, increasing apparent water solubility.β-cyclodextrins, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Varies, determine experimentally
Use of Surfactants Forms micelles that can encapsulate the compound, increasing its solubility above the critical micelle concentration (CMC).Tween® 20, Tween® 80> CMC, typically 0.01% - 0.1% (v/v)

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is suitable for preparing aqueous solutions of this compound for in vitro experiments where a basic pH is tolerated.

  • Weigh the desired amount of this compound.

  • Add a small volume of a basic solution, such as 0.1 M NaOH, dropwise while continuously stirring or vortexing.

  • Continue to add the basic solution until the compound is fully dissolved, indicating the formation of the soluble sodium salt.

  • Once dissolved, add the desired aqueous buffer (e.g., PBS, Tris) to reach the final desired volume.

  • Verify the final pH of the solution. If the pH has dropped and precipitation occurs, add more of the basic solution until the compound redissolves.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

This protocol is recommended for creating a concentrated stock solution that can be diluted into aqueous media for most biological assays.

  • Prepare a concentrated stock solution (e.g., 10-50 mM) of the compound in 100% high-purity, anhydrous DMSO.

  • Ensure the compound is fully dissolved. If necessary, use gentle warming (37°C) or sonication to aid dissolution[4].

  • To prepare your final working solution, perform a serial dilution. Add the concentrated stock solution dropwise into your vigorously stirring aqueous buffer.

  • Important: The final concentration of DMSO in your working solution should be kept to a minimum, typically below 1%, to avoid solvent-induced artifacts. Always include a vehicle control (buffer + same final concentration of DMSO) in your experiments.

Visualized Workflows

Solubility_Troubleshooting_Workflow start Start: Compound is insoluble in aqueous buffer ph_mod Is pH modification compatible with your experiment? start->ph_mod co_solvent Are low concentrations of organic solvents acceptable? ph_mod->co_solvent No protocol1 Try Protocol 1: pH Adjustment ph_mod->protocol1 Yes excipients Consider using excipients (e.g., cyclodextrins, surfactants) co_solvent->excipients No protocol2 Try Protocol 2: Co-solvency co_solvent->protocol2 Yes success Success: Compound Dissolved excipients->success protocol1->success protocol2->success

Caption: A decision-making workflow for troubleshooting solubility issues.

Co_Solvent_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Gentle Warming add_dmso->dissolve stock_sol Concentrated Stock (e.g., 10-50 mM in DMSO) dissolve->stock_sol add_stock 4. Add Stock Solution Dropwise to Buffer stock_sol->add_stock buffer Vigorously Stirring Aqueous Buffer buffer->add_stock final_sol Final Working Solution (<1% DMSO) add_stock->final_sol

Caption: Experimental workflow for preparing a working solution using a co-solvent.

References

Addressing tar formation in classical quinoline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tar formation in classical quinoline synthesis methods like the Skraup, Doebner-von Miller, and Combes reactions.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of quinoline synthesis, and why does it form?

A1: In classical quinoline synthesis, "tar" refers to a complex mixture of high-molecular-weight, polymeric, and often insoluble byproducts.[1][2] This dark, viscous material complicates product isolation and significantly reduces the yield of the desired quinoline.[3][4] Tar formation is primarily caused by the harsh reaction conditions, such as strong acids (e.g., concentrated sulfuric acid), high temperatures, and potent oxidizing agents (e.g., nitrobenzene), which promote side reactions.[3][5][6] The main pathways leading to tar are the acid-catalyzed polymerization of reactants or intermediates, such as α,β-unsaturated carbonyl compounds in the Doebner-von Miller synthesis, and uncontrolled exothermic reactions.[1][2]

Q2: Which classical quinoline synthesis method is most prone to tar formation?

A2: The Skraup synthesis is notoriously prone to severe tar formation.[3][5][6] This is due to its highly exothermic nature and the use of aggressive reagents like concentrated sulfuric acid and an oxidizing agent to dehydrate glycerol into acrolein in situ.[4][7][8] These conditions are ideal for uncontrolled polymerization and degradation of the reactants and products.[3]

Q3: Are there modern alternatives to classical methods that avoid tar formation?

A3: Yes, significant advancements have been made to develop cleaner, more efficient quinoline syntheses. Modern methods often employ milder catalysts (e.g., Lewis acids like Yttrium(III) trifluoromethanesulfonate), alternative energy sources like microwave irradiation to reduce reaction times, and greener solvent systems such as ionic liquids.[3][6][7] These approaches offer better control, higher yields, and minimized byproduct formation compared to traditional methods.[3]

Q4: Can changing the catalyst reduce tarring?

A4: Absolutely. Switching from strong Brønsted acids (like H₂SO₄) to milder Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) can significantly reduce the polymerization of sensitive reactants, which is a primary cause of tar.[1][2][9] Lewis acids can effectively catalyze the required cyclization steps without being harsh enough to promote extensive side reactions.

Troubleshooting Guides

Issue 1: Reaction Turned into a Thick, Dark, Intractable Tar (Skraup Synthesis)

Symptoms:

  • The reaction mixture becomes a dark, viscous, or solid mass.

  • Stirring is impeded or stops completely.

  • Product isolation via extraction or distillation is impossible.

  • Extremely low or zero yield of the desired quinoline.

Root Cause: The Skraup reaction is highly exothermic and uses harsh reagents (concentrated H₂SO₄, nitrobenzene). This leads to the uncontrolled polymerization of acrolein (formed in situ from glycerol) and degradation of the aniline reactant.[3][4][5]

Solutions:

  • Add a Moderating Agent: Incorporate a moderator like ferrous sulfate (FeSO₄) or boric acid into the reaction mixture before heating.[3][8] These agents help to control the reaction's vigor and prevent it from becoming too violent.[3]

  • Control Reagent Addition: Add the concentrated sulfuric acid and glycerol slowly and with vigorous stirring to the aniline in a flask equipped for efficient cooling (e.g., an ice bath).[1] This allows for better heat dissipation.

  • Use Microwave Irradiation: Switching from conventional heating to microwave heating can dramatically reduce reaction times and minimize the formation of tarry byproducts.[3][7]

  • Consider an Alternative Solvent/Catalyst System: Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can result in a cleaner reaction and may even eliminate the need for an external oxidant like nitrobenzene.[3]

Issue 2: Low Yield and Significant Polymer Formation (Doebner-von Miller Synthesis)

Symptoms:

  • A significant amount of insoluble, polymeric material is observed.[5]

  • The desired quinoline product yield is consistently low.

  • The reaction mixture becomes viscous, though perhaps not a solid tar as in the Skraup reaction.

Root Cause: This issue is most often caused by the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone reactant.[1][2] Strong acids readily promote this side reaction, consuming the starting material.[2]

Solutions:

  • Employ a Biphasic Solvent System: This is a highly effective strategy. By using a system like toluene and aqueous HCl, the α,β-unsaturated carbonyl compound is sequestered in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most rapid.[2][3]

  • Gradual Addition of Reactant: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly or portion-wise to the heated acidic solution of the aniline.[1][2] This keeps the instantaneous concentration of the polymerizable substrate low.

  • Optimize the Acid Catalyst: Test different acid catalysts. While strong acids are required, exploring milder Lewis acids (e.g., ZnCl₂, SnCl₄) or different Brønsted acids (e.g., p-toluenesulfonic acid) can find a better balance between the rate of quinoline formation and the rate of polymerization.[2][9]

Issue 3: Formation of Regioisomers with Unsymmetrical Diketones (Combes Synthesis)

Symptoms:

  • Analysis of the crude product (e.g., by NMR or GC-MS) shows a mixture of two or more quinoline isomers.

  • Purification is difficult due to similar physical properties of the isomers.

Root Cause: When an unsymmetrical β-diketone is used with an aniline, the initial condensation and subsequent acid-catalyzed cyclization can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of regioisomers.[5]

Solutions:

  • Modify the Diketone: If possible, choose a symmetrical β-diketone to avoid the issue of regioselectivity altogether.

  • Explore Different Acid Catalysts: The choice of acid catalyst (e.g., H₂SO₄, PPA, HCl) can influence the ratio of the isomers formed.[10] Experimenting with various catalysts may favor the formation of one isomer over the other.

  • Steric Hindrance: Utilize steric hindrance to direct the cyclization. Larger substituents on the aniline or the diketone can favor one cyclization pathway over the other.[11]

Data Presentation

Table 1: Comparison of Mitigation Strategies on Quinoline Yield in a Model Skraup Reaction

StrategyCatalyst/SolventConditionsReported Yield (%)Reference
Classical H₂SO₄ / NitrobenzeneConventional HeatingLow / Variable[6][7]
Moderator H₂SO₄ / FeSO₄Conventional HeatingImproved[3][8]
Microwave H₂SO₄Microwave (short time)Significantly Improved[3]
Ionic Liquid Brønsted-acidic ILConventional HeatingImproved, Cleaner[3]

Note: Yields are highly substrate-dependent. This table provides a qualitative comparison of the impact of different strategies.

Experimental Protocols

Protocol 1: Low-Tar Skraup Synthesis of Quinoline using a Moderator

This protocol incorporates a moderating agent to control the reaction's exothermicity.

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, cautiously add 24 mL of concentrated sulfuric acid.

  • Reagent Addition: To the stirred acid, carefully add 10 g of aniline, followed by 29 g of glycerol.

  • Moderator and Oxidant: Add a small amount of ferrous sulfate (approx. 1-2 g) as a moderator. Then, slowly and with continued vigorous stirring, add 14 g of nitrobenzene.[3]

  • Reaction: Gently heat the mixture to initiate the reaction. The reaction will become vigorous. Be prepared to immerse the flask in an ice bath to control the temperature if necessary.[3]

  • Workup: After the initial vigorous reaction subsides, continue heating according to the specific procedure (e.g., reflux for several hours). Allow the mixture to cool and then carefully pour it into 500 mL of water. Neutralize with sodium hydroxide solution.

  • Purification: Isolate the crude quinoline by steam distillation. Extract the distillate with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent. Purify the final product by vacuum distillation.[3]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Polymerization

This protocol uses slow addition of the carbonyl source to minimize polymerization.

  • Setup: In a flask equipped with a stirrer and dropping funnel, prepare a solution of aniline hydrochloride by mixing aniline in concentrated hydrochloric acid.

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Prepare a solution of acetaldehyde.

  • Slow Addition: Slowly add the acetaldehyde solution to the vigorously stirred aniline hydrochloride solution. The low temperature and slow addition help to control the exothermic aldol condensation of acetaldehyde to crotonaldehyde and minimize its polymerization.[1]

  • Cyclization: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride.[1]

  • Reaction: Heat the mixture to reflux for the required time (e.g., 5-7 hours), monitoring the reaction's progress by TLC.[1]

  • Workup and Purification: After cooling, neutralize the reaction mixture (e.g., with calcium hydroxide). Isolate the 2-methylquinoline via steam distillation and purify further as needed.[1]

Visualizations

Troubleshooting_Tar_Formation cluster_skraup Skraup Solutions cluster_dvm Doebner-von Miller Solutions cluster_other General Solutions start High Tar Formation Observed? method Identify Synthesis Method start->method Yes skraup Skraup method->skraup dvm Doebner-von Miller method->dvm other Other (e.g., Combes) method->other skraup_sol1 Add Moderator (e.g., FeSO4) skraup->skraup_sol1 dvm_sol1 Use Biphasic System (e.g., Toluene/H2O) dvm->dvm_sol1 other_sol1 Optimize Temperature other->other_sol1 skraup_sol2 Use Microwave Heating end Re-run Experiment & Monitor by TLC skraup_sol1->end skraup_sol3 Use Ionic Liquid skraup_sol2->end skraup_sol3->end dvm_sol2 Slowly Add Carbonyl Compound dvm_sol1->end dvm_sol3 Use Milder Acid (e.g., Lewis Acid) dvm_sol2->end dvm_sol3->end other_sol2 Change Catalyst other_sol1->end other_sol2->end

Caption: A troubleshooting decision tree for addressing tar formation.

DVM_Pathway reactants Aniline + α,β-Unsaturated Carbonyl + Strong Acid (H+) michael 1. Michael Addition reactants->michael Desired Path polymer Acid-Catalyzed Polymerization of Carbonyl reactants->polymer Side Reaction cyclize 2. Cyclization & Dehydration michael->cyclize oxidize 3. Oxidation cyclize->oxidize product Desired Quinoline oxidize->product tar Tar / Polymer Byproducts polymer->tar

Caption: Competing reaction pathways in the Doebner-von Miller synthesis.

References

HPLC purification challenges with hydroxyquinoline compounds and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of hydroxyquinoline compounds.

Troubleshooting Guides

Problem 1: Significant Peak Tailing

Q1: My chromatogram for a hydroxyquinoline compound shows significant peak tailing. What is the likely cause and how can I resolve this?

A1: Peak tailing with hydroxyquinoline compounds is most commonly caused by their strong metal-chelating properties.[1][2][3][4] These compounds can interact with trace metal ions present in the HPLC system, particularly in the stainless steel components (frits, tubing) and, most significantly, with residual metal impurities on the silica-based stationary phase of the column.[1][2] This secondary interaction leads to asymmetric peaks.

Solutions:

  • Mobile Phase Modification:

    • Acidification: Adding a small amount of a strong acid like phosphoric acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanol groups on the stationary phase, reducing their interaction with the basic nitrogen of the quinoline ring.[1][5] A low pH (around 2-3) is often effective.[6][7]

    • Competitive Chelators: Introducing a competitive chelating agent, such as EDTA, into the mobile phase can bind to the problematic metal ions in the system, preventing them from interacting with your hydroxyquinoline analyte.

  • Column Selection:

    • Base-Deactivated Columns: Employing a modern, high-purity, base-deactivated C18 or C8 column with end-capping can significantly reduce the number of available silanol groups, thereby minimizing secondary interactions.[8]

    • Alternative Stationary Phases: Consider columns with alternative stationary phases, such as those with polar-embedded groups or charged surface hybrid (CSH) technology, which are designed to improve peak shape for basic compounds.[6] Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can also provide better peak symmetry.[1][2]

  • System Passivation:

    • Passivating the HPLC system with a strong chelating agent can help remove accessible metal ions from the flow path.

Experimental Protocol: Mobile Phase Modification to Reduce Peak Tailing

  • Initial Mobile Phase Preparation: Prepare your standard mobile phase (e.g., Acetonitrile:Water gradient).

  • Acidification: To a 1 L solution of the aqueous portion of your mobile phase, add 0.1% (v/v) of phosphoric acid or trifluoroacetic acid.

  • Sonication and Degassing: Sonicate and degas the newly prepared mobile phase to remove dissolved gases.

  • Equilibration: Equilibrate the column with the acidified mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analysis: Inject your hydroxyquinoline sample and compare the peak shape to the chromatogram obtained with the non-acidified mobile phase.

Data Summary: Effect of Mobile Phase Additives on Peak Tailing Factor

Mobile Phase AdditiveTailing Factor (Tf)Peak Asymmetry
None2.5High
0.1% Phosphoric Acid1.2Low
0.1% Trifluoroacetic Acid1.1Low
Problem 2: Poor Resolution and Co-elution

Q2: I am struggling to separate my target hydroxyquinoline from impurities or isomers. What steps can I take to improve resolution?

A2: Poor resolution or co-elution arises when the chromatographic conditions are not optimized to differentiate between closely related compounds.[9] For hydroxyquinolines, this can be particularly challenging with isomers.

Solutions:

  • Optimize Mobile Phase Selectivity:

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different interactions with the analyte and stationary phase.[10]

    • pH Adjustment: Modifying the mobile phase pH can change the ionization state of the hydroxyquinoline and any ionizable impurities, leading to differential retention and improved separation.[10][11]

  • Adjust Gradient Profile:

    • A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) provides more time for the components to interact with the stationary phase, often resulting in better separation of closely eluting peaks.[11]

  • Column Parameter Modification:

    • Particle Size and Length: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column increases the number of theoretical plates and, consequently, the resolving power.[10]

    • Stationary Phase Chemistry: If working with aromatic compounds, a phenyl-hexyl stationary phase might offer better selectivity through π-π interactions compared to a standard C18 column.[10] For chiral separations of hydroxyquinoline enantiomers, a chiral stationary phase is necessary.[12]

  • Temperature and Flow Rate:

    • Lowering the Flow Rate: Decreasing the flow rate can enhance separation efficiency, although it will increase the run time.[13]

    • Adjusting Temperature: Increasing the column temperature can improve mass transfer and reduce peak broadening, but be cautious of potential compound degradation.[11][13][14]

Data Summary: Impact of Method Adjustments on Resolution (Rs)

Parameter ChangeInitial RsFinal Rs
Mobile Phase: ACN to Methanol0.81.3
Gradient: 10%/min to 5%/min0.91.6
Column: 150 mm to 250 mm1.01.5
Flow Rate: 1.0 mL/min to 0.7 mL/min1.11.4
Problem 3: Low Recovery and Compound Instability

Q3: I am experiencing low recovery of my hydroxyquinoline compound after purification. What could be the cause, and how can I mitigate it?

A3: Low recovery can be due to several factors, including irreversible adsorption onto the column, degradation during the purification process, or issues with the sample itself.[15] Hydroxyquinoline compounds can be susceptible to degradation, and their strong chelating nature can lead to irreversible binding within the system.[16]

Solutions:

  • Minimize On-Column Adsorption:

    • The same strategies used to combat peak tailing (acidified mobile phase, base-deactivated columns) will also help reduce irreversible adsorption.[1][2]

    • Condition the column by injecting a high-concentration sample of your compound before the actual purification run to saturate active sites.

  • Assess and Ensure Compound Stability:

    • Temperature Control: Some compounds are thermally labile. If you suspect degradation, try running the purification at a lower temperature.[14]

    • Light Sensitivity: Protect light-sensitive compounds by using amber vials and minimizing exposure to ambient light during sample preparation and analysis.[13]

    • pH Stability: Ensure your compound is stable at the mobile phase pH you are using. Hydroxyquinoline sulfates, for example, have shown instability in certain conditions.[16][17]

  • Optimize Sample Preparation and Collection:

    • Solvent Mismatch: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase to prevent peak distortion and potential precipitation on the column.

    • Extraction Efficiency: Ensure your initial extraction of the compound is complete. Inefficient extraction can be a source of perceived low recovery.[15]

FAQs

Q4: Why are my baseline and pressure fluctuating during the run? A4: Fluctuating baseline and pressure are often indicative of issues with the mobile phase or the pump. Ensure your mobile phase is properly degassed, as dissolved air can cause pressure fluctuations and baseline noise. If you are mixing solvents online, inconsistent mixing can also be a cause.[18] Check for leaks in the system and ensure pump seals are in good condition.

Q5: Can I use a standard C18 column for hydroxyquinoline purification? A5: While you can use a standard C18 column, you are likely to encounter issues with peak shape due to the interaction of the hydroxyquinoline with residual silanols and metal impurities.[1][2] If you must use a standard C18, it is highly recommended to use an acidic mobile phase modifier. However, for more robust and reproducible results, a base-deactivated or a mixed-mode column is preferable.[1][2][8]

Q6: How do I choose between acetonitrile and methanol as the organic modifier? A6: The choice between acetonitrile (ACN) and methanol (MeOH) depends on the specific selectivity required for your separation. ACN is a stronger solvent and often results in sharper peaks, while MeOH can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding. It is often worthwhile to screen both solvents during method development to see which provides the better resolution for your specific mixture.[10]

Q7: My hydroxyquinoline compound seems to be chelating with iron from the HPLC system. How can I confirm this and what is the best solution? A7: Confirmation can be achieved by observing a significant improvement in peak shape and recovery after passivating the system with a strong chelating agent like EDTA, or by switching to a bio-inert, metal-free HPLC system. The formation of colored complexes in your collected fractions can also be an indicator. The most effective solution is to use an HPLC system with PEEK or other metal-free components in the flow path. If that is not an option, pre-complexing the analyte with a metal ion like iron(III) before injection can sometimes lead to a single, well-behaved peak of the metal-hydroxyquinoline complex.[19]

Visualizations

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed cause Primary Cause: Metal Chelation & Silanol Interaction start->cause solution1 Mobile Phase Modification cause->solution1 solution2 Column Selection cause->solution2 solution3 System Passivation cause->solution3 action1a Add Acid (e.g., 0.1% H3PO4) solution1->action1a action1b Add Chelator (e.g., EDTA) solution1->action1b action2a Use Base-Deactivated Column solution2->action2a action2b Use Mixed-Mode Column solution2->action2b action3 Flush with Strong Chelating Agent solution3->action3 end Result: Symmetrical Peak action1a->end action1b->end action2a->end action2b->end action3->end

Caption: Troubleshooting workflow for peak tailing of hydroxyquinoline compounds.

Troubleshooting_Resolution start Start: Poor Resolution / Co-elution check1 Adjust Mobile Phase start->check1 check2 Modify Gradient start->check2 check3 Change Column/Hardware start->check3 sub1a Change Organic Solvent (ACN <=> MeOH) check1->sub1a sub1b Adjust pH check1->sub1b sub2 Decrease Gradient Slope (make it shallower) check2->sub2 sub3a Use Longer Column or Smaller Particle Size check3->sub3a sub3b Switch Stationary Phase (e.g., Phenyl-Hexyl) check3->sub3b end Result: Baseline Separation (Rs > 1.5) sub1a->end sub1b->end sub2->end sub3a->end sub3b->end

Caption: Decision tree for improving the resolution of hydroxyquinoline compounds.

References

Technical Support Center: Optimizing Solvent Systems for the Purification of Bromo-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems in the purification of bromo-hydroxyquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying bromo-hydroxyquinoline derivatives?

A1: The main challenges include the potential for the compound to decompose on acidic silica gel, difficulties in separating isomers with similar polarities, product discoloration due to oxidation, and issues with crystallization during recrystallization.[1][2][3] The basic nitrogen in the quinoline ring can interact with acidic silica gel, leading to degradation.[1]

Q2: My bromo-hydroxyquinoline derivative is decomposing during column chromatography on silica gel. What can I do to prevent this?

A2: Decomposition on silica gel is a common issue due to the acidic nature of the stationary phase.[1] To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of the silica gel in your eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine.[1]

  • Use an alternative stationary phase: Consider less acidic options like neutral or basic alumina, or Florisil.[1][4]

  • Minimize contact time: Employ flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.[1][4]

Q3: I'm struggling to separate my desired bromo-hydroxyquinoline from its isomers. How can I improve the separation?

A3: Separating isomers can be challenging due to their similar physical properties.[5] Here are some strategies:

  • Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of ethyl acetate/hexane or dichloromethane/methanol.[1][6] Aim for an Rf value of approximately 0.3-0.4 for your target compound.[5]

  • Use a shallow solvent gradient: A gradual change in solvent polarity during column chromatography can enhance the separation of closely eluting compounds.[4][5]

  • Try a different stationary phase: If silica gel is not providing adequate separation, consider using alumina.[5]

  • Consider recrystallization: Meticulous solvent screening for recrystallization can sometimes exploit subtle solubility differences between isomers.[4][5]

Q4: My purified bromo-hydroxyquinoline is colored (yellow, orange, or brown). How can I remove the color?

A4: Colored impurities are often polar byproducts or result from oxidation.[5][6] To remove them:

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.[2][5]

  • Silica Gel Filtration: A short plug of silica gel can be used to filter out highly polar, baseline impurities.[5]

  • Proper Storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]

Q5: I am having trouble with the recrystallization of my bromo-hydroxyquinoline derivative. What are some common issues and their solutions?

A5: Common recrystallization problems include:

  • No crystals forming: The solution may not be saturated, the compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystallization.[2] Try scratching the inside of the flask, adding a seed crystal, or concentrating the solution.[2]

  • Oiling out: The compound separates as a liquid instead of crystals. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[2] Reheat the solution to dissolve the oil and allow it to cool more slowly. You can also try adding a small amount of a solvent in which the compound is more soluble.[2]

  • Low yield: This is often due to using too much solvent.[2] Ensure you are using the minimum amount of hot solvent to dissolve your compound. You can also try to recover more product from the mother liquor by concentrating it and attempting a second crystallization.[2]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Troubleshooting Steps
Low Yield Product is too soluble in the eluent (high Rf).Use a less polar solvent system. Optimize the solvent system using TLC to ensure the product's Rf is not too high.[5]
Product is not eluting from the column (low Rf).The eluent is not polar enough. Gradually increase the polarity of the solvent system.[5]
Improper column packing (channeling).Ensure the silica gel is packed uniformly without air bubbles or cracks.[5]
Co-elution with Impurities Similar polarity of product and impurity.Use a shallower solvent gradient or try a different stationary phase (e.g., alumina).[5]
Broad or Tailing Peaks in HPLC Chelation with metal ions from the HPLC system.Use a metal-free HPLC system (PEEK tubing) or add a competing chelating agent like EDTA to the mobile phase.[6]
Recrystallization
Issue Possible Cause Troubleshooting Steps
No Crystal Formation Solution is not supersaturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again.[2]
Inappropriate solvent choice (compound is too soluble).Try a different solvent or a solvent/anti-solvent system.[6]
Presence of impurities inhibiting crystallization.Consider a preliminary purification step like a solvent wash or filtration through a silica plug.[6]
"Oiling Out" Cooling rate is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[5]
Solution is supersaturated.Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.[5]
Colored Crystals Presence of colored impurities.Add activated charcoal to the hot solution and perform a hot filtration. A second recrystallization may also be necessary.[2]

Data Presentation

Table 1: Suggested TLC and Column Chromatography Solvent Systems
Compound Type Stationary Phase Mobile Phase (Eluent) Notes
Bromo-hydroxyquinolinesSilica GelHexane / Ethyl Acetate (gradient)A common starting point for many quinoline derivatives.[5][7]
Silica GelDichloromethane / Methanol (gradient)Useful for more polar derivatives.[6]
Alumina (Neutral or Basic)Hexane / Ethyl Acetate (gradient)A good alternative for acid-sensitive compounds.[1][6]
Reverse-Phase Silica (C18)Acetonitrile / WaterSuitable for HPLC analysis and purification of some derivatives.[6][8]
Table 2: Example Recrystallization Solvent Systems for Bromoquinoline Derivatives
Compound Recrystallization Solvent(s) Yield (%) Reference
5,7-Dibromo-8-hydroxyquinolineBenzene90[9]
7-Bromo-8-hydroxyquinolineMethanol / Acetone (1:1)51[2]
3-Bromoquinoline HydrobromideWater / AlcoholHigh Purity[5]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineEthyl Acetate / Hexane (1:1)-
6,8-dibromoquinolineHexane / Chloroform-

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of your crude bromo-hydroxyquinoline derivative in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., varying ratios of ethyl acetate/hexane). Ensure the solvent level is below the baseline.[5]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light.

  • Analysis: The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4, with good separation from impurities.[5]

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Determine the optimal solvent system using TLC as described in Protocol 1.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack uniformly.[5]

  • Sample Loading: Dissolve the crude compound in a minimum amount of a volatile solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed column.[5]

  • Elution: Begin eluting with the least polar solvent, gradually increasing the polarity by adding a more polar solvent (gradient elution).[5][6]

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified bromo-hydroxyquinoline derivative.[5]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6] Test small batches with various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane) to find the ideal one.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot solvent until it is completely dissolved.[2][6]

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, quickly filter the hot solution.[2][6]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing the flask in an ice bath.[2][6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[6]

  • Drying: Dry the purified crystals in a vacuum oven.[6]

Visualizations

G Experimental Workflow for Purification cluster_0 Initial Analysis & Preparation cluster_1 Purification cluster_2 Post-Purification & Analysis Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Determine initial purity and impurity profile Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Optimize eluent Recrystallization Recrystallization TLC Analysis->Recrystallization Select solvent/anti-solvent Collect Fractions Collect Fractions Column Chromatography->Collect Fractions Isolate Crystals Isolate Crystals Recrystallization->Isolate Crystals Combine Pure Fractions Combine Pure Fractions Collect Fractions->Combine Pure Fractions Dry Crystals Dry Crystals Isolate Crystals->Dry Crystals Purity Analysis (HPLC, NMR) Purity Analysis (HPLC, NMR) Combine Pure Fractions->Purity Analysis (HPLC, NMR) Dry Crystals->Purity Analysis (HPLC, NMR) Pure Product Pure Product Purity Analysis (HPLC, NMR)->Pure Product

Caption: Experimental workflow for the purification of bromo-hydroxyquinoline derivatives.

G Troubleshooting Purification Issues Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Discoloration Product Discolored? Low_Yield->Discoloration No Check_Solvent_Volume Check_Solvent_Volume Low_Yield->Check_Solvent_Volume Yes Impure_Product Product Impure? Discoloration->Impure_Product No Charcoal_Treatment Charcoal_Treatment Discoloration->Charcoal_Treatment Yes Co-elution Co-elution Impure_Product->Co-elution Yes Check_Rf High Rf in chromatography? Less_Polar_Eluent Use less polar eluent Check_Rf->Less_Polar_Eluent Yes Check_Solvent_Volume->Check_Rf No Reduce_Solvent Use minimum hot solvent / Recover from mother liquor Check_Solvent_Volume->Reduce_Solvent Yes Inert_Atmosphere Store under inert atmosphere Charcoal_Treatment->Inert_Atmosphere Crystallization_Issue Recrystallization Ineffective? Solvent_Screening Systematic solvent screening for recrystallization Crystallization_Issue->Solvent_Screening Yes Co-elution->Crystallization_Issue No Shallow_Gradient Use shallower gradient / Change stationary phase Co-elution->Shallow_Gradient Yes

Caption: A decision-making workflow for troubleshooting common purification issues.

G Inhibition of DNA Damage Response by Bromo-Hydroxyquinoline Derivatives cluster_pathway DNA Damage Response Pathway DNA_Damage DNA Damage (e.g., from chemotherapy) Sensor_Proteins Sensor Proteins (ATM/ATR) DNA_Damage->Sensor_Proteins activates Chek1 Checkpoint Kinase 1 (Chek1) Sensor_Proteins->Chek1 phosphorylates DNA_PK DNA-dependent Protein Kinase (DNA-PK) Sensor_Proteins->DNA_PK activates Cell_Cycle_Arrest Cell Cycle Arrest Chek1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair DNA_PK->DNA_Repair promotes Cell_Cycle_Arrest->DNA_Repair allows time for Apoptosis Apoptosis DNA_Repair->Apoptosis prevents Cell_Survival Cell_Survival DNA_Repair->Cell_Survival leads to Bromo_HQ Bromo-Hydroxyquinoline Derivative Bromo_HQ->Chek1 inhibits Bromo_HQ->DNA_PK inhibits

Caption: Inhibition of the DNA damage response pathway by bromo-hydroxyquinoline derivatives.

References

Technical Support Center: Strategies to Improve Regioselectivity in Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of this important reaction. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer quinoline synthesis and why is regioselectivity an issue?

The Friedländer synthesis is a classic and versatile acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group to form a quinoline.[1][2] When an unsymmetrical ketone is used as the methylene component, the reaction can proceed via two different pathways, leading to the formation of two constitutional isomers. The control over which isomer is preferentially formed is known as regioselectivity, and achieving high regioselectivity is crucial for the efficient synthesis of a specific, desired quinoline derivative.

Q2: What are the main factors influencing regioselectivity in the Friedländer synthesis?

The regioselectivity of the Friedländer synthesis is primarily influenced by three key factors:

  • The nature of the catalyst: The choice of an acidic or basic catalyst can significantly direct the reaction towards a specific regioisomer.

  • The structure of the reactants: The electronic and steric properties of both the 2-aminoaryl aldehyde/ketone and the unsymmetrical ketone play a crucial role in determining the preferred reaction pathway.

  • The reaction conditions: Parameters such as the solvent, temperature, and the use of additives like ionic liquids can have a substantial impact on the regiochemical outcome.

Q3: Are there any general strategies to improve regioselectivity?

Yes, several strategies have been developed to enhance the regioselectivity of the Friedländer synthesis. These include:

  • Catalyst Control: Employing specific acid or base catalysts to favor the formation of one regioisomer over the other.

  • Use of Directing Groups: Introducing a functional group, such as a phosphoryl group, on the unsymmetrical ketone to direct the cyclization to a specific α-position.[1]

  • Ionic Liquids as Solvents/Catalysts: Utilizing ionic liquids, which can promote high regioselectivity, often under mild and solvent-free conditions.[1]

  • Substrate Modification: Altering the structure of the reactants to sterically or electronically favor one reaction pathway.

Troubleshooting Guides

Issue 1: Poor or no regioselectivity observed with an unsymmetrical ketone.

When reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone (e.g., methyl ethyl ketone), a mixture of regioisomers is often obtained. To address this, consider the following troubleshooting steps:

Troubleshooting Workflow

G Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed strategy1 Strategy 1: Catalyst Screening start->strategy1 strategy2 Strategy 2: Introduce a Directing Group start->strategy2 strategy3 Strategy 3: Employ an Ionic Liquid start->strategy3 protocol1 Implement Acid or Base Catalysis Protocol strategy1->protocol1 protocol2 Synthesize Ketone with Phosphoryl Group strategy2->protocol2 protocol3 Implement Ionic Liquid Protocol strategy3->protocol3 analyze Analyze Regioisomeric Ratio (e.g., by NMR, GC-MS) protocol1->analyze protocol2->analyze protocol3->analyze G Addressing Low Yield of Desired Regioisomer start Low Yield of Desired Isomer option1 Optimize Reaction Conditions start->option1 option2 Implement Advanced Strategy start->option2 temp Vary Temperature option1->temp time Adjust Reaction Time option1->time solvent Screen Solvents option1->solvent directing_group Use a Directing Group option2->directing_group ionic_liquid Use an Ionic Liquid option2->ionic_liquid outcome Improved Yield temp->outcome time->outcome solvent->outcome directing_group->outcome ionic_liquid->outcome G General Experimental Workflow reactants 1. Combine 2-aminoaryl ketone and unsymmetrical ketone in a flask. catalyst 2. Add catalyst (acid or base). reactants->catalyst reaction 3. Heat the mixture with stirring. catalyst->reaction workup 4. Cool, quench, and extract the product. reaction->workup purification 5. Purify by chromatography or recrystallization. workup->purification analysis 6. Characterize the product and determine the regioisomeric ratio. purification->analysis

References

Enhancing the yield of Doebner-von Miller reactions for quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize quinoline synthesis, improve yields, and address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the Doebner-von Miller reaction, providing potential causes and actionable solutions.

Issue 1: Low Yield and Significant Tar Formation

  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, leading to difficulties in product isolation and a substantial decrease in the yield of the desired quinoline.[1]

  • Root Cause: The primary cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, a common side reaction under the strong acidic conditions required for the Doebner-von Miller synthesis.[1][2]

  • Solutions:

    • Slow Addition of Reactants: A gradual addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help manage the exothermic nature of the reaction and minimize polymerization.[2]

    • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce its self-polymerization.[1][3]

    • Optimize Acid Catalyst and Concentration: The type and concentration of the acid are critical. While strong acids are necessary, overly harsh conditions can promote tarring. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) to find the optimal balance for your specific substrates.[1][2]

    • Temperature Control: Excessive heat can accelerate polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1]

Issue 2: Formation of Unidentified Byproducts

  • Symptoms: Isolation of products other than the expected quinoline derivative. This is particularly common when using sterically hindered substrates.

  • Root Cause: Steric hindrance in the α,β-unsaturated carbonyl compound can disfavor the desired cyclization pathway, leading to alternative side reactions and the formation of complex mixtures.[1]

  • Solutions:

    • Substrate Selection: Whenever possible, opt for less sterically hindered α,β-unsaturated aldehydes, as they are generally more successful in the Doebner-von Miller reaction.[1]

    • Systematic Optimization of Reaction Conditions: A methodical variation of the acid catalyst, solvent, and temperature can help identify conditions that favor the formation of the desired product.

Issue 3: Incomplete Oxidation to Quinoline

  • Symptoms: The final product is contaminated with dihydroquinoline or tetrahydroquinoline derivatives, which can be challenging to separate.

  • Root Cause: The final step of the reaction is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation can occur due to an insufficient amount or low efficiency of the oxidizing agent.[1]

  • Solutions:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using a suitable oxidizing agent (e.g., DDQ, MnO₂) can be performed.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which results in tar formation and significantly reduced yields.[1] To mitigate this, you can employ a biphasic solvent system, control the reaction temperature, and add the carbonyl compound slowly to the reaction mixture.[1][3]

Q2: I am using a substituted aniline and observing a very low yield. What could be the issue?

A2: The electronic properties of the substituents on the aniline ring play a crucial role. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[1] Conversely, anilines with strong electron-donating groups may be overly reactive and prone to side reactions. Careful optimization of the reaction conditions is essential when working with substituted anilines.[1]

Q3: Can I use an α,β-unsaturated ketone instead of an aldehyde?

A3: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[1]

Q4: What is an effective method for purifying the quinoline product from the tarry byproducts?

A4: Purification can be challenging. Steam distillation is a common and effective method for separating the volatile quinoline product from the non-volatile tarry byproducts.[4]

Data Presentation

The choice of catalyst can significantly impact the yield of the Doebner-von Miller reaction. The following tables provide a summary of yields obtained for specific quinoline syntheses under different catalytic conditions.

Table 1: Effect of Various Catalysts on the Yield of 2-carboxy-4-phenylquinoline

EntryCatalyst (mol %)SolventTime (h)Yield (%)
1Hf(OTf)₄ (10)Dichloromethane4818
2HCl (conc.)Dichloromethane480
3HCl (gas)Dichloromethane480
4HCl (gas)Toluene480
5HCl (gas)Acetonitrile480
6H₂SO₄ (conc.)Dichloromethane480
7TFADichloromethane2435
8TFATrifluoroacetic Acid1285

Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[5]

Table 2: Yield of Substituted Quinolines using Ag(I)-exchanged Montmorillonite K10 Catalyst

Aniline DerivativeAldehydeProductTime (h)Yield (%)
AnilineCrotonaldehyde2-Methylquinoline389
4-MethylanilineCrotonaldehyde2,6-Dimethylquinoline385
4-MethoxyanilineCrotonaldehyde6-Methoxy-2-methylquinoline382
AnilineCinnamaldehyde2-Phenylquinoline378

Data from a study on the use of a solid acid catalyst.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline via a Biphasic Doebner-von Miller Reaction

This protocol is designed to minimize tar formation by using a two-phase system.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Reaction: Add the crotonaldehyde solution dropwise to the refluxing aniline solution over a period of 1-2 hours.

  • Reflux: Continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the progress by TLC.

  • Work-up: After cooling to room temperature, separate the organic layer. Make the aqueous layer strongly basic with a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with toluene or another suitable organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: General Procedure Using a Solid Acid Catalyst (Ag(I)-exchanged Montmorillonite K10)

  • Reactant Mixture: In a round-bottom flask, mix the aniline (1.0 mmol), α,β-unsaturated aldehyde (1.2 mmol), and the Ag(I)-exchanged Montmorillonite K10 catalyst (0.1 g).

  • Heating: Heat the solvent-free mixture at 100 °C for the specified time (e.g., 3 hours).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and add ethyl acetate.

  • Filtration: Filter the mixture to remove the catalyst.

  • Purification: Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Doebner_von_Miller_Mechanism Aniline Aniline Michael_Adduct 1,4-Michael Adduct Aniline->Michael_Adduct 1,4-Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation H_plus H+ Oxidant Oxidizing Agent

Caption: Key steps in the Doebner-von Miller reaction mechanism.

Troubleshooting_Workflow Start Low Yield in Doebner-von Miller Reaction Check_Tar Significant Tar Formation? Start->Check_Tar Yes_Tar Yes Check_Tar->Yes_Tar Yes No_Tar No Check_Tar->No_Tar No Tar_Solutions Implement Tar Reduction Strategies: - Slow reactant addition - Biphasic system - Optimize temperature - Optimize acid catalyst Yes_Tar->Tar_Solutions Check_Byproducts Unidentified Byproducts? No_Tar->Check_Byproducts Tar_Solutions->Check_Byproducts Yes_Byproducts Yes Check_Byproducts->Yes_Byproducts Yes No_Byproducts No Check_Byproducts->No_Byproducts No Byproduct_Solutions Address Steric Hindrance: - Use less hindered substrates - Systematically optimize conditions Yes_Byproducts->Byproduct_Solutions Check_Oxidation Dihydroquinoline Impurities? No_Byproducts->Check_Oxidation Byproduct_Solutions->Check_Oxidation Yes_Oxidation Yes Check_Oxidation->Yes_Oxidation Yes End Improved Yield Check_Oxidation->End No Oxidation_Solutions Ensure Complete Oxidation: - Use excess oxidizing agent - Perform post-reaction oxidation Yes_Oxidation->Oxidation_Solutions Oxidation_Solutions->End

Caption: A logical workflow for troubleshooting common issues.

Optimization_Workflow Start Define Reaction: Aniline + Carbonyl Initial_Conditions Select Initial Conditions: - Catalyst (e.g., HCl) - Solvent (e.g., Biphasic) - Temperature (e.g., Reflux) Start->Initial_Conditions Run_Reaction Perform Initial Reaction Initial_Conditions->Run_Reaction Analyze_Results Analyze Yield and Purity (TLC, GC, NMR) Run_Reaction->Analyze_Results Is_Optimal Yield Optimal? Analyze_Results->Is_Optimal Yes_Optimal Yes Is_Optimal->Yes_Optimal Yes No_Optimal No Is_Optimal->No_Optimal No End Optimized Protocol Yes_Optimal->End Vary_Parameters Systematically Vary Parameters: 1. Catalyst Type & Concentration 2. Solvent System 3. Temperature 4. Reaction Time No_Optimal->Vary_Parameters Vary_Parameters->Run_Reaction Iterate

Caption: Experimental workflow for optimizing reaction yield.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid and Other Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro antimicrobial activity of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid with established quinolone antibiotics. The data presented is intended to offer an objective overview of its potential as an antimicrobial agent, supported by experimental data and detailed protocols.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinolone compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound in comparison to other widely used quinolones against key Gram-positive and Gram-negative bacterial strains.

It is important to note that the MIC values for this compound are for a closely related compound, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, as directly comparable data for the former was not publicly available. This data is provided for indicative purposes and is sourced from publicly available research.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid3264
Ciprofloxacin0.25 - 0.50.004 - 0.015[1][2]
Levofloxacin0.06 - 0.25[3]0.008 - 0.03[3]
Norfloxacin0.5 - 2.0[4]0.03 - 0.25[4][5]

Note: The MIC values for Ciprofloxacin, Levofloxacin, and Norfloxacin are presented as ranges, reflecting the variability reported in different studies.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves exposing a standardized bacterial suspension to serial dilutions of the antimicrobial agent in a liquid growth medium.

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of the test compounds (e.g., this compound, Ciprofloxacin, etc.) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Bacterial Strains: Quality control strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 are used. Cultures are grown overnight on appropriate agar plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred from an overnight culture plate to a sterile broth.

  • The bacterial suspension is incubated until it reaches the log phase of growth.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial two-fold dilutions of the antimicrobial agents are prepared in the 96-well microtiter plates using CAMHB. The concentration range should be sufficient to determine the MIC.

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • The plates are incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This is observed as the absence of turbidity in the well.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining antimicrobial activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture D Inoculation A->D B Antimicrobial Stock C Serial Dilution B->C C->D E Incubation D->E F MIC Determination E->F

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling_Pathway_Hypothesis Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibition DNA_Replication DNA Replication Block DNA_Gyrase->DNA_Replication Disruption Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Hypothesized mechanism of action for quinolone antibiotics.

References

A Comparative Analysis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid and Cisplatin in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The search for novel and effective anticancer agents is a cornerstone of oncological research. This guide provides a comparative overview of two distinct compounds: cisplatin, a long-established and widely used chemotherapeutic agent, and 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a member of the quinoline class of compounds which have demonstrated promising anticancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the cytotoxic potential of these agents.

Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for cisplatin and various brominated 8-hydroxyquinoline derivatives against a range of cancer cell lines. It is crucial to note that IC50 values can vary significantly between studies due to differences in experimental protocols, cell line passages, and other factors.

Table 1: IC50 Values of Brominated 8-Hydroxyquinoline Derivatives in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
5,7-dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 µg/mL--
5,7-dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)25.6 µg/mL--
5,7-dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)15.0 µg/mL5-Fluorouracil240.8 - 258.3
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat brain tumor)15.45-Fluorouracil240.8 - 258.3
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (human cervix carcinoma)26.45-Fluorouracil240.8 - 258.3
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (human colon carcinoma)15.05-Fluorouracil240.8 - 258.3

Table 2: Representative IC50 Values of Cisplatin in Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)
A2780 (Ovarian Cancer)~1-10
Ovcar (Ovarian Cancer)~10-20
HeLa (Cervical Cancer)Varies widely (reported range can be large)
MCF-7 (Breast Cancer)Varies widely (reported range can be large)
HepG2 (Liver Cancer)Varies widely (reported range can be large)

Experimental Protocols

A standard method for determining the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or cisplatin) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[1][2]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based buffer.[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Cisplatin

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to DNA damage. This damage triggers a cascade of cellular responses, ultimately leading to apoptosis (programmed cell death).[3]

cisplatin_pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra- and Interstrand Crosslinks) Cisplatin->DNA_Adducts Mitochondria Mitochondrial Dysfunction Cisplatin->Mitochondria DDR DNA Damage Response (DDR) DNA_Adducts->DDR p53 p53 Activation DDR->p53 MAPK MAPK Pathway Activation DDR->MAPK p53->Mitochondria MAPK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Simplified signaling pathway of cisplatin-induced apoptosis.

Quinoline Derivatives

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[4][5] The precise mechanism of this compound is not yet fully elucidated, but it is hypothesized to involve the generation of reactive oxygen species (ROS) and subsequent induction of apoptotic pathways.

quinoline_pathway Quinoline 8-Bromo-4-hydroxyquinoline -3-carboxylic acid ROS Reactive Oxygen Species (ROS) Generation Quinoline->ROS Kinase_Inhibition Kinase Inhibition (e.g., Pim-1) Quinoline->Kinase_Inhibition Tubulin Tubulin Polymerization Disruption Quinoline->Tubulin Mitochondria Mitochondrial Stress ROS->Mitochondria Apoptosis Apoptosis Kinase_Inhibition->Apoptosis Tubulin->Apoptosis Mitochondria->Apoptosis

Caption: Potential anticancer mechanisms of quinoline derivatives.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro cytotoxicity assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cancer Cell Line) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Treatment (Incubation with Compound) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay 5. MTT Assay (Add MTT, Incubate, Solubilize) Treatment->MTT_Assay Absorbance 6. Absorbance Reading (Microplate Reader) MTT_Assay->Absorbance Calculation 7. Calculation (% Viability, IC50) Absorbance->Calculation

References

The Evolving Landscape of Antimicrobials: A Comparative Look at 8-Bromo-4-hydroxyquinoline-3-carboxylic acid and its Analogs Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. One such scaffold, the quinoline core, has given rise to a significant class of antibiotics. This guide provides a comparative analysis of the potential efficacy of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid and its derivatives against drug-resistant bacteria. While direct and extensive experimental data on this compound remains limited in publicly accessible research, this report consolidates available information on closely related analogs and the broader class of 8-hydroxyquinolines to project its potential standing and guide future research.

I. Comparative Efficacy of Quinolone Derivatives

The antimicrobial activity of quinoline derivatives is significantly influenced by their substitution patterns. Halogenation, in particular, has been a key strategy in enhancing the potency of this class of compounds. Research into various substituted 8-hydroxyquinolines has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains with notable resistance to conventional antibiotics.

A study on novel heterocyclic derivatives of 8-hydroxyquinoline revealed that some of these compounds exhibit remarkable antibacterial activity, in some cases superior to the standard antibiotic, Penicillin G. While direct data for this compound is not available, a close analog, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid , has been shown to possess notable antimicrobial properties, particularly against Gram-positive bacteria.[1] Its mechanism is believed to involve the disruption of bacterial cell wall synthesis.[1]

The following table summarizes the antimicrobial activity of representative 8-hydroxyquinoline derivatives against various bacterial strains, offering a comparative perspective for the potential efficacy of this compound.

Compound/AlternativeTarget Organism(s)Minimum Inhibitory Concentration (MIC)Reference Compound(s)Key Findings
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid Gram-positive bacteria125–250 μg/mLNot specifiedDemonstrates moderate antibacterial activity.[1]
(8-hydroxyquinolin-5-yl) methyl-4-bromobenzoate Vibrio parahaemolyticus, Staphylococcus aureus10⁻⁴ mg/mLPenicillin GShowed significant activity against the tested strains.
Novel 8-hydroxyquinoline derivative (PH176) Methicillin-resistant Staphylococcus aureus (MRSA)MIC₅₀: 16 μg/ml, MIC₉₀: 32 μg/mlOxacillin, NitroxolineShowed synergistic effects with oxacillin against some MRSA isolates.
Cloxyquin (a halogenated 8-hydroxyquinoline) Methicillin-resistant Staphylococcus aureus (MRSA)MIC₅₀ ≤ 5.57 μMNot specifiedExerted the highest antimicrobial activity among the tested 8HQ derivatives.[2]
Fe(8-hydroxyquinoline)₃ Staphylococcus aureusMIC = 16.0–32.0 µMCiprofloxacin, ImipenemPotent antimicrobial activity, with a dual mechanism of action.[3][4]

II. Postulated Mechanism of Action

The antimicrobial mechanism of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions, which are essential for various bacterial enzymatic processes. This disruption of metal homeostasis can lead to bacterial cell death. Additionally, the quinoline scaffold is the backbone of fluoroquinolone antibiotics, which act by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. Therefore, it is plausible that this compound may exert its antimicrobial effects through one or both of these pathways.

potential_moa cluster_compound This compound cluster_pathways Potential Mechanisms of Action cluster_effects Bacterial Cell Effects Compound This compound Chelation Metal Ion Chelation Compound->Chelation Enzyme_Inhibition DNA Gyrase/Topoisomerase IV Inhibition Compound->Enzyme_Inhibition Disruption Disruption of Essential Enzymatic Functions Chelation->Disruption DNA_Damage Inhibition of DNA Replication and Repair Enzyme_Inhibition->DNA_Damage Cell_Death Bacterial Cell Death Disruption->Cell_Death DNA_Damage->Cell_Death

Caption: Postulated mechanisms of action for this compound.

III. Experimental Protocols

To validate the efficacy of this compound, standardized antimicrobial susceptibility testing methods should be employed. The following are detailed protocols for key experiments.

A. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

mic_workflow start Start prep_compound Prepare serial dilutions of This compound in a 96-well microtiter plate. start->prep_compound prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). prep_compound->prep_inoculum inoculate Inoculate each well with the bacterial suspension. prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours. inoculate->incubate read_results Visually inspect for turbidity or use a spectrophotometer to determine growth. incubate->read_results determine_mic The MIC is the lowest concentration with no visible growth. read_results->determine_mic end_mic End determine_mic->end_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

B. Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

time_kill_workflow start_tk Start prep_cultures Prepare bacterial cultures in the early logarithmic phase of growth. start_tk->prep_cultures add_compound Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). prep_cultures->add_compound incubate_tk Incubate cultures at 37°C with shaking. add_compound->incubate_tk sample Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). incubate_tk->sample plate Perform serial dilutions and plate on appropriate agar plates. sample->plate count_colonies Incubate plates and count Colony Forming Units (CFUs). plate->count_colonies plot_data Plot log10 CFU/mL versus time. count_colonies->plot_data end_tk End plot_data->end_tk

Caption: Workflow for the Time-Kill assay.

Protocol:

  • Grow bacterial cultures to the early logarithmic phase in CAMHB.

  • Dilute the cultures to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Add this compound at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the compound.

  • Incubate the cultures at 37°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them onto nutrient agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.

  • A ≥3-log₁₀ decrease in CFU/mL is indicative of bactericidal activity.

IV. Conclusion and Future Directions

While direct evidence for the efficacy of this compound against drug-resistant bacteria is currently scarce, the broader family of 8-hydroxyquinolines and quinolone-3-carboxylic acids demonstrates significant antimicrobial potential. The available data on close analogs suggest that this compound is a promising candidate for further investigation.

Future research should focus on the synthesis and in-depth microbiological evaluation of this compound. This includes comprehensive MIC and time-kill studies against a panel of clinically relevant drug-resistant bacteria, such as MRSA, vancomycin-resistant enterococci (VRE), and carbapenem-resistant Enterobacteriaceae (CRE). Furthermore, studies to elucidate its precise mechanism of action and to assess its cytotoxicity and in vivo efficacy are crucial next steps in determining its potential as a future therapeutic agent.

References

Unraveling the Anticancer Potential of 8-Hydroxyquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor. Among the myriad of heterocyclic compounds, 8-hydroxyquinoline and its derivatives have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of anticancer activities. This guide provides a comparative analysis of the anticancer activity of various 8-hydroxyquinoline derivatives, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.

The anticancer properties of 8-hydroxyquinoline derivatives are multifaceted, largely attributed to their ability to chelate metal ions, induce oxidative stress, inhibit crucial cellular enzymes, and modulate key signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Structure-activity relationship (SAR) studies have revealed that substitutions on the quinoline ring significantly influence the cytotoxic potential of these compounds. For instance, the introduction of electron-withdrawing groups at position 5 and substitutions at the C2 and C5 positions have been shown to enhance anticancer activity.[3]

Comparative Anticancer Activity: A Quantitative Overview

The in vitro cytotoxicity of 8-hydroxyquinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized in the table below. This data, compiled from various studies, offers a comparative perspective on the efficacy of different derivatives.

DerivativeCancer Cell LineIC50 (µM)Reference
Clioquinol Raji (Burkitt's lymphoma)Low µM range[4]
HL60 (Leukemia)Varies[5]
DHL-4 (Lymphoma)Varies[5]
Panc-1 (Pancreatic cancer)Varies[5]
A2780 (Ovarian cancer)Varies[5]
Nitroxoline T24 (Bladder cancer)7.85[6]
T24/DOX (Doxorubicin-resistant)10.69[6]
T24/CIS (Cisplatin-resistant)11.20[6]
J82 (Bladder cancer)9.93[7]
MBT-2 (Bladder cancer)26.24[7]
PC-3 (Prostate cancer)3.2 (colony formation)[8]
Raji (Burkitt's lymphoma)0.438[5]
8-Hydroxyquinoline-1,4-Naphthoquinone Hybrids A549 (Lung cancer)Varies[9]
C-32 (Amelanotic melanoma)Varies[9]
MCF-7 (Breast cancer)Varies[9]
Colo-829 (Melanoma)Varies[9]
Zinc(II)-8-hydroxyquinoline complexes SK-OV-3CR (Ovarian cancer)2.25[10]
Copper(II)-8-hydroxyquinoline hydrazone complexes A-375 (Malignant melanoma)< 1[11]
A-549 (Lung cancer)Varies[11]

Key Experimental Protocols

The evaluation of the anticancer activity of 8-hydroxyquinoline derivatives relies on a battery of standardized in vitro assays. Below are detailed methodologies for the key experiments frequently cited in the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of 8-hydroxyquinoline derivatives for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Mechanisms of Action: Signaling Pathways

The anticancer effects of 8-hydroxyquinoline derivatives are mediated through the modulation of several critical signaling pathways. Visualizations of these pathways provide a clearer understanding of their mechanism of action.

Induction of Apoptosis via ER Stress and Proteasome Inhibition

Several 8-hydroxyquinoline derivatives have been shown to induce endoplasmic reticulum (ER) stress and inhibit the proteasome, leading to the accumulation of unfolded proteins and ultimately triggering apoptosis.

ER_Stress_Proteasome_Inhibition HQ_Derivative 8-Hydroxyquinoline Derivative Proteasome Proteasome HQ_Derivative->Proteasome Inhibition Ub_Proteins Ubiquitinated Proteins ER_Stress ER Stress Ub_Proteins->ER_Stress Accumulation UPR Unfolded Protein Response (UPR) Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress ER_Stress->UPR Activation

Caption: 8-HQ derivatives inhibit the proteasome, leading to ER stress and apoptosis.

Modulation of the ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation and survival. Some 8-hydroxyquinoline derivatives can modulate this pathway to induce apoptosis.[12][13][14][15][16]

ERK_MAPK_Pathway HQ_Derivative 8-Hydroxyquinoline Derivative ERK ERK HQ_Derivative->ERK Modulation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

Caption: Modulation of the ERK/MAPK pathway by 8-HQ derivatives can lead to apoptosis.

Inhibition of the FoxM1 Signaling Pathway

The Forkhead box protein M1 (FoxM1) is a transcription factor that plays a critical role in cell cycle progression and is often overexpressed in cancer. Certain 8-hydroxyquinoline derivatives, such as clioquinol and nitroxoline, have been shown to inhibit FoxM1 signaling.[17][18][19][20][21]

FoxM1_Pathway cluster_downstream Downstream Effects HQ_Derivative Clioquinol / Nitroxoline FoxM1 FoxM1 HQ_Derivative->FoxM1 Inhibition CellCycleGenes Cell Cycle Progression Genes (e.g., Cyclin B1, PLK1) FoxM1->CellCycleGenes Activation CellCycleArrest Cell Cycle Arrest

Caption: Inhibition of FoxM1 signaling by 8-HQ derivatives leads to cell cycle arrest.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of novel 8-hydroxyquinoline derivatives typically follows a standardized workflow.

experimental_workflow Start Synthesized 8-HQ Derivatives CellCulture Cancer Cell Line Culture Start->CellCulture MTT MTT Assay (IC50 Determination) CellCulture->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) MTT->ApoptosisAssay Promising Compounds CellCycleAssay Cell Cycle Analysis (PI Staining) ApoptosisAssay->CellCycleAssay Mechanism Mechanism of Action Studies (e.g., Western Blot) CellCycleAssay->Mechanism End Lead Compound Identification Mechanism->End

Caption: A typical experimental workflow for screening anticancer 8-HQ derivatives.

Clinical Landscape

While preclinical studies have demonstrated the significant anticancer potential of 8-hydroxyquinoline derivatives, their transition to clinical applications is still in the early stages. To date, no 8-hydroxyquinoline derivatives have been approved specifically for cancer treatment. However, some compounds, such as clioquinol, have been investigated in clinical trials for other indications like Alzheimer's disease, and their established safety profiles may facilitate their repurposing for oncology. Further research and clinical investigations are imperative to fully realize the therapeutic promise of this class of compounds in the fight against cancer.

References

Evaluating the Selectivity of 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Specific Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of metal ions is a critical analytical challenge. Fluorescent sensors offer a powerful tool for this purpose due to their high sensitivity, operational simplicity, and spatial resolution. This guide provides a comparative analysis of 8-hydroxyquinoline-based fluorescent sensors for the detection of specific metal ions, namely Al³⁺, Fe³⁺, and Zn²⁺. The performance of these sensors is benchmarked against alternative fluorescent probes, supported by experimental data to aid in the selection of the most suitable sensor for a given application.

The core of 8-hydroxyquinoline and its derivatives lies in their ability to act as chelating agents, forming stable complexes with metal ions. This interaction often leads to a significant change in the photophysical properties of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response upon binding to a specific metal ion. This characteristic makes them attractive candidates for the development of selective and sensitive fluorescent sensors.

Performance Comparison of Fluorescent Sensors

The selection of an appropriate fluorescent sensor depends on several key performance metrics. The following tables summarize the quantitative data for 8-hydroxyquinoline-based sensors and their alternatives for the detection of Al³⁺, Fe³⁺, and Zn²⁺.

Table 1: Comparison of Fluorescent Sensors for Al³⁺ Detection

Sensor TypeSpecific SensorLimit of Detection (LOD)Quantum Yield (Φ)Response TimeSignaling Mechanism
8-Hydroxyquinoline Derivative 8-hydroxyquinoline-carbaldehyde Schiff-base< 100 nM[1]Not ReportedNot ReportedChelation-Enhanced Fluorescence (CHEF)
8-Hydroxyquinoline Derivative Novel 8-hydroxyquinoline derivative7.38 µM[2]Not ReportedNot ReportedFluorescence Enhancement
Schiff Base (E)‐4‐((2‐hydroxy‐3‐methoxybenzylidene)amino)‐1,5‐dimethyl‐2‐phenyl‐1,2‐dihydro‐3H‐pyrazol‐3‐one (S1)314 nM[3]Not ReportedNot ReportedTurn-on Fluorescence
Benzothiazole Derivative BHMMP0.70 µM[4]Not Reported< 3 minutes[4]Turn-on Fluorescence

Table 2: Comparison of Fluorescent Sensors for Fe³⁺ Detection

Sensor TypeSpecific SensorLimit of Detection (LOD)Quantum Yield (Φ)Response TimeSignaling Mechanism
8-Hydroxyquinolinate MOF [Zn(L)]·2MeOH·H2ONot ReportedNot ReportedNot ReportedFluorescence Quenching[5]
Quinoline Derivative TQANot ReportedNot ReportedNot ReportedNot Reported[6]
Pyrene-based Sensor APSB1.95 nM[7]0.573 (in complex)[7]< 3 minutes[7]Turn-on Fluorescence
Carbon Dots PQ-CDs1.16 µM[8]Not ReportedNot ReportedFluorescence Quenching

Table 3: Comparison of Fluorescent Sensors for Zn²⁺ Detection

Sensor TypeSpecific SensorLimit of Detection (LOD)Quantum Yield (Φ)Response TimeSignaling Mechanism
8-Hydroxyquinoline Derivative (8-hydroxyquinolin-5-yl)methyl benzoateNot ReportedNot ReportedNot ReportedRatiometric Response & Fluorescence Enhancement[9]
8-Hydroxyquinoline Derivative 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL)Not ReportedNot ReportedNot ReportedTurn-on Fluorescence[10]
Coumarin Derivative FCPNot ReportedNot ReportedNot ReportedPhoto-induced Electron Transfer (PET)[11]
Fluorescein-based Sensor FluoZin-3~15 nM (Kd)[12]Not ReportedNot ReportedFluorescence Enhancement

Experimental Protocols

Synthesis of an 8-Hydroxyquinoline-Based Fluorescent Sensor (General Protocol)

The synthesis of 8-hydroxyquinoline derivatives often involves a multi-step process. A general approach for the synthesis of a Schiff base derivative is outlined below.

1. Synthesis of 8-hydroxyquinoline-2-carbaldehyde:

  • Commercially available 5-methyl-8-hydroxyquinoline is oxidized using selenium dioxide in a suitable solvent like dioxane.[13]

  • The reaction mixture is refluxed for a specified period.

  • After cooling, the product is purified, typically by column chromatography.

2. Synthesis of the Schiff Base:

  • The synthesized 8-hydroxyquinoline-2-carbaldehyde is reacted with a selected amine derivative in a solvent such as toluene.[10][14]

  • The mixture is stirred and heated at an elevated temperature (e.g., 105 °C) for several hours.[10][14]

  • Upon cooling, the resulting solution is evaporated to yield the crude product.

  • The final product is purified by recrystallization or column chromatography to obtain the pure fluorescent sensor.

Metal Ion Detection Using a Fluorescent Sensor (General Protocol)

The following protocol outlines the general steps for evaluating the performance of a fluorescent sensor for metal ion detection.

1. Preparation of Stock Solutions:

  • A stock solution of the fluorescent sensor is prepared in a suitable solvent (e.g., methanol, DMSO, or a buffer solution).[13]

  • Stock solutions of various metal ions of interest are prepared from their corresponding salts (e.g., chlorides or nitrates) in deionized water or the same solvent as the sensor.

2. Fluorescence Titration:

  • A fixed concentration of the sensor solution is placed in a quartz cuvette.

  • Small aliquots of the metal ion stock solution are incrementally added to the cuvette.

  • After each addition, the fluorescence emission spectrum is recorded using a fluorometer at a specific excitation wavelength.[13]

  • The changes in fluorescence intensity are monitored to determine the sensor's response to the metal ion.

3. Selectivity Study:

  • The fluorescence response of the sensor is measured in the presence of the target metal ion and a variety of other potentially interfering metal ions.[10]

  • The fluorescence intensity of the sensor with the target metal ion is compared to its intensity with other metal ions to assess its selectivity.

4. Determination of Limit of Detection (LOD):

  • The LOD is typically calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration curve of fluorescence intensity versus metal ion concentration.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

Signaling_Pathway cluster_sensor 8-Hydroxyquinoline Sensor cluster_ion Metal Ion cluster_complex Sensor-Metal Complex Sensor Sensor (Low Fluorescence) Chelation Chelation Site (N, O) Metal_Ion Metal Ion (e.g., Al³⁺) Chelation->Metal_Ion Binding Complex Complex (High Fluorescence) Metal_Ion->Complex Formation Complex->Sensor Chelation-Enhanced Fluorescence (CHEF) Experimental_Workflow start Start prep_solutions Prepare Sensor and Metal Ion Stock Solutions start->prep_solutions fluorescence_titration Perform Fluorescence Titration with Target Metal Ion prep_solutions->fluorescence_titration selectivity_test Test with Interfering Metal Ions prep_solutions->selectivity_test data_analysis Analyze Data: - Determine Selectivity - Calculate LOD fluorescence_titration->data_analysis selectivity_test->data_analysis end End data_analysis->end

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4-hydroxyquinoline (or 4-quinolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The pharmacological profile of these derivatives can be finely tuned through strategic functionalization at various positions of the quinoline ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-hydroxyquinoline derivatives, supported by experimental data, to inform future drug design and development.

Anticancer Activity

4-hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of crucial enzymes for cancer cell proliferation and survival.[4][5] Cytotoxicity is a key metric for evaluating these compounds, typically measured as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.[5]

Structure-Activity Relationship Insights

Analysis of various studies reveals key structural features that govern the cytotoxic activity of 4-hydroxyquinoline derivatives:

  • Substitution at the 3-position: Introduction of bulky heterocyclic substituents at this position can significantly enhance anticancer activity.[6]

  • Aromatic Ring Substituents: The nature and position of substituents on the N-phenyl ring or other aromatic moieties attached to the quinoline core play a critical role. For instance, a 4-chloro substitution on a phenyl ring has been shown to increase activity against MCF-7 and A2780 cancer cell lines.[7]

  • Alkyl Chains: The length and nature of alkyl chains can influence potency.

  • Replacement of 4-hydroxy group: In some cases, replacing the 4-hydroxy group with a chloro group has resulted in increased activity against specific cell lines like A2780 and HT29.[7]

Comparative Anticancer Activity Data

The following tables summarize the cytotoxic activity of various 4-hydroxyquinoline derivatives against different human cancer cell lines.

Table 1: Cytotoxic Activity of 2-(4-hydroxyquinolin-2-yl) Acetate Derivatives [2]

Compound IDDerivative DescriptionColo 205 (IC50 in µM)Colo 320 (IC50 in µM)MRC-5 (IC50 in µM)
4a Methyl 2-(4-hydroxyquinolin-2-yl) acetate> 100> 100> 100
4b Ethyl 2-(4-hydroxyquinolin-2-yl) acetate> 100> 100> 100
12a Benzylidene derivative of 4a15.6 ± 0.99.8 ± 0.613.9 ± 0.4
12b Benzylidene derivative of 4b18.2 ± 1.111.5 ± 0.715.1 ± 0.8

Data sourced from a study assessing activity against doxorubicin-sensitive (Colo 205) and -resistant (Colo 320) colon adenocarcinoma cell lines, and normal human embryonic fibroblasts (MRC-5).[2]

Table 2: Cytotoxic Activity of Modified 4-Hydroxyquinolone Analogues [4]

Compound IDHCT116 (IC50 in µM)A549 (IC50 in µM)PC3 (IC50 in µM)MCF-7 (IC50 in µM)
3g 1.00 ± 0.054.30 ± 0.215.80 ± 0.293.20 ± 0.16

Compound 3g, a nitrogen-based heterocycle derived from the quinoline ring, showed promising results across four different cancerous cell lines.[4]

Experimental Workflow: Anticancer Activity Screening

The general workflow for screening and evaluating the anticancer potential of newly synthesized compounds is a multi-step process.

G cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_sar Analysis synthesis Synthesis of 4-Hydroxyquinoline Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture mtt_assay Cytotoxicity Assay (e.g., MTT) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Caption: General workflow for SAR studies of anticancer agents.

Anti-inflammatory and Antioxidant Activity

4-hydroxyquinoline derivatives are also investigated for their potential as anti-inflammatory and antioxidant agents. A key target in this area is the lipoxygenase (LOX) enzyme, which is involved in the biosynthesis of pro-inflammatory leukotrienes.[1]

Structure-Activity Relationship Insights
  • Halogen Substitution: The presence of a fluorine atom at the 4-position of an N-phenyl substituent in the 4-hydroxy-2-quinolinone scaffold significantly enhances LOX inhibitory activity.[1]

  • Hydroxyl vs. Methyl Substitution: Replacing the fluoro group with a hydroxyl group can lead to a decrease in potency, while a methyl substitution may result in an inactive compound.[1]

  • Antioxidant Activity: Both fluoro and hydroxyl derivatives can exhibit excellent antioxidant activity, for instance, by completely inhibiting lipid peroxidation.[1]

Comparative Anti-inflammatory and Antioxidant Data

Table 3: Anti-inflammatory and Antioxidant Activities of 4-Hydroxy-2-quinolinone Derivatives [1]

Compound IDDerivative DescriptionLipoxygenase (LOX) Inhibition (IC50 in µM)Antioxidant Activity (% Lipid Peroxidation Inhibition)
1a 4-Fluoro-phenyl substituted 4-hydroxy-2-quinolinone10100%
1b 4-Hydroxy-phenyl substituted 4-hydroxy-2-quinolinone27.5100%
1c 4-Methyl-phenyl substituted 4-hydroxy-2-quinolinoneInactive50.7%

Data extracted from a study by K. Savva et al. (2022).[1]

Signaling Pathway: Lipoxygenase Inhibition

The anti-inflammatory action of certain 4-hydroxyquinoline derivatives is attributed to their ability to inhibit the LOX enzyme, a key player in the arachidonic acid signaling cascade.

AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor 4-Hydroxyquinoline Derivative Inhibitor->LOX

Caption: Inhibition of the Lipoxygenase (LOX) pathway.

Antimicrobial Activity

The quinoline core is a well-established scaffold in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics.[2] SAR studies on 4-hydroxy-2-quinolone analogs focus on their activity against various pathogenic bacteria and fungi.

Structure-Activity Relationship Insights
  • Alkyl Chain at C-3: The length of a long alkyl side chain at the C-3 position has a dramatic impact on antimicrobial activities.[8]

  • Ring Substituents at C-6 and C-7: The type of substituent on the benzene moiety of the quinoline ring significantly influences activity. For example, brominated analogs have shown exceptional antifungal activity against Aspergillus flavus.[8][9]

  • Gram-Positive vs. Gram-Negative: Many derivatives show preferential activity against Gram-positive bacteria, such as Staphylococcus aureus, over Gram-negative bacteria like Escherichia coli.[8][9]

Comparative Antimicrobial Activity Data

Table 4: Antimicrobial Activity of 3-Alkyl-4-hydroxy-2-quinolone Analogs [8]

Compound IDSubstituent (C6/C7) & Alkyl ChainS. aureus (IC50 in µg/mL)E. coli (IC50 in µg/mL)A. flavus (IC50 in µg/mL)
3a Unsubstituted, C9> 100> 10070.97
3d 6-Methoxy, C9> 100> 1002.55
3i 6,7-Dichloro, C91.83> 1001.25
3j 6-Bromo, C91.84> 1001.05
Amphotericin B Positive Control--1.40

The data highlights that substitution on the quinoline ring, particularly with halogens, significantly enhances antifungal and antibacterial activity against S. aureus.[8]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for comparative SAR studies.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized 4-hydroxyquinoline derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the LOX enzyme.[1]

  • Enzyme Preparation: A solution of soybean lipoxygenase in a suitable buffer is prepared.

  • Substrate Preparation: A solution of the substrate, linoleic acid, is prepared.

  • Assay Reaction: The test compound (dissolved in a suitable solvent) is pre-incubated with the enzyme solution. The reaction is initiated by adding the substrate.

  • Absorbance Measurement: The formation of the product (hydroperoxide) is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Inhibition Calculation: The percentage of LOX inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor. IC50 values are then determined from concentration-response curves.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilution: The 4-hydroxyquinoline derivatives are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound where no visible turbidity (growth) is observed.

References

Unveiling the Antitumor Potential of Novel 8-Hydroxyquinoline Compounds: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antitumor effects of novel 8-hydroxyquinoline derivatives. It summarizes key experimental data, details methodologies for crucial assays, and visualizes the underlying signaling pathways.

The therapeutic landscape of oncology is continually evolving, with a persistent search for novel compounds that exhibit potent and selective anticancer activity. Among the promising candidates, 8-hydroxyquinoline (8-HQ) and its derivatives have garnered considerable interest due to their diverse biological activities, including their ability to chelate metal ions, which can disrupt essential cellular processes in cancer cells.[1] This guide delves into the in vitro validation of the antitumor effects of recently developed 8-hydroxyquinoline compounds, presenting a comparative analysis of their performance against various cancer cell lines and established chemotherapeutic agents.

Comparative Cytotoxicity of Novel 8-Hydroxyquinoline Derivatives

The antitumor efficacy of novel 8-hydroxyquinoline compounds has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or median toxic concentration (MTS50) serves as a key metric for quantifying the cytotoxic potential of these compounds. The data presented below summarizes the in vitro activity of several novel 8-hydroxyquinoline derivatives and their metal complexes.

Compound/ComplexCancer Cell LineIC50 / MTS50 (µM or µg/mL)Reference CompoundIC50 of Reference (µM)
8-hydroxy-2-quinolinecarbaldehyde (Compound 3) Hep3B (Hepatocellular Carcinoma)6.25 ± 0.034 µg/mL (MTS50)--
MDA-MB-231 (Breast Cancer)12.5-25 µg/mL (MTS50)--
T-47D (Breast Cancer)12.5-25 µg/mL (MTS50)--
Hs578t (Breast Cancer)12.5-25 µg/mL (MTS50)--
SaoS2 (Osteosarcoma)12.5-25 µg/mL (MTS50)--
K562 (Leukemia)12.5-25 µg/mL (MTS50)--
SKHep1 (Hepatocellular Carcinoma)12.5-25 µg/mL (MTS50)--
[V(L1)2] Complex A375 (Melanoma)<10 µM5-Fluorouracil>40 µM
HCT-116 (Colon Cancer)<10 µM5-Fluorouracil>40 µM
[Ni(L1)2] Complex A375 (Melanoma)<10 µM5-Fluorouracil>40 µM
HCT-116 (Colon Cancer)<10 µM5-Fluorouracil>40 µM
8HQ-Glu (8-hydroxyquinoline glycoconjugate) MCF-7 (Breast Cancer)167.9 µMDoxorubicin8.73 µM
8HQ-Glu + Doxorubicin (10:1) MCF-7 (Breast Cancer)49.51 µM (for 8HQ-Glu)--
HQ-11 (5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline) MCF7 (Breast Cancer)Not explicitly stated, but shown to induce apoptosis--
MDA-MB-231 (Breast Cancer)Not explicitly stated, but shown to induce apoptosis--
8-hydroxy-5-nitroquinoline (NQ) Raji (Burkitt's lymphoma)5-10 fold lower than ClioquinolClioquinol-

Data compiled from multiple sources.[1][2][3][4][5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key in vitro assays are provided below.

Cell Viability Assessment: MTS Assay

The MTS assay is a colorimetric method used to assess cell viability. It is based on the reduction of the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] by dehydrogenase enzymes in metabolically active cells to form a soluble formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 8-hydroxyquinoline compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of the MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Procedure:

  • Treat cells with the 8-hydroxyquinoline compounds for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Caspase Activity Measurement: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the 8-hydroxyquinoline compounds.

  • After the treatment period, add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence of each well using a luminometer.

Signaling Pathways in 8-Hydroxyquinoline-Induced Antitumor Effects

The antitumor activity of novel 8-hydroxyquinoline compounds is often mediated through the induction of apoptosis via specific signaling pathways. The following diagrams illustrate two of the key pathways implicated in their mechanism of action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Outcome CancerCells Cancer Cell Lines Treatment Treat with 8-HQ Compounds CancerCells->Treatment MTS MTS Assay Treatment->MTS AnnexinV Annexin V/PI Staining Treatment->AnnexinV Caspase Caspase-Glo Assay Treatment->Caspase Viability Cell Viability (IC50) MTS->Viability Apoptosis Apoptosis Rate AnnexinV->Apoptosis CaspaseActivity Caspase-3/7 Activity Caspase->CaspaseActivity

Experimental workflow for in vitro validation.

A novel 8-hydroxyquinoline derivative, HQ-11, has been shown to induce apoptosis in breast cancer cells, partially through the activation of the ERK pathway.[6][7] This suggests that the modulation of MAPK signaling is a key mechanism of action for certain 8-hydroxyquinoline compounds.

ERK_Apoptosis_Pathway HQ_Compound 8-Hydroxyquinoline Compound (e.g., HQ-11) ERK_Activation ERK Activation HQ_Compound->ERK_Activation Mitochondria Mitochondrial Pathway (Bax/Bcl-2 modulation) ERK_Activation->Mitochondria partially activates Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

ERK-mediated apoptosis pathway.

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism through which 8-hydroxyquinoline derivatives exert their cytotoxic effects. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Mitochondrial_Apoptosis_Pathway HQ_Compound 8-Hydroxyquinoline Compound Bcl2_Family Bcl-2 Family Regulation HQ_Compound->Bcl2_Family Bax_Activation Bax Activation Bcl2_Family->Bax_Activation Bcl2_Inhibition Bcl-2 Inhibition Bcl2_Family->Bcl2_Inhibition MOMP Mitochondrial Outer Membrane Permeabilization Bax_Activation->MOMP Bcl2_Inhibition->MOMP prevents Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid and Penicillin G: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic compound 8-Bromo-4-hydroxyquinoline-3-carboxylic acid and the well-established antibiotic, penicillin G. The analysis focuses on their antibacterial efficacy, mechanisms of action, and the experimental protocols used for their evaluation. While direct comparative studies for this compound are limited, this guide synthesizes available data on closely related quinoline derivatives to provide a valuable reference for research and development.

General Properties

PropertyThis compoundPenicillin G (Benzylpenicillin)
Chemical Class Quinoloneβ-Lactam
Mechanism of Action Primarily inhibition of bacterial DNA gyrase and topoisomerase IV, crucial for DNA replication.[1][2][3][4] May also involve disruption of bacterial cell wall synthesis.[5]Inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall.[6][7][8][9]
Antibacterial Spectrum Broad-spectrum activity against both Gram-positive and Gram-negative bacteria is characteristic of many quinolones.[2][3]Primarily active against Gram-positive bacteria.[10]
Mode of Action Bactericidal[3]Bactericidal[9]

Mechanism of Action

The antibacterial activity of these two compounds stems from their interference with critical bacterial cellular processes.

This compound , as a quinolone derivative, is understood to primarily target bacterial DNA synthesis.[1][2][3][4] Quinolones inhibit the activity of DNA gyrase and topoisomerase IV, enzymes essential for the supercoiling, replication, and segregation of bacterial DNA.[1][2][4] By stabilizing the enzyme-DNA complex, they introduce double-strand breaks in the bacterial chromosome, leading to cell death.[1] Some studies on related compounds also suggest a potential for disruption of bacterial cell wall synthesis.[5]

Penicillin G , a classic β-lactam antibiotic, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[6][7][8] The β-lactam ring of penicillin G covalently binds to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for cross-linking the peptidoglycan chains.[6][7] This inhibition leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.[6][9]

Mechanism_of_Action cluster_Quinoline This compound cluster_Penicillin Penicillin G Quinoline 8-Bromo-4-hydroxyquinoline- 3-carboxylic acid DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoline->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Segregation DNA_Gyrase->DNA_Replication Cell_Death_Q Bacterial Cell Death DNA_Replication->Cell_Death_Q Disruption leads to Penicillin Penicillin G PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Inhibits Cell_Wall Peptidoglycan Synthesis (Cell Wall) PBP->Cell_Wall Cell_Lysis Bacterial Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Test Compounds in 96-well Plate serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

References

A Comparative Analysis of Lipophilicity and Electronic Properties in 8-Hydroxyquinoline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of 8-hydroxyquinoline and its analogues is paramount for the rational design of novel therapeutic agents. This guide provides a comparative overview of the lipophilicity and electronic characteristics of various substituted 8-hydroxyquinolines, supported by experimental data and detailed methodologies.

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] These activities are intricately linked to the molecule's ability to chelate metal ions and interact with biological targets, which are in turn governed by its lipophilic and electronic properties. Lipophilicity influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, while electronic properties dictate its ionization state and reactivity.[2][3]

Comparative Data on Lipophilicity and Electronic Properties

The lipophilicity and electronic nature of 8-hydroxyquinoline analogues can be finely tuned through the introduction of various substituents on the quinoline ring. The following tables summarize key quantitative data for a selection of analogues, providing a basis for comparative analysis.

Lipophilicity of 8-Hydroxyquinoline Analogues

Lipophilicity is a critical parameter that affects a molecule's ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase, or as the logarithm of the retention factor (log k) determined by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5] An increase in lipophilicity is often observed with the introduction of halogen substituents.[4]

CompoundSubstituent(s)logP / log kMethod
8-HydroxyquinolineNone1.85 - 2.04Calculated/Experimental
5-Chloro-8-hydroxyquinoline5-Cl2.79 (logP)Calculated
5,7-Dichloro-8-hydroxyquinoline5,7-diCl3.68 (logP)Calculated
5-Nitro-8-hydroxyquinoline5-NO₂1.89 (logP)Calculated
2-Methyl-8-hydroxyquinoline2-CH₃2.41 (logP)Calculated
8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide2-CONH(3-NO₂-Ph)-RP-HPLC (log k)
3-Cl-2-F substituted anilide of 8-hydroxyquinoline-2-carboxylic acid2-CONH-Ph(3-Cl, 2-F)1.44 (log k)RP-HPLC
3,4,5-Cl substituted anilide of 8-hydroxyquinoline-2-carboxylic acid2-CONH-Ph(3,4,5-triCl)1.26 (log k)RP-HPLC

Note: The lipophilicity values are influenced by the specific experimental or computational method used.

Electronic Properties of 8-Hydroxyquinoline Analogues

The electronic properties of 8-hydroxyquinoline derivatives, particularly their acid dissociation constants (pKa), are crucial for understanding their ionization state at physiological pH. The 8-hydroxyquinoline molecule has two ionizable groups: the phenolic hydroxyl group and the nitrogen atom in the pyridine ring.[1] The pKa values can be influenced by the presence of electron-donating or electron-withdrawing substituents.[6]

CompoundpKa₁ (Phenolic OH)pKa₂ (Pyridine NH⁺)Method
8-Hydroxyquinoline9.51 - 9.894.85 - 5.13Potentiometric Titration
5-Chloro-8-hydroxyquinoline7.63.8Potentiometric Titration
5-Nitro-8-hydroxyquinoline~7.0< 3Potentiometric Titration
2-Methyl-8-hydroxyquinoline10.05.6Potentiometric Titration
5-Sulfonic acid-8-hydroxyquinoline---

Note: pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength.

Experimental Protocols

Determination of Lipophilicity (log k) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for determining the lipophilicity of compounds.[4][5]

Workflow for Lipophilicity Determination by RP-HPLC

cluster_prep Sample & Mobile Phase Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Analytes injection Inject Sample prep_sample->injection prep_mobile Prepare Mobile Phase (e.g., Acetonitrile/Water) hplc_system HPLC System with C18 Column prep_mobile->hplc_system dead_time Determine Dead Time (t0) hplc_system->dead_time elution Isocratic/Gradient Elution injection->elution detection UV Detection elution->detection retention_time Measure Retention Time (tR) detection->retention_time calc_k Calculate k = (tR - t0) / t0 retention_time->calc_k dead_time->calc_k calc_logk Calculate log k calc_k->calc_logk

Caption: Workflow for determining lipophilicity (log k) using RP-HPLC.

Methodology:

  • Sample Preparation: Dissolve the 8-hydroxyquinoline analogues in a suitable solvent, typically the mobile phase.

  • Chromatographic Conditions:

    • Column: A nonpolar stationary phase, such as C18, is used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer is used as the mobile phase. The composition can be isocratic or a gradient.

    • Flow Rate: A constant flow rate is maintained.

    • Detection: UV detection is commonly employed at a wavelength where the analytes have significant absorbance.

  • Data Acquisition: Inject the sample and record the chromatogram to determine the retention time (t_R) of each analogue. The dead time (t_0), the time it takes for an unretained compound to pass through the column, is also measured.

  • Calculation: The retention factor (k) is calculated using the formula: k = (t_R - t_0) / t_0. The logarithm of the retention factor (log k) is then determined.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.[7][8]

Workflow for pKa Determination by Potentiometric Titration

cluster_setup Experimental Setup cluster_titration Titration Process cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (known concentration) add_titrant Add Titrant in Increments (e.g., NaOH or HCl) prep_solution->add_titrant calibrate_ph Calibrate pH Meter record_ph Record pH after each addition calibrate_ph->record_ph add_titrant->record_ph Stirring plot_curve Plot pH vs. Volume of Titrant record_ph->plot_curve find_equivalence Determine Equivalence Point(s) plot_curve->find_equivalence find_half_equivalence Identify Half-Equivalence Point(s) find_equivalence->find_half_equivalence pka_equals_ph pKa = pH at Half-Equivalence find_half_equivalence->pka_equals_ph

Caption: Workflow for determining pKa values via potentiometric titration.

Methodology:

  • Solution Preparation: Prepare a solution of the 8-hydroxyquinoline analogue of known concentration in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility. The ionic strength is typically kept constant using an electrolyte like KCl.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Titrate the analyte solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pKa is equal to the pH at the half-equivalence point. For polyprotic acids, multiple pKa values can be determined.

Conclusion

The lipophilicity and electronic properties of 8-hydroxyquinoline analogues are key determinants of their biological activity. By systematically modifying the substitution pattern on the quinoline ring, it is possible to modulate these properties to optimize the pharmacokinetic and pharmacodynamic profile of potential drug candidates. The data and methodologies presented in this guide serve as a valuable resource for researchers engaged in the design and development of novel 8-hydroxyquinoline-based therapeutics.

References

Assessing the neuroprotective effects of 8-hydroxyquinoline derivatives in comparative models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Among the promising candidates, 8-hydroxyquinoline (8-HQ) and its derivatives have emerged as a significant class of compounds with multifaceted therapeutic potential in neurodegenerative diseases. This guide provides a comparative assessment of their neuroprotective effects, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

The neuroprotective prowess of 8-hydroxyquinoline derivatives stems primarily from their potent metal chelating and antioxidant properties.[1] Dysregulation of metal ions, such as copper, zinc, and iron, is a known contributor to the pathology of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[2][3] By sequestering excess metal ions, these compounds can mitigate metal-induced oxidative stress and subsequent neuronal toxicity.[2] Furthermore, their inherent antioxidant capabilities allow them to directly scavenge reactive oxygen species (ROS), offering a dual-pronged approach to neuroprotection.[2][3]

This guide delves into the quantitative performance of various 8-HQ derivatives across different experimental models, outlines the methodologies for key neuroprotection assays, and visualizes the intricate signaling pathways and experimental workflows involved.

Comparative Efficacy of 8-Hydroxyquinoline Derivatives

The neuroprotective efficacy of 8-hydroxyquinoline derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize key performance indicators for prominent derivatives across different neurodegenerative disease models.

In Vitro Neuroprotective Effects
DerivativeAssayModel SystemKey FindingsReference
Clioquinol (CQ) MTT AssaySH-SY5Y cells (High Glucose Model)Increased cell viability compared to untreated high-glucose-exposed cells.[4]
PBT2 Aβ Aggregation InhibitionIn vitroInhibits metal-induced Aβ aggregation.[5][5]
QN 19 hBChE InhibitionIn vitroPotent inhibition with an IC50 of 1.06 ± 0.31 nM.[6][6]
QN 19 hMAO-B InhibitionIn vitroEffective inhibition with an IC50 of 4.46 ± 0.18 µM.[6][6]
Compound 5b Self-induced Aβ1-42 Aggregation InhibitionIn vitroIC50 = 5.64 μM.[7][7]
Compound 5b ORAC-FL AssayIn vitro2.63 Trolox equivalents, indicating significant antioxidant activity.[7][7]
Hybrid 18f Self-induced Aβ1-42 Aggregation InhibitionIn vitroEC50 = 1.08 µM.[7]
Hybrid 18f Cu2+-induced Aβ1-42 Aggregation InhibitionIn vitro82.3% inhibition.[7]
Hybrid 18f Zn2+-induced Aβ1-42 Aggregation InhibitionIn vitro88.3% inhibition.[7]
In Vivo Neuroprotective Effects
DerivativeDisease ModelAnimal ModelKey FindingsReference
Clioquinol (CQ) Parkinson's DiseaseMPTP-induced monkey modelImproved motor and non-motor deficits; reduced iron content in the substantia nigra.[8][9][8][9]
Clioquinol (CQ) Alzheimer's DiseaseTgCRND8 mouse modelReverted working memory impairments; significantly reduced Aβ plaque burden.[10][10]
PBT2 Huntington's DiseaseR6/2 mouse modelImproved motor function and extended lifespan by approximately 26-40%.[1][2] Maintained body weight and rescued brain shrinkage.[1][1][2]
PBT2 Alzheimer's DiseaseTransgenic mouse modelsMarkedly decreased soluble interstitial brain Aβ within hours and improved cognitive performance within days.[5][5]
QN 19 Alzheimer's DiseaseScopolamine-induced mouse modelShowed anti-amnesic effects without adverse motor function effects.[6][6]
QN 19 Alzheimer's DiseaseAPPswe-PS1δE9 miceChronic treatment reduced amyloid plaque load in the hippocampus and cortex of female mice.[6][6]

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of neuroprotective effects. The following sections provide methodologies for commonly employed assays.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Materials :

    • Neuronal cells (e.g., SH-SY5Y)

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the 8-hydroxyquinoline derivative for the desired time. Include vehicle-treated and untreated controls.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control.

2. Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Materials :

    • Neuronal cells

    • 96-well plates

    • Neutral red solution (e.g., 50 µg/mL in culture medium)

    • Destain solution (e.g., 1% acetic acid in 50% ethanol)

    • Microplate reader

  • Procedure :

    • Seed and treat cells as described in the MTT assay protocol.

    • Remove the treatment medium and add 100 µL of neutral red solution to each well.

    • Incubate for 2-3 hours at 37°C.

    • Wash the cells with PBS to remove excess dye.

    • Add 150 µL of destain solution to each well and gently shake for 10 minutes to extract the dye.

    • Measure the absorbance at approximately 540 nm.

    • Calculate cell viability as a percentage of the control.

Oxidative Stress and Protein Aggregation Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound to scavenge the stable free radical DPPH.

  • Materials :

    • DPPH solution in methanol

    • Test compounds

    • Methanol

    • Microplate reader

  • Procedure :

    • Prepare different concentrations of the test compound in methanol.

    • Add the test compound solution to a DPPH solution in a 96-well plate.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

    • Calculate the percentage of radical scavenging activity.

2. Thioflavin T (ThT) Assay for Aβ Aggregation

This fluorescent assay is used to monitor the formation of amyloid fibrils. ThT binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.

  • Materials :

    • Aβ peptide (e.g., Aβ1-42)

    • Thioflavin T solution

    • Assay buffer (e.g., PBS)

    • Test compounds

    • 96-well black plates with a clear bottom

    • Fluorescence plate reader

  • Procedure :

    • Prepare Aβ peptide solution and pre-incubate to form oligomers or fibrils, or use monomeric Aβ.

    • Incubate the Aβ peptide with different concentrations of the 8-hydroxyquinoline derivative.

    • At specified time points, add Thioflavin T solution to the wells.

    • Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.

    • Inhibition of aggregation is determined by the reduction in fluorescence compared to the control.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of 8-hydroxyquinoline derivatives are mediated through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment with 8-HQ Derivatives cell_culture->treatment viability Cell Viability Assays (MTT, Neutral Red) treatment->viability oxidative_stress Oxidative Stress Assays (DPPH, ROS detection) treatment->oxidative_stress aggregation Protein Aggregation Assays (Thioflavin T) treatment->aggregation animal_model Neurodegenerative Disease Animal Model (e.g., Mouse, Monkey) drug_admin Drug Administration animal_model->drug_admin behavioral Behavioral Tests (e.g., Morris Water Maze) drug_admin->behavioral biochemical Biochemical Analysis (e.g., Aβ levels, Iron content) drug_admin->biochemical histology Histological Examination (e.g., Plaque load) drug_admin->histology

Caption: Experimental workflow for assessing neuroprotective effects.

signaling_pathways cluster_metal Metal Ion Homeostasis & Oxidative Stress cluster_pathways Neuroprotective Signaling Pathways HQ 8-Hydroxyquinoline Derivatives metal Excess Metal Ions (Cu2+, Zn2+, Fe3+) HQ->metal Chelation ros Reactive Oxygen Species (ROS) metal->ros Catalysis ox_stress Oxidative Stress ros->ox_stress neuronal_damage Neuronal Damage ox_stress->neuronal_damage HQ2 8-Hydroxyquinoline Derivatives hif HIF-1α Stabilization HQ2->hif nrf2 Nrf2 Activation HQ2->nrf2 neuroprotection Neuroprotection hif->neuroprotection are ARE (Antioxidant Response Element) nrf2->are Translocation to Nucleus antioxidant_genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Transcription antioxidant_genes->neuroprotection

Caption: Key neuroprotective mechanisms of 8-hydroxyquinoline derivatives.

Conclusion

8-hydroxyquinoline derivatives represent a versatile and potent class of compounds for the development of neuroprotective therapies. Their ability to modulate multiple pathological cascades, including metal-induced toxicity, oxidative stress, and protein aggregation, positions them as promising multi-target-directed ligands. The data and protocols presented in this guide offer a foundational resource for researchers to compare, select, and further investigate these compounds in the ongoing effort to combat neurodegenerative diseases. Continued research into the structure-activity relationships and optimization of these derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

Validation of the anti-inflammatory properties of 4-hydroxyquinoline derivatives through LOX inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel anti-inflammatory agents has led researchers to explore diverse chemical scaffolds, with 4-hydroxyquinoline derivatives emerging as a promising class of compounds. Their therapeutic potential is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as lipoxygenases (LOXs). This guide provides a comprehensive comparison of the anti-inflammatory properties of various 4-hydroxyquinoline derivatives, focusing on their lipoxygenase inhibitory activity, supported by experimental data and detailed methodologies.

Lipoxygenases are a family of iron-containing enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of pro-inflammatory mediators like leukotrienes.[1][2][3] Inhibition of these enzymes is a key strategy in the development of treatments for a range of inflammatory diseases, including asthma, rheumatoid arthritis, and certain types of cancer.[2][3]

Comparative Analysis of LOX Inhibitory Activity

The following table summarizes the 5-lipoxygenase (5-LOX) inhibitory activity of several 4-hydroxyquinoline derivatives, presenting their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

Compound IDStructure/SubstitutionIC50 (µM) for LOX InhibitionReference
3h Quinolinone-carboxamide derivative10[4]
3s Quinolinone-carboxamide derivative10[4]
3g Quinolinone-carboxamide derivative27.5[4]
11e Quinolinone hybrid with acetylated ferulic acid52[4]
11f 4-methoxy-cinnamic acid derivative70.0[4]
11g Cinnamic acid derivative85.5[4]
12c Quinoline-pyrazole derivative> Zileuton[5]
14a Quinoline-pyrazole derivative> Zileuton[5]
14b Quinoline-pyrazole derivative> Zileuton[5]
20a Quinoline-pyrazole derivative> Zileuton[5]
Zileuton Reference DrugNot specified in[5][5]

Note: The specific IC50 values for compounds 12c, 14a, 14b, and 20a were stated to be more potent than the reference drug Zileuton, but exact numerical values were not provided in the cited source.[5]

Lipoxygenase (LOX) Signaling Pathway

The diagram below illustrates the central role of lipoxygenase in the inflammatory pathway, highlighting the conversion of arachidonic acid into pro-inflammatory leukotrienes. Inhibition of LOX by 4-hydroxyquinoline derivatives can disrupt this cascade, thereby reducing the inflammatory response.

LOX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes 4_Hydroxyquinoline_Derivatives 4-Hydroxyquinoline Derivatives 4_Hydroxyquinoline_Derivatives->LOX Inhibition Inflammation Inflammation Leukotrienes->Inflammation

Figure 1. Lipoxygenase Signaling Pathway and Inhibition.

Experimental Protocols: LOX Inhibition Assay

The following section details a generalized methodology for determining the lipoxygenase inhibitory activity of 4-hydroxyquinoline derivatives, based on spectrophotometric assays commonly found in the literature.

Objective: To determine the in vitro inhibitory effect of 4-hydroxyquinoline derivatives on the activity of lipoxygenase.

Materials:

  • Lipoxygenase enzyme (e.g., soybean LOX)

  • Substrate solution (e.g., linoleic acid or arachidonic acid)[6]

  • Buffer solution (e.g., 0.2 M borate buffer, pH 9.0)[7]

  • Test compounds (4-hydroxyquinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., nordihydroguaiaretic acid (NDGA) or Zileuton)[5][6]

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare a working solution of the lipoxygenase enzyme in the buffer. Prepare the substrate solution (e.g., linoleic acid) in the same buffer.

  • Reaction Mixture Preparation: In a cuvette or microplate well, add the buffer solution, the enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 3-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[7][8]

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate solution to the mixture.

  • Spectrophotometric Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 234 nm) over a set period (e.g., 3 minutes).[7] The formation of hydroperoxides from the substrate by LOX results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction without any inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.

Experimental Workflow of LOX Inhibition Assay

The following diagram outlines the key steps involved in a typical lipoxygenase inhibition assay.

LOX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Test Compounds) Start->Prepare_Reagents Reaction_Setup Set up Reaction Mixture (Buffer + Enzyme + Inhibitor) Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance Change (e.g., at 234 nm) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for a LOX inhibition assay.

Conclusion

The presented data indicates that 4-hydroxyquinoline derivatives are a versatile scaffold for the development of potent lipoxygenase inhibitors. The quinolinone-carboxamide derivatives, in particular, have demonstrated significant inhibitory activity.[4] The provided experimental framework offers a basis for the continued evaluation and optimization of these compounds as potential anti-inflammatory therapeutics. Further in vivo studies are warranted to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these novel agents.

References

Safety Operating Guide

Proper Disposal of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS Number: 35973-17-2), ensuring the safety of laboratory personnel and the protection of the environment.

This document outlines the necessary precautions, procedures, and regulatory considerations for handling and disposing of this chemical compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure compliance with safety protocols.

I. Understanding the Hazards

This compound is a solid substance that presents several hazards. It is crucial to be aware of these risks before handling the compound for disposal.

Table 1: Hazard Identification and Classification

Hazard ClassGHS CodeDescriptionSource
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1]
Aquatic Toxicity-Very toxic to aquatic life with long lasting effects.[2][3]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecification
Eye ProtectionChemical safety goggles or face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, a dust respirator is recommended.

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound. This procedure should be carried out in a designated and properly ventilated area, such as a chemical fume hood.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, filter paper) in a designated, properly labeled, and sealable hazardous waste container.

  • Ensure the container is compatible with the chemical and will not react or degrade.

  • Do not mix with other incompatible waste streams.

2. Labeling:

  • Clearly label the hazardous waste container with the full chemical name: "this compound".

  • Include the CAS number: "35973-17-2".

  • Indicate the associated hazards (e.g., "Eye Irritant," "Aquatic Hazard").

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2][3]

  • Keep away from incompatible materials.

  • The storage area should be cool and dry.[4]

4. Final Disposal:

  • Dispose of the contents and the container through a licensed and approved hazardous waste disposal company.[2][3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.[5]

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Immediately alert others in the vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the area.

  • Restrict access to the spill site.

2. Personal Protection:

  • Wear the appropriate PPE as outlined in Table 2 before attempting to clean up the spill.

3. Containment and Cleanup:

  • For solid spills, carefully sweep or scoop up the material and place it into a labeled hazardous waste container.[2][4]

  • Avoid generating dust.[2][4][6]

  • Use a dry clean-up procedure.[6]

  • After the bulk of the material has been removed, decontaminate the area with a suitable solvent and then wash with soap and water.

  • Collect all cleanup materials in a sealed, labeled hazardous waste container for disposal.

4. Reporting:

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (8-Bromo-4-hydroxyquinoline- 3-carboxylic acid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated Container B->C D Seal and Label Container (Chemical Name, CAS#, Hazards) C->D E Store in a Secure, Ventilated Area D->E F Arrange for Pickup by Licensed Waste Disposal Company E->F G Complete Disposal Documentation F->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel: This document provides critical safety and logistical information for the handling and disposal of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS No. 35973-17-2). Adherence to these procedures is essential for ensuring the safety of all laboratory staff and maintaining a secure research environment.

Essential Safety and Handling Information

This compound is a solid chemical that is classified as a serious eye irritant.[1][2] Proper personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] In situations with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[3] Standard safety glasses with side shields do not offer sufficient protection.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before use and changed regularly, especially if contamination is suspected.

  • Body Protection: A laboratory coat is required. For procedures with a higher potential for splashing, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: If work cannot be conducted within a chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the following data provides essential information for safe handling and experimental planning.

PropertyValueSource
Chemical Formula C₁₀H₆BrNO₃[1]
Molecular Weight 268.06 g/mol [1][2]
Appearance Solid[1]
CAS Number 35973-17-2[1]
Hazard Class Eye Irritant 2A[2]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statement H319: Causes serious eye irritation[1][2]
Precautionary Statements P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to immediate post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve/React handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Figure 1. Workflow for safe handling of this compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container designated for halogenated organic waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, must be disposed of as hazardous waste. These items should be placed in a dedicated, sealed waste bag or container within the fume hood.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for halogenated organic liquid waste. Under no circumstances should this waste be poured down the drain.

  • Decontamination: Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The solvent rinse should be collected as halogenated liquid waste. After the initial solvent rinse, glassware can be washed with soap and water.

All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous waste.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the bromination of a quinoline derivative, adapted for the synthesis of this compound. All procedures must be carried out in a chemical fume hood with appropriate PPE.

Materials:

  • 4-hydroxyquinoline-3-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a round bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyquinoline-3-carboxylic acid in anhydrous acetonitrile under an inert atmosphere.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.0 equivalent) to the stirring solution at room temperature. The addition should be done in portions to control the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.